molecular formula C6H14N2O2.C2H4O2<br>C8H18N2O4 B1675767 L-Lysine acetate CAS No. 57282-49-2

L-Lysine acetate

Número de catálogo: B1675767
Número CAS: 57282-49-2
Peso molecular: 206.24 g/mol
Clave InChI: RRNJROHIFSLGRA-JEDNCBNOSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

L-Lysine Acetate is the acetate salt form of the essential amino acid L-lysine, provided as a white crystalline powder with the CAS number 57282-49-2 . This compound is freely soluble in water, enhancing its bioavailability for research applications . As an essential amino acid, L-Lysine cannot be synthesized by humans and must be obtained from the diet, making it a critical compound in nutritional and metabolic studies . Its primary research value lies in its role as a building block for protein synthesis and its function as a precursor for various biomolecules . In pharmaceutical research, this compound is investigated for its role in parenteral nutrition formulations and its potential anti-herpes simplex virus (HSV) activity, where it is believed to antagonize arginine metabolism to inhibit viral replication . Emerging preclinical evidence also highlights its analgesic potential, with studies indicating it may inhibit NMDA receptors and modulate neurotransmitter pathways involved in pain signaling . Furthermore, its application extends to biotechnological fields, where it serves as a raw material for peptide synthesis and in cosmetic research for its role in collagen stabilization . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Propiedades

IUPAC Name

acetic acid;(2S)-2,6-diaminohexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2O2.C2H4O2/c7-4-2-1-3-5(8)6(9)10;1-2(3)4/h5H,1-4,7-8H2,(H,9,10);1H3,(H,3,4)/t5-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRNJROHIFSLGRA-JEDNCBNOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)O.C(CCN)CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)O.C(CCN)C[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

56-87-1 (Parent)
Record name Lysine acetate [USP]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057282492
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID80886223
Record name L-Lysine, acetate (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80886223
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57282-49-2, 52315-76-1
Record name L-Lysine, acetate (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=57282-49-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Lysine acetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=52315-76-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name L-Lysine acetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052315761
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Lysine acetate [USP]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057282492
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name L-Lysine, acetate (1:1)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name L-Lysine, acetate (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80886223
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name L-lysine acetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.052.569
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name L-lysine monoacetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.055.133
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name LYSINE ACETATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TTL6G7LIWZ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

L-Lysine Acetate (CAS Number: 57282-49-2): A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-Lysine acetate (B1210297), the acetate salt of the essential amino acid L-lysine, is a crucial compound in various biological processes and holds significant applications in the pharmaceutical, nutraceutical, and biotechnology sectors. This technical guide provides an in-depth overview of L-Lysine acetate (CAS: 57282-49-2), encompassing its physicochemical properties, toxicological data, and key roles in biological pathways. Detailed experimental protocols for its synthesis and application in cell culture are provided, alongside visual representations of its involvement in metabolic and biosynthetic pathways to support researchers and drug development professionals.

Physicochemical and Toxicological Profile

This compound is a white crystalline powder that is highly soluble in water. Its acetate salt form enhances its stability and bioavailability compared to the free base. A summary of its key quantitative properties and toxicological data is presented below.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 57282-49-2General
Molecular Formula C₈H₁₈N₂O₄General
Molecular Weight 206.24 g/mol General
Appearance White crystalline powder[1]
Melting Point 184-186 °C[1]
Solubility in Water ~140 g/100g H₂O (at 20°C)[1]
pH (1% solution) 6.5 - 7.5[1]
pKa₁ (α-carboxyl) ~2.2[2]
pKa₂ (α-amino) ~9.0
pKa₃ (ε-amino) ~10.5

Table 2: Toxicological Data for this compound

TestResultSpeciesReference(s)
Acute Oral Toxicity (LD₅₀) 14.5 g/kgRat
Subchronic Oral Toxicity (NOAEL) 3357 mg/kg bw/dayRat

Biological Significance and Signaling Pathways

L-Lysine is an essential amino acid, meaning it cannot be synthesized by the human body and must be obtained through diet or supplementation. It serves as a fundamental building block for protein synthesis and plays a critical role in numerous physiological functions.

Role in Collagen Synthesis

L-Lysine is indispensable for the structural integrity of collagen, the most abundant protein in mammals. Specific lysine (B10760008) residues within procollagen (B1174764) chains are hydroxylated to form hydroxylysine by the enzyme lysyl hydroxylase, a reaction that requires vitamin C as a cofactor. Subsequently, some hydroxylysine residues are glycosylated. Following secretion from the cell, the enzyme lysyl oxidase acts on lysine and hydroxylysine residues in the telopeptides to form reactive aldehydes. These aldehydes spontaneously form covalent cross-links between collagen molecules, which is crucial for the tensile strength and stability of collagen fibrils.

Collagen_Synthesis_Pathway cluster_intracellular Intracellular Events (Endoplasmic Reticulum) cluster_extracellular Extracellular Events Procollagen Procollagen Chains (with Lysine residues) Hydroxylation Hydroxylation (Lysyl Hydroxylase) Procollagen->Hydroxylation Assembly Triple Helix Assembly Procollagen->Assembly Hydroxylysine Hydroxylysine Residues Hydroxylation->Hydroxylysine Vitamin C Glycosylation Glycosylation Hydroxylysine->Glycosylation Glycosylated_Hyl Glycosylated Hydroxylysine Glycosylation->Glycosylated_Hyl Glycosylated_Hyl->Assembly Procollagen_Molecule Procollagen Molecule Assembly->Procollagen_Molecule Tropocollagen Tropocollagen Procollagen_Molecule->Tropocollagen Cleavage of propeptides Oxidative_Deamination Oxidative Deamination (Lysyl Oxidase) Tropocollagen->Oxidative_Deamination Aldehydes Reactive Aldehydes Oxidative_Deamination->Aldehydes Crosslinking Covalent Cross-linking Aldehydes->Crosslinking Collagen_Fibril Mature Collagen Fibril Crosslinking->Collagen_Fibril

Caption: Role of L-Lysine in the Collagen Biosynthesis Pathway.

Lysine Catabolism

The primary pathway for L-lysine degradation in mammals is the saccharopine pathway, which occurs predominantly in the liver mitochondria. This pathway converts lysine into acetyl-CoA, a key metabolite that can enter the citric acid cycle for energy production. L-lysine is therefore classified as a ketogenic amino acid.

Lysine_Catabolism_Pathway Lysine L-Lysine Saccharopine Saccharopine Lysine->Saccharopine Lysine-ketoglutarate reductase alpha_KG α-Ketoglutarate alpha_KG->Saccharopine Glutamate Glutamate Saccharopine->Glutamate AASA α-Aminoadipate semialdehyde Saccharopine->AASA Saccharopine dehydrogenase AAA α-Aminoadipate AASA->AAA AASADH alpha_KA α-Ketoadipate AAA->alpha_KA Aminotransferase Glutaryl_CoA Glutaryl-CoA alpha_KA->Glutaryl_CoA Crotonyl_CoA Crotonyl-CoA Glutaryl_CoA->Crotonyl_CoA Acetoacetyl_CoA Acetoacetyl-CoA Crotonyl_CoA->Acetoacetyl_CoA Acetyl_CoA Acetyl-CoA Acetoacetyl_CoA->Acetyl_CoA TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle

Caption: The Saccharopine Pathway of L-Lysine Catabolism.

Experimental Protocols

Laboratory-Scale Synthesis of this compound

This protocol describes the preparation of this compound from L-Lysine hydrochloride. The procedure involves the removal of chloride ions using an ion-exchange resin followed by neutralization with acetic acid.

Materials:

  • L-Lysine hydrochloride

  • Strong acid cation-exchange resin (e.g., Dowex 50W)

  • Aqueous ammonia (B1221849) solution (e.g., 2 M)

  • Glacial acetic acid

  • Deionized water

  • Ethanol (B145695)

  • Glass chromatography column

  • Rotary evaporator

  • pH meter or pH indicator strips

  • Standard laboratory glassware

Procedure:

  • Resin Preparation and Packing: Prepare a slurry of the strong acid cation-exchange resin in deionized water and pour it into a glass chromatography column to form a packed bed. Wash the column extensively with deionized water.

  • Ion Exchange: Dissolve L-Lysine hydrochloride in a minimal amount of deionized water. Load the solution onto the prepared ion-exchange column. The L-Lysine will bind to the resin.

  • Chloride Ion Removal: Wash the column with several column volumes of deionized water to completely remove the chloride ions. The effluent can be tested with a silver nitrate (B79036) solution to confirm the absence of chloride.

  • Elution of L-Lysine: Elute the bound L-Lysine from the resin using an aqueous ammonia solution (e.g., 2 M). Collect the eluate.

  • Ammonia Removal: Concentrate the collected eluate using a rotary evaporator under reduced pressure to remove the ammonia and excess water. This will yield a concentrated aqueous solution of L-Lysine free base.

  • Acetate Salt Formation: Transfer the L-Lysine solution to a reaction vessel. While stirring, carefully add glacial acetic acid dropwise to adjust the pH to approximately 7.0.

  • Crystallization: Concentrate the neutralized solution by slow evaporation under vacuum. As the solution becomes supersaturated, crystals of this compound will form. The crystallization process can be facilitated by cooling the solution.

  • Isolation and Drying: Collect the crystals by filtration. Wash the crystals with a small amount of cold ethanol to remove any residual impurities. Dry the purified this compound crystals under vacuum to a constant weight.

Synthesis_Workflow Start L-Lysine HCl Solution Ion_Exchange Ion-Exchange Chromatography (Strong Acid Cation Resin) Start->Ion_Exchange Washing Wash with Deionized Water (Remove Cl⁻) Ion_Exchange->Washing Elution Elute with Aqueous Ammonia Washing->Elution L_Lysine_Solution L-Lysine Free Base Solution Elution->L_Lysine_Solution Evaporation Rotary Evaporation (Remove Ammonia) L_Lysine_Solution->Evaporation Neutralization Neutralization with Glacial Acetic Acid (pH ~7.0) Evaporation->Neutralization L_Lysine_Acetate_Solution This compound Solution Neutralization->L_Lysine_Acetate_Solution Crystallization Concentration and Crystallization L_Lysine_Acetate_Solution->Crystallization Filtration_Drying Filtration, Washing, and Drying Crystallization->Filtration_Drying End Pure this compound Filtration_Drying->End

Caption: Workflow for the Laboratory Synthesis of this compound.

Use of this compound in Cell Culture Media

L-Lysine is an essential amino acid for cell growth and proliferation in culture. This protocol provides a general guideline for supplementing cell culture media with this compound.

Materials:

  • Sterile this compound powder

  • Basal cell culture medium deficient in L-Lysine (or for supplementation of complete media)

  • Sterile deionized water or phosphate-buffered saline (PBS)

  • Sterile 0.22 µm syringe filter

  • Sterile storage bottles

  • Standard cell culture equipment (e.g., biological safety cabinet, incubator, flasks)

Procedure:

  • Preparation of a Sterile Stock Solution:

    • In a biological safety cabinet, weigh out a desired amount of this compound powder.

    • Dissolve the powder in a known volume of sterile deionized water or PBS to create a concentrated stock solution (e.g., 100x or 1000x the final desired concentration). A common final concentration for L-lysine in media is around 146 mg/L.

    • Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile storage bottle.

    • Label the bottle with the compound name, concentration, and date of preparation. Store the stock solution at 4°C for short-term use or at -20°C for long-term storage.

  • Supplementation of Cell Culture Medium:

    • Thaw the this compound stock solution if frozen.

    • In a biological safety cabinet, add the appropriate volume of the sterile stock solution to your basal or complete cell culture medium to achieve the desired final concentration. For example, to prepare 500 mL of medium with a final L-lysine concentration of 146 mg/L using a 100x (14.6 g/L) stock solution, add 5 mL of the stock solution to 495 mL of medium.

    • Gently mix the supplemented medium by swirling.

  • Cell Culture:

    • Use the L-Lysine-supplemented medium for routine cell culture, ensuring to follow standard aseptic techniques.

    • The optimal concentration of L-Lysine may vary depending on the cell line and experimental conditions. It is recommended to optimize the concentration for your specific application.

Conclusion

This compound is a fundamentally important compound with well-characterized physicochemical properties and a favorable toxicological profile. Its essential role as a building block for proteins, particularly in the formation of stable collagen, and its involvement in key metabolic pathways, underscore its significance in cellular and organismal physiology. The provided experimental protocols offer a practical basis for the synthesis and application of this compound in a research setting. This technical guide serves as a valuable resource for scientists and professionals in drug development, facilitating a deeper understanding and utilization of this versatile amino acid salt.

References

L-Lysine Acetate: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the chemical structure, physicochemical properties, synthesis, and biological significance of L-Lysine Acetate (B1210297).

Introduction

L-Lysine acetate is the acetate salt of L-lysine, an essential amino acid that is a fundamental building block of proteins. Due to its enhanced solubility and stability compared to freebase L-lysine, this compound is a preferred form for various applications in research, pharmaceuticals, and biotechnology. This technical guide provides a detailed overview of the chemical and physical properties of this compound, its synthesis, and its biological roles, with a focus on providing practical information for scientists and professionals in drug development.

Chemical Structure and Identification

This compound is an organic salt formed from the protonation of the amino groups of L-lysine by acetic acid. The L-lysine molecule possesses two amino groups, the α-amino group and the ε-amino group, which can accept protons.

Chemical Structure:

  • L-Lysine: (2S)-2,6-diaminohexanoic acid

  • Acetic Acid: Ethanoic acid

The structure of this compound involves an ionic bond between the carboxylate group of acetic acid and one of the protonated amino groups of L-lysine.

Table 1: Chemical Identification of this compound

IdentifierValue
IUPAC Name acetic acid;(2S)-2,6-diaminohexanoic acid[1][2]
Synonyms L-Lysine monoacetate, Lysine acetate, (S)-2,6-Diaminohexanoic acid acetate
CAS Number 57282-49-2[2][3][4][5]
Molecular Formula C₆H₁₄N₂O₂·C₂H₄O₂ or C₈H₁₈N₂O₄[1][2][4][5][6]
Molecular Weight 206.24 g/mol [1][2][4][5][6]

Physicochemical Properties

The physicochemical properties of this compound are crucial for its handling, formulation, and application in experimental settings.

Table 2: Physicochemical Properties of this compound

PropertyValue
Appearance White to off-white crystalline powder[6]
Melting Point Approximately 191-193 °C. Some sources report a range of 255–260 °C with decomposition.
Solubility Very soluble in water (>100 g/100 g H₂O at 20°C)[3]; Soluble in formic acid; Practically insoluble in ethanol.[6][7]
pKa Values (of L-Lysine) pK₁ (α-carboxyl): ~2.2, pK₂ (α-amino): ~9.0, pK₃ (ε-amino): ~10.5
Specific Optical Rotation +8.5° to +10.0° (c=10, H₂O)
pH (1% solution) 5.0 – 6.5

Synthesis and Manufacturing

The industrial production of this compound primarily relies on microbial fermentation to produce L-lysine, followed by a neutralization step with acetic acid.

L-Lysine Production via Fermentation

The most common method for large-scale L-lysine production is through fermentation using strains of Corynebacterium glutamicum or genetically modified Escherichia coli. These microorganisms are cultured in a nutrient-rich medium containing a carbon source (e.g., glucose, molasses), a nitrogen source, and other essential nutrients. The fermentation process is carried out under controlled conditions of temperature, pH, and aeration to maximize the yield of L-lysine.

Conversion to this compound and Purification

Following fermentation, the L-lysine is separated from the fermentation broth and purified. The purified L-lysine is then reacted with acetic acid in an aqueous solution to form this compound. The resulting solution is then typically subjected to decolorization, filtration, concentration, and crystallization to obtain the final high-purity product.

Biological Role and Signaling Pathways

L-lysine is an essential amino acid, meaning it cannot be synthesized by the human body and must be obtained from the diet. It plays a critical role in numerous physiological processes.

Protein Synthesis and Modification

The most well-known function of L-lysine is its role as a building block for protein synthesis. It is also a key substrate for post-translational modifications, such as acetylation and methylation, which are crucial for regulating protein function and gene expression.

L-Lysine Metabolic Pathways

The metabolism of L-lysine involves several key pathways for its synthesis (in microorganisms and plants) and degradation.

L-Lysine Biosynthesis: There are two primary pathways for the de novo synthesis of L-lysine:

  • Diaminopimelate (DAP) Pathway: This pathway is found in bacteria and plants and starts from aspartate and pyruvate.

  • α-Aminoadipate (AAA) Pathway: This pathway is utilized by fungi and some other eukaryotes, and it begins with α-ketoglutarate and acetyl-CoA.

L-Lysine Catabolism: The breakdown of L-lysine in mammals primarily occurs in the liver through two main pathways that converge:

  • Saccharopine Pathway: This is the major pathway for L-lysine degradation.

  • Pipecolate Pathway: This pathway is more prominent in the brain.

Lysine_Metabolism cluster_biosynthesis Biosynthesis cluster_catabolism Catabolism Aspartate Aspartate DAP_Pathway Diaminopimelate (DAP) Pathway Aspartate->DAP_Pathway Pyruvate Pyruvate Pyruvate->DAP_Pathway alpha_Ketoglutarate α-Ketoglutarate AAA_Pathway α-Aminoadipate (AAA) Pathway alpha_Ketoglutarate->AAA_Pathway Acetyl_CoA Acetyl-CoA Acetyl_CoA->AAA_Pathway L_Lysine_Bio L-Lysine DAP_Pathway->L_Lysine_Bio AAA_Pathway->L_Lysine_Bio L_Lysine_Cat L-Lysine Saccharopine_Pathway Saccharopine Pathway L_Lysine_Cat->Saccharopine_Pathway Pipecolate_Pathway Pipecolate Pathway L_Lysine_Cat->Pipecolate_Pathway Metabolites Metabolites for Energy Production Saccharopine_Pathway->Metabolites Pipecolate_Pathway->Metabolites

Overview of L-Lysine Metabolism.
Role in mTOR Signaling

L-lysine, like other essential amino acids, plays a role in activating the mammalian target of rapamycin (B549165) (mTOR) signaling pathway.[8] mTOR is a central regulator of cell growth, proliferation, and metabolism. The activation of mTOR by amino acids is a critical step in initiating protein synthesis.

mTOR_Signaling L_Lysine L-Lysine mTORC1 mTORC1 L_Lysine->mTORC1 activates Protein_Synthesis Protein Synthesis mTORC1->Protein_Synthesis promotes Cell_Growth Cell Growth mTORC1->Cell_Growth promotes

L-Lysine's role in mTORC1 signaling.

Experimental Protocols

Detailed methodologies are essential for the accurate and reproducible use of this compound in a research setting.

Quality Control: Identification by Infrared Spectroscopy

Objective: To confirm the identity of a sample as this compound by comparing its infrared spectrum to that of a reference standard.

Methodology:

  • Sample Preparation: Prepare a potassium bromide (KBr) disc of the this compound sample and the reference standard. This involves mixing a small amount of the sample with dry KBr powder and pressing it into a thin, transparent disc.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Record the infrared absorption spectrum of both the sample and the reference standard over the range of approximately 4000 to 400 cm⁻¹.

  • Analysis: Compare the absorption spectrum of the sample with that of the reference standard. The positions and relative intensities of the absorption bands should be concordant.[9]

Assay by Titration

Objective: To determine the purity of this compound.

Methodology:

  • Sample Preparation: Accurately weigh about 100 mg of the this compound sample and dissolve it in a mixture of 3 mL of formic acid and 50 mL of glacial acetic acid.

  • Titration: Titrate the solution with 0.1 N perchloric acid, determining the endpoint potentiometrically.

  • Blank Determination: Perform a blank titration with the same quantities of reagents but without the this compound sample.

  • Calculation: Correct the sample titration volume for the blank volume and calculate the percentage of this compound. Each mL of 0.1 N perchloric acid is equivalent to 10.31 mg of C₈H₁₈N₂O₄.[10]

Application in Cell Culture: Supplementation

Objective: To use this compound as a source of L-lysine in cell culture media.

Methodology:

  • Media Preparation: Prepare a basal cell culture medium that is deficient in L-lysine.

  • Stock Solution: Prepare a sterile, concentrated stock solution of this compound in water or a suitable buffer. The concentration should be calculated based on the desired final concentration of L-lysine in the culture medium, taking into account the molecular weight of this compound.

  • Supplementation: Add the this compound stock solution to the lysine-deficient medium to achieve the desired final concentration of L-lysine.

  • Sterilization: Sterile-filter the final supplemented medium before use.

  • Cell Culture: Use the prepared medium for routine cell culture, ensuring that the final concentration of L-lysine is appropriate for the specific cell line being used.

Applications in Research and Drug Development

This compound has a wide range of applications in scientific research and the pharmaceutical industry.

  • Cell Culture: It is a common supplement in cell culture media to provide the essential amino acid L-lysine for cell growth and protein production.

  • Drug Formulation: Due to its high solubility and stability, this compound is used as a counter-ion for acidic drugs, potentially improving their solubility and bioavailability. It is also used in parenteral nutrition formulations.[11]

  • Biochemical and Nutritional Studies: It serves as a well-defined source of L-lysine in studies investigating amino acid metabolism, protein synthesis, and nutritional requirements.

  • Biopharmaceutical Production: In the production of therapeutic proteins and antibodies using mammalian cell culture, L-lysine is a critical component of the culture medium.

Conclusion

This compound is a versatile and valuable compound for researchers, scientists, and drug development professionals. Its well-defined chemical structure, favorable physicochemical properties, and established biological roles make it an indispensable tool in a wide array of scientific applications. A thorough understanding of its properties and appropriate handling, as outlined in this guide, is crucial for its effective and reproducible use in the laboratory and in the development of new therapeutics.

References

L-Lysine Acetate: A Technical Guide to its Solubility for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

L-Lysine acetate (B1210297), the acetate salt of the essential amino acid L-Lysine, is a critical component in various applications, including pharmaceutical formulations, nutritional supplements, and cell culture media. Its physicochemical properties, particularly its solubility in aqueous and organic media, are fundamental to its efficacy, bioavailability, and formulation development. This technical guide provides an in-depth overview of the solubility of L-Lysine acetate, detailed experimental protocols for its determination, and its role in relevant biological signaling pathways.

Physicochemical Properties

This compound is a white crystalline powder. The addition of the acetate counterion generally enhances the stability and solubility of L-Lysine compared to its free base form[1].

PropertyValueReference
CAS Number 57282-49-2[2]
Molecular Formula C₆H₁₄N₂O₂・C₂H₄O₂[3][4]
Molecular Weight 206.24 g/mol [2][4]
Appearance White crystals or crystalline powder[3]
Melting Point 224°C (decomposes)[5]

Solubility Profile of this compound

The solubility of a compound is a crucial parameter for its application in drug delivery and bioprocessing. L-Lysine, being a polar amino acid, and its acetate salt, are readily soluble in polar solvents, particularly water.

Aqueous Solubility

This compound exhibits excellent solubility in water. This is attributed to the polar nature of the L-Lysine molecule, with its amino and carboxylic acid groups, and the acetate salt form, which readily dissociates and forms hydrogen bonds with water molecules[6].

SolventTemperatureSolubilityReference
Water20°C> 100 g / 100 g H₂O[7]
WaterNot SpecifiedFreely soluble / Very soluble[1][2][3][5][8]
Organic Solvent Solubility

The solubility of this compound in organic solvents is significantly lower than in water. The polarity of the solvent plays a critical role in its ability to dissolve this polar, ionic compound.

SolventQualitative SolubilityReference
Ethanol (96%)Very slightly soluble[2][5]
Ethanol (95%)Practically insoluble[3]
Formic AcidSoluble[3]
Nonpolar Solvents (e.g., hexane, benzene)Limited solubility[6]

Experimental Protocol for Solubility Determination

The following section details a generalized isothermal analytical method for accurately determining the solubility of amino acid salts like this compound. This method is based on preparing a saturated solution at a constant temperature and subsequently measuring the solute concentration.

Principle

A supersaturated solution of this compound is prepared in the solvent of interest. The solution is allowed to equilibrate at a constant temperature, allowing the excess solute to precipitate, resulting in a saturated solution. The concentration of the dissolved solute in the supernatant is then determined using an appropriate analytical technique.

Materials and Equipment
  • This compound powder

  • Solvent of interest (e.g., deionized water, ethanol)

  • Temperature-controlled shaker or water bath

  • Jacketed glass vessel

  • Analytical balance

  • Centrifuge

  • Micropipettes

  • Filtration apparatus (e.g., syringe filters, 0.22 µm)

  • Analytical instrument for concentration measurement (e.g., Refractometer, HPLC, UV-Vis Spectrophotometer)

Step-by-Step Methodology
  • Preparation : Add a pre-weighed excess amount of this compound to a known volume of the solvent in a jacketed glass vessel. The excess solid is necessary to ensure that saturation is reached.

  • Equilibration : Place the vessel in a temperature-controlled shaker or water bath. Agitate the mixture continuously for a sufficient period (e.g., 48 hours) to ensure the system reaches equilibrium[9]. The temperature should be maintained at the desired value (e.g., 298.2 K)[10].

  • Settling : Stop the agitation and allow the undissolved particles to settle for an extended period (e.g., 7 hours)[9]. This step helps in the initial separation of the solid and liquid phases.

  • Sample Collection : Carefully withdraw an aliquot of the clear supernatant. To ensure no solid particles are transferred, it is recommended to use a syringe filter.

  • Concentration Analysis : Determine the concentration of this compound in the collected sample.

    • Refractive Index Method : Measure the refractive index of the saturated solution. The concentration can be determined from a pre-established calibration curve of refractive index versus known concentrations of this compound[10].

    • Gravimetric Method : Accurately weigh the collected sample. Evaporate the solvent completely under controlled conditions (e.g., in a vacuum oven). The weight of the remaining solid corresponds to the amount of dissolved this compound[9].

    • Chromatographic Method (HPLC) : Dilute the sample appropriately and analyze it using High-Performance Liquid Chromatography (HPLC) to determine the concentration against known standards.

  • Data Reporting : Express the solubility in standard units, such as g/100 mL, g/kg of solvent, or mol/L.

experimental_workflow cluster_prep Preparation & Equilibration cluster_sep Separation cluster_analysis Analysis A Add excess this compound to solvent B Equilibrate at constant Temperature (e.g., 48h) A->B Agitation C Cease agitation (Settling, e.g., 7h) B->C D Withdraw supernatant C->D E Filter sample (e.g., 0.22 µm filter) D->E F Measure Concentration E->F G Report Solubility Data (g/100mL, mol/L) F->G

Fig 1. Isothermal solubility determination workflow.

Biological Relevance & Signaling Pathways

L-Lysine is not merely a building block for proteins; it also plays a crucial role in various cellular signaling pathways. Understanding these pathways is vital for drug development professionals aiming to modulate cellular processes.

Akt/mTOR Signaling Pathway

L-Lysine is an important activator of the Akt/mTOR (Protein Kinase B / mammalian Target of Rapamycin) signaling pathway. This pathway is a central regulator of cell growth, proliferation, survival, and protein synthesis. Lysine supplementation has been shown to stimulate Akt/mTOR signaling, which in turn suppresses autophagic proteolysis (the breakdown of cellular proteins)[11]. This mechanism is particularly relevant in conditions characterized by muscle wasting or in the formulation of nutritional therapies.

Pathway Description:

  • Activation : The presence of L-Lysine, along with other amino acids and growth factors, activates the PI3K/Akt pathway.

  • mTORC1 Activation : Activated Akt phosphorylates and inhibits the TSC complex (TSC1/TSC2), which is a negative regulator of a small GTPase called Rheb. Active, GTP-bound Rheb then activates the mTORC1 (mTOR Complex 1).

  • Downstream Effects : Activated mTORC1 promotes protein synthesis by phosphorylating key targets like S6K1 (p70S6 kinase) and 4E-BP1. Phosphorylation of 4E-BP1 causes it to release the translation initiation factor eIF4E, allowing for the initiation of protein translation.

  • Autophagy Inhibition : Simultaneously, activated mTORC1 phosphorylates and inhibits the ULK1 complex, a key initiator of autophagy.

This dual effect—promoting protein synthesis while inhibiting protein breakdown—makes L-Lysine a key modulator of cellular protein homeostasis.

signaling_pathway Lysine L-Lysine Akt Akt Lysine->Akt Activates TSC TSC1/TSC2 Complex Akt->TSC Inhibits Rheb Rheb TSC->Rheb Inhibits mTORC1 mTORC1 Rheb->mTORC1 Activates S6K1 S6K1 mTORC1->S6K1 Activates eIF4E 4E-BP1 mTORC1->eIF4E Inhibits ULK1 ULK1 Complex mTORC1->ULK1 Inhibits ProteinSynth Protein Synthesis (Growth, Proliferation) S6K1->ProteinSynth eIF4E->ProteinSynth Inhibits Autophagy Autophagy (Proteolysis) ULK1->Autophagy

Fig 2. L-Lysine's role in the Akt/mTOR signaling pathway.

Conclusion

This compound demonstrates high solubility in aqueous solutions and limited solubility in organic solvents, a profile consistent with its polar and ionic nature. The provided experimental protocol offers a robust framework for researchers to quantify its solubility under various conditions, which is essential for formulation, quality control, and research applications. Furthermore, its significant role in activating the Akt/mTOR signaling pathway underscores its biological importance beyond protein synthesis, highlighting its potential as a therapeutic and nutritional agent. This guide provides foundational technical information to support the effective use of this compound in scientific and developmental endeavors.

References

An In-depth Technical Guide on the Mechanism of Action of L-Lysine Acetate in Cellular Processes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Lysine acetate (B1210297) is a salt form of the essential amino acid L-lysine, where acetate serves as the counter-ion. Its primary role in cellular processes stems from its dissociation into L-lysine and acetate ions, which then participate in a multitude of metabolic and signaling pathways.[1] This guide delves into the distinct and synergistic mechanisms of these two components, providing a comprehensive overview of their actions at the cellular level. Understanding these pathways is critical for applications in nutrition, pharmaceuticals, and drug development.

Mechanism of Action of L-Lysine

L-lysine is an essential amino acid, meaning it cannot be synthesized by the human body and must be obtained from the diet.[1] Its functions extend far beyond being a simple building block for proteins.

Protein Synthesis and Structural Integrity

The most fundamental role of L-lysine is its incorporation into polypeptide chains during protein synthesis.[1] It is crucial for the structure and function of a vast array of proteins, including enzymes, hormones, and antibodies.[2] In structural proteins like collagen, lysine (B10760008) residues are hydroxylated to form hydroxylysine, which is essential for the cross-linking of collagen fibers, providing tensile strength to connective tissues.[3]

Post-Translational Modifications (PTMs)

The ε-amino group of lysine's side chain is a hub for numerous post-translational modifications (PTMs), which dynamically regulate protein function, localization, and stability.[[“]][5][6] Key lysine PTMs include:

  • Acetylation: The transfer of an acetyl group to the lysine amino group neutralizes its positive charge, which can alter protein conformation and interactions.[7][8] This is a critical mechanism in the regulation of gene expression through histone modification and the modulation of metabolic enzyme activity.[9]

  • Methylation: The addition of methyl groups (mono-, di-, or tri-methylation) does not change the charge but alters the size and hydrophobicity of the lysine side chain, creating binding sites for specific effector proteins.[7]

  • Ubiquitination: The covalent attachment of ubiquitin, a small regulatory protein, to lysine residues can signal for protein degradation, alter cellular localization, or promote or prevent protein interactions.[[“]]

Precursor to Bioactive Molecules

L-lysine serves as a precursor for the synthesis of carnitine, a vital molecule for the transport of long-chain fatty acids into the mitochondria for β-oxidation and energy production.[1][9]

Cellular Signaling

L-lysine can act as a signaling molecule, notably in the activation of the mammalian target of rapamycin (B549165) complex 1 (mTORC1) pathway.[10] mTORC1 is a central regulator of cell growth, proliferation, and metabolism.

Mechanism of Action of Acetate

Acetate, a short-chain fatty acid, is a key metabolic intermediate that links various cellular pathways.[11]

Central Role in Metabolism

Upon entering the cell, acetate is primarily converted to acetyl-CoA by acetyl-CoA synthetase (ACSS) enzymes in both the cytoplasm and mitochondria.[12][13] Acetyl-CoA is a central hub in metabolism:

  • Energy Production: In the mitochondria, acetyl-CoA enters the tricarboxylic acid (TCA) cycle for the production of ATP.[11]

  • Lipid Synthesis: In the cytoplasm, acetyl-CoA is a fundamental building block for the synthesis of fatty acids and cholesterol.[11][12]

Epigenetic Regulation and Gene Expression

A crucial function of acetate is its role as a precursor for the acetyl group used in histone acetylation.[14][15] The cytoplasmic/nuclear enzyme ACSS2 generates acetyl-CoA from acetate.[14] This acetyl-CoA is then used by histone acetyltransferases (HATs) to acetylate lysine residues on histone tails. Histone acetylation neutralizes the positive charge of lysines, leading to a more relaxed chromatin structure (euchromatin), which allows for greater accessibility of transcription factors to DNA and generally promotes gene transcription.[7][15][16] Acetate supplementation has been shown to increase histone acetylation and can restore chromatin accessibility under conditions like hypoxia.[17][18]

Non-Histone Protein Acetylation

Beyond histones, the acetyl-CoA derived from acetate is also used to acetylate a vast number of non-histone proteins, thereby regulating their activity, stability, and interactions.[9][14] This includes metabolic enzymes, transcription factors, and cytoskeletal proteins.[6]

G-protein Coupled Receptor Signaling

Acetate can also act as a signaling molecule by activating free fatty acid receptors (FFARs), particularly FFAR2 (also known as GPR43).[14] This G-protein coupled receptor is involved in modulating inflammatory responses.[14]

Synergistic Effects of L-Lysine Acetate

The simultaneous delivery of L-lysine and acetate to cells can have synergistic effects, particularly in the realm of protein acetylation. L-lysine provides the substrate (the lysine residues within proteins), while acetate provides the precursor for the acetyl group (via acetyl-CoA). This interplay is fundamental to epigenetic regulation and the control of cellular metabolism. For instance, in cancer cells, which often exhibit altered metabolism, the availability of both acetate and lysine can significantly impact cell proliferation and survival through effects on gene expression and metabolic pathways.[19][20]

Quantitative Data

ParameterOrganism/Cell LineValueSignificanceReference(s)
L-Lysine Transport Kinetics
Km1 (high-affinity)Human erythrocytes0.014 ± 0.002 mMCharacterizes high-affinity lysine uptake.[21]
Km2 (low-affinity)Human erythrocytes0.112 ± 0.017 mMCharacterizes low-affinity lysine uptake.[21]
Km1 (high-affinity)NSC-34 cells (WT)0.062 ± 0.001 mMProvides baseline lysine transport kinetics in a neuronal cell model.[22]
Vmax1 (high-affinity)NSC-34 cells (WT)1.70 ± 0.26 nmol/mg protein/minIndicates the maximum rate of high-affinity lysine transport.[22]
Km2 (low-affinity)NSC-34 cells (WT)0.48 ± 0.08 mMProvides baseline lysine transport kinetics in a neuronal cell model.[22]
Vmax2 (low-affinity)NSC-34 cells (WT)8.48 ± 0.71 nmol/mg protein/minIndicates the maximum rate of low-affinity lysine transport.[22]
Enzyme Kinetics (Acetylation)
Km (Acetyl-CoA) for p300/CBPHuman-The binding of acetyl-CoA precedes the transient interaction with the histone substrate in a "hit and run" mechanism.[23]
Km (Acetyl-CoA) for KAT8Human-Enzyme kinetics suggest a ping-pong mechanism where acetyl-CoA binds first.[24]
Effect of Acetate on Histone Acetylation
Increase in H3K9, H3K27, H3K56 acetylationHepG2 cells (hypoxia)Dose-dependentDemonstrates acetate's role as an epigenetic modifier.[15][16]

Experimental Protocols

Protocol 1: Analysis of L-Lysine Transport

This protocol is adapted from studies on amino acid transport in cultured cells.[22][25]

  • Cell Culture: Plate cells (e.g., Caco-2, NSC-34) in 24-well plates and grow to confluence.

  • Uptake Buffer Preparation: Prepare a sodium-containing buffer (e.g., Krebs-Ringer-Henseleit) and a sodium-free buffer (replacing NaCl with choline (B1196258) chloride).

  • Uptake Assay:

    • Wash cell monolayers twice with the appropriate uptake buffer at 37°C.

    • Add the uptake buffer containing a known concentration of [3H]L-lysine and various concentrations of unlabeled L-lysine (for kinetic analysis) or potential inhibitors.

    • Incubate for a predetermined time (e.g., 5 minutes) at 37°C.

    • Terminate the uptake by rapidly washing the cells three times with ice-cold uptake buffer.

  • Cell Lysis and Scintillation Counting:

    • Lyse the cells with a suitable lysis buffer (e.g., 0.1 M NaOH with 1% SDS).

    • Transfer the lysate to scintillation vials, add scintillation cocktail, and measure radioactivity using a liquid scintillation counter.

  • Protein Quantification: Determine the protein concentration of parallel wells using a standard method (e.g., BCA assay) to normalize the uptake data (e.g., in nmol/mg protein/min).

  • Data Analysis: Calculate kinetic parameters (Km and Vmax) by fitting the data to the Michaelis-Menten equation using non-linear regression analysis.

Protocol 2: Western Blot Analysis of Histone Acetylation

This protocol is a standard method to assess changes in protein modifications in response to a treatment, such as acetate supplementation.[15][16]

  • Cell Treatment: Culture cells (e.g., HepG2, neuroblastoma cells) and treat with various concentrations of this compound or sodium acetate for a specified duration.

  • Histone Extraction:

    • Harvest cells and wash with PBS.

    • Lyse the cells in a hypotonic buffer and isolate the nuclei by centrifugation.

    • Extract histones from the nuclear pellet using an acidic solution (e.g., 0.2 M H2SO4) overnight at 4°C.

    • Precipitate the histones with trichloroacetic acid, wash with acetone, and resuspend in water.

  • Protein Quantification: Determine the concentration of the extracted histones using a compatible protein assay (e.g., Bradford assay).

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of histone proteins on an SDS-polyacrylamide gel.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies specific for acetylated lysine residues (e.g., anti-acetyl-H3K9, anti-acetyl-H3K27) overnight at 4°C.

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot. Use an antibody against a total histone (e.g., anti-H3) as a loading control.

Visualizations

L_Lysine_Metabolism extracellular Extracellular L-Lysine transporter Amino Acid Transporters (e.g., CAT-1, y+L) extracellular->transporter intracellular Intracellular L-Lysine Pool transporter->intracellular protein_synthesis Protein Synthesis intracellular->protein_synthesis carnitine_synthesis Carnitine Synthesis intracellular->carnitine_synthesis catabolism Catabolism (Saccharopine Pathway) intracellular->catabolism proteins Cellular Proteins protein_synthesis->proteins ptm Post-Translational Modifications (Acetylation, Methylation, Ubiquitination) proteins->ptm Substrate carnitine L-Carnitine carnitine_synthesis->carnitine fatty_acid_ox Fatty Acid Oxidation carnitine->fatty_acid_ox tca TCA Cycle catabolism->tca -> Acetyl-CoA

Caption: Cellular pathways of L-Lysine.

Acetate_Metabolism extracellular_ac Extracellular Acetate mct Monocarboxylate Transporters (MCTs) extracellular_ac->mct intracellular_ac Intracellular Acetate mct->intracellular_ac acss2 ACSS2 (Cytoplasm/Nucleus) intracellular_ac->acss2 acss1 ACSS1 (Mitochondria) intracellular_ac->acss1 ffar2 FFAR2/GPR43 Signaling intracellular_ac->ffar2 acetyl_coa_cyto Acetyl-CoA (Cytosolic/Nuclear Pool) acss2->acetyl_coa_cyto acetyl_coa_mito Acetyl-CoA (Mitochondrial Pool) acss1->acetyl_coa_mito histone_acetylation Histone Acetylation (via HATs) acetyl_coa_cyto->histone_acetylation lipid_synthesis Fatty Acid / Lipid Synthesis acetyl_coa_cyto->lipid_synthesis tca TCA Cycle acetyl_coa_mito->tca gene_expression Gene Expression histone_acetylation->gene_expression

Caption: Cellular pathways of Acetate.

Experimental_Workflow start Start: Culture Cells treatment Treat with this compound (or controls: L-Lysine, Na-Acetate) start->treatment harvest Harvest Cells at Time Points treatment->harvest split Split Sample harvest->split histone_extract Histone Extraction split->histone_extract Fraction 1 proteomics Whole Cell Lysate Preparation split->proteomics Fraction 2 western Western Blot for Acetylated Histones (e.g., Ac-H3K9) histone_extract->western analysis Data Analysis and Pathway Mapping western->analysis mass_spec LC-MS/MS Proteomics (Quantify Protein Acetylation) proteomics->mass_spec mass_spec->analysis

Caption: Workflow for studying protein acetylation.

References

L-Lysine Acetate: A Critical Modulator of Protein Synthesis and Acetylation

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

L-lysine, an essential amino acid, is a fundamental constituent of proteins and a substrate for a variety of critical post-translational modifications (PTMs). Its salt form, L-Lysine acetate (B1210297), serves as a highly bioavailable source of both L-lysine for protein synthesis and acetate for cellular metabolism, including the generation of acetyl-CoA, the universal acetyl group donor. This dual contribution positions L-Lysine acetate as a key molecule influencing the cellular proteome and acetylome. This technical guide provides a comprehensive overview of the core roles of this compound, detailing its involvement in protein synthesis, its function as a precursor for lysine (B10760008) acetylation, and the intricate signaling pathways governed by this modification. We present quantitative data, detailed experimental protocols, and visual diagrams to serve as a critical resource for researchers in drug discovery and development.

The Core Functions of this compound

This compound readily dissociates in aqueous environments into L-lysine and acetate ions, which are then utilized in distinct but interconnected biochemical pathways.

1.1. L-Lysine: An Essential Building Block for Protein Synthesis As one of the nine essential amino acids, L-lysine cannot be synthesized by mammals and must be obtained from external sources.[1] Its primary role is as a fundamental building block for protein synthesis, where it is incorporated into polypeptide chains during ribosomal translation, encoded by the codons AAG and AAA.[2] Lysine deficiency directly impedes protein synthesis, which can affect cell growth and development.[2] Beyond its role in constituting the primary structure of proteins, lysine is crucial for the formation of cross-links in collagen, a key component of connective tissues, and is a precursor for the synthesis of carnitine, which is essential for fatty acid metabolism.[3][]

1.2. Acetate: A Precursor for Acetyl-CoA and Lysine Acetylation The acetate ion released from this compound can be converted into acetyl-Coenzyme A (acetyl-CoA), a central molecule in cellular metabolism.[5] Acetyl-CoA is the primary substrate for the citric acid cycle, a key energy-producing pathway.[5] Crucially, acetyl-CoA is also the sole donor of the acetyl group for the post-translational modification of proteins, particularly the acetylation of lysine residues.[1] This process is catalyzed by a family of enzymes known as lysine acetyltransferases (KATs).[6]

Lysine Acetylation: A Key Regulator of Cellular Processes

Lysine acetylation is a dynamic and reversible post-translational modification that plays a pivotal role in regulating a wide array of cellular functions, including gene expression, enzyme activity, and protein stability.[7][8] This modification neutralizes the positive charge of the lysine side chain, which can alter protein conformation, protein-protein interactions, and protein-DNA interactions.[6]

The state of lysine acetylation is tightly controlled by the opposing activities of two enzyme families:

  • Lysine Acetyltransferases (KATs): Also known as histone acetyltransferases (HATs), these enzymes transfer an acetyl group from acetyl-CoA to the ε-amino group of a lysine residue.[6]

  • Lysine Deacetylases (KDACs): Also known as histone deacetylases (HDACs), these enzymes catalyze the removal of the acetyl group from lysine residues.[6]

The balance between KAT and KDAC activity determines the acetylation status of the proteome and is critical for cellular homeostasis.[6] Aberrant lysine acetylation has been implicated in numerous diseases, including cancer and neurodegenerative disorders.[9][10]

Quantitative Data on Lysine Acetylation

The stoichiometry of lysine acetylation can vary significantly across different proteins and cellular conditions. Mass spectrometry-based proteomics has become an indispensable tool for the global and site-specific quantification of lysine acetylation.[7][11]

Table 1: Quantitative Mass Spectrometry Approaches for Lysine Acetylation Analysis

MethodPrincipleKey AdvantagesReference
Data-Independent Acquisition (DIA) Comprehensive fragmentation of all precursor ions within a defined m/z range, followed by targeted data extraction.High-throughput, accurate, and reproducible label-free quantification of thousands of acetylation sites.[7]
Stable Isotope Labeling with Amino Acids in Cell Culture (SILAC) Metabolic labeling of proteins with "heavy" and "light" isotopes of amino acids, allowing for direct comparison of protein and PTM abundance between different cell populations.Enables precise relative quantification of acetylation sites in response to stimuli.[12]
Selected Reaction Monitoring (SRM) Targeted quantification of specific acetylated peptides by monitoring pre-defined precursor-to-fragment ion transitions.High sensitivity and specificity for the quantification of known acetylation sites.[13]
Isotope-Labeled Acetic Anhydride Chemical acetylation of unmodified lysine residues with a heavy isotope-labeled acetic anhydride, allowing for the ratiometric determination of acetylation stoichiometry.Enables the determination of the proportion of a specific lysine residue that is acetylated.[11][14]

Signaling Pathways Regulated by Lysine Acetylation

Lysine acetylation is a key regulatory mechanism in numerous signaling pathways. One of the most well-characterized roles of lysine acetylation is in the regulation of chromatin structure and gene expression.

4.1. Chromatin Remodeling and Transcriptional Regulation The acetylation of lysine residues on the N-terminal tails of histone proteins is a hallmark of transcriptionally active chromatin.[8] This modification reduces the affinity between histones and DNA, leading to a more open chromatin structure that is accessible to the transcriptional machinery.[8] Acetylated histones also serve as binding platforms for proteins containing bromodomains, which are modules that specifically recognize acetyl-lysine motifs and are often components of transcriptional coactivator complexes.[8]

Histone_Acetylation_Pathway acetyl_coa Acetyl-CoA kat KATs (e.g., p300/CBP) acetyl_coa->kat acetylated_histone Acetylated Histone (Acetyl-Lysine) kat->acetylated_histone Acetylation histone Histone (Lysine) histone->kat chromatin_closed Closed Chromatin (Condensed) histone->chromatin_closed kdac KDACs (e.g., HDACs, Sirtuins) acetylated_histone->kdac chromatin_open Open Chromatin (Accessible) acetylated_histone->chromatin_open bromodomain Bromodomain Proteins acetylated_histone->bromodomain recruits kdac->histone Deacetylation transcription_on Transcription ON chromatin_open->transcription_on transcription_off Transcription OFF chromatin_closed->transcription_off bromodomain->transcription_on Experimental_Workflow cluster_synthesis Protein Synthesis Analysis cluster_acetylation Protein Acetylation Analysis start Start: Hypothesis Formulation cell_culture Cell Culture & Treatment (this compound vs. Controls) start->cell_culture synthesis_labeling Metabolic Labeling (e.g., OP-Puro) cell_culture->synthesis_labeling lysis Cell Lysis & Protein Extraction (with HDAC inhibitors) cell_culture->lysis synthesis_analysis Flow Cytometry / Microscopy Analysis synthesis_labeling->synthesis_analysis synthesis_quant Quantify Global Protein Synthesis Rate synthesis_analysis->synthesis_quant data_analysis Data Integration & Analysis synthesis_quant->data_analysis western Western Blot (Specific Acetyl-Antibodies) lysis->western mass_spec Mass Spectrometry (Global Acetylome) lysis->mass_spec enzyme_assay Enzyme Activity Assays (KAT/HDAC) lysis->enzyme_assay western->data_analysis mass_spec->data_analysis enzyme_assay->data_analysis conclusion Conclusion & Further Studies data_analysis->conclusion

References

An In-depth Technical Guide on the Biological Functions and Metabolic Pathways of L-Lysine Acetate

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

L-Lysine acetate (B1210297) is the acetate salt of L-lysine, an essential amino acid that is fundamental to numerous physiological processes.[1] This salt form enhances solubility and bioavailability, making it a preferred choice in various pharmaceutical and nutritional applications.[1][2] Upon administration, L-Lysine acetate dissociates into its constituent components: L-lysine and acetate, both of which are readily utilized by the body in distinct and critical pathways.[2][3] L-lysine serves as an indispensable building block for protein synthesis, a precursor for carnitine biosynthesis, and a key element in the structural integrity of collagen. The acetate moiety acts as a vital precursor for acetyl-CoA, a central molecule in energy metabolism via the citric acid cycle and a donor for protein acetylation, a key post-translational modification regulating cellular processes. This guide provides a comprehensive technical overview of the multifaceted biological roles and metabolic fates of this compound, intended for researchers, scientists, and professionals in drug development.

Introduction

Overview of L-Lysine

L-lysine is one of the nine essential amino acids in humans, meaning the body cannot synthesize it de novo; it must be obtained from dietary sources. Its chemical structure includes an ε-amino group, which confers a positive charge at physiological pH, enabling it to participate in ionic bonding and various post-translational modifications. Lysine's primary role is in proteinogenesis, but it is also critical for the crosslinking of collagen, the production of carnitine for fatty acid metabolism, calcium absorption, and immune system support.

This compound: Structure and Advantages

This compound is a salt composed of the L-lysine cation and the acetate anion. This formulation was developed to improve upon the physicochemical properties of free L-lysine. The acetate salt form offers enhanced water solubility, stability, and bioavailability, making it particularly suitable for parenteral and intravenous nutrition solutions, as well as for dietary supplements and pharmaceutical formulations.

Dissociation into Bioactive Components

Once administered, this compound readily dissociates in the gastrointestinal tract or bloodstream into free L-lysine and acetate ions. These two components then enter their respective metabolic and signaling pathways, contributing independently to cellular function. This dual contribution underscores the compound's utility in clinical and research settings.

Core Biological Functions of L-Lysine

Proteinogenesis and Structural Roles

The most fundamental role of L-lysine is its incorporation into polypeptide chains during protein synthesis. It is a crucial component of numerous proteins, including histones, enzymes, and hormones. Furthermore, lysine (B10760008) is vital for the structural integrity of collagen, the most abundant protein in the body. Lysyl oxidase enzymes catalyze the formation of cross-links between collagen polypeptides, a process essential for the stability and strength of connective tissues, skin, bones, and tendons. A deficiency in lysine can lead to defective connective tissues.

Precursor for Bioactive Molecules

L-lysine is the metabolic precursor for the synthesis of carnitine, a molecule required for the transport of long-chain fatty acids into the mitochondria for β-oxidation and subsequent energy production. This process is critical for fatty acid metabolism, particularly in muscle and liver tissues.

Role in Mineral Homeostasis

L-lysine plays a supportive role in mineral absorption, particularly calcium. It may help to improve the intestinal absorption of calcium and reduce its renal excretion, thereby contributing to bone health.

Immune System Modulation

L-lysine contributes to a robust immune response by supporting the production of antibodies and the function of immune cells. Some studies suggest it may help reduce the frequency and severity of herpes simplex virus (HSV) infections by antagonizing the metabolism of arginine, an amino acid required for viral replication.

Metabolic Pathways of L-Lysine

Catabolism in Mammals

The breakdown of L-lysine in mammals occurs primarily in the liver mitochondria and is an irreversible process. There are two main catabolic pathways that ultimately convert lysine into acetyl-CoA, which can then enter the tricarboxylic acid (TCA) cycle for energy generation.

This is the predominant pathway for lysine degradation in mammals. The initial steps are catalyzed by the bifunctional enzyme α-aminoadipic semialdehyde synthase (AASS), which possesses both lysine-ketoglutarate reductase (LKR) and saccharopine dehydrogenase (SDH) activity. This pathway converts L-lysine into α-aminoadipic acid, which is then further metabolized to acetyl-CoA.

The pipecolate pathway is a secondary route for lysine catabolism, more active in the brain. In this pathway, lysine is converted to pipecolic acid, which is then oxidized to α-aminoadipic semialdehyde (AAS), a metabolite that serves as a convergence point with the saccharopine pathway.

L_Lysine_Catabolism cluster_paths L-Lysine Catabolic Pathways Lysine L-Lysine mid1 Lysine->mid1 Saccharopine Saccharopine AAS α-Aminoadipic Semialdehyde (AAS) Saccharopine->AAS AAA α-Aminoadipic Acid AAS->AAA Pipecolate L-Pipecolic Acid Pipecolate->AAS AcetylCoA Acetyl-CoA AAA->AcetylCoA TCA TCA Cycle AcetylCoA->TCA mid1->Saccharopine Saccharopine Pathway (Liver) mid1->Pipecolate Pipecolate Pathway (Brain) mid2

Caption: Major catabolic pathways of L-Lysine in mammals.
Biosynthesis in Microorganisms and Plants

While humans cannot synthesize lysine, it is produced by microorganisms and plants through two primary pathways. The most common is the diaminopimelate (DAP) pathway, which starts from aspartate. Industrial production of L-lysine for supplements and animal feed relies on microbial fermentation, typically using strains of Corynebacterium glutamicum.

L_Lysine_Biosynthesis L-Lysine Biosynthesis (DAP Pathway) Aspartate Aspartate ASA Aspartate Semialdehyde Aspartate->ASA Aspartate Kinase & Dehydrogenase DHP Dihydropicolinate ASA->DHP DHDPS DAP Diaminopimelate (DAP) DHP->DAP Multiple Steps Lysine L-Lysine DAP->Lysine DapDC

Caption: Simplified diaminopimelate (DAP) pathway for L-Lysine synthesis.

The Role of the Acetate Moiety

Conversion to Acetyl-CoA

The acetate released from the dissociation of this compound is readily taken up by most cells and converted into acetyl-coenzyme A (acetyl-CoA) by acetyl-CoA synthetase (ACSS) enzymes. This reaction provides a direct link between supplemental this compound and the central metabolic pool of acetyl-CoA.

Contribution to Energy Metabolism

Acetyl-CoA is a pivotal molecule in cellular energy production. It enters the tricarboxylic acid (TCA) cycle in the mitochondria, where it is oxidized to produce ATP, the primary energy currency of the cell.

Role as an Acetyl Group Donor

Beyond its role in energy metabolism, acetyl-CoA is the sole donor of acetyl groups for post-translational acetylation of proteins, a critical regulatory mechanism.

Acetate_Fate Metabolic Fate of the Acetate Moiety LysineAcetate This compound Acetate Acetate LysineAcetate->Acetate Dissociation AcetylCoA Acetyl-CoA Acetate->AcetylCoA ACSS TCA TCA Cycle (Energy) AcetylCoA->TCA Acetylation Protein Acetylation AcetylCoA->Acetylation

Caption: Metabolic fate of acetate from this compound.

L-Lysine in Cellular Signaling and Regulation

mTORC1 Signaling Pathway Activation

L-lysine, like other essential amino acids, acts as a signaling molecule that activates the mammalian target of rapamycin (B549165) complex 1 (mTORC1). mTORC1 is a central regulator of cell growth, proliferation, and metabolism. Lysine-mediated activation of mTORC1, which occurs via the lysosomal SLC38A9 transporter, promotes protein synthesis and inhibits autophagy.

mTORC1_Signaling L-Lysine Activation of the mTORC1 Signaling Pathway Lysine L-Lysine Lysosome Lysosome (SLC38A9) Lysine->Lysosome mTORC1 mTORC1 Lysosome->mTORC1 Activation ProteinSynth Protein Synthesis mTORC1->ProteinSynth + Autophagy Autophagy mTORC1->Autophagy - CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth +

Caption: L-Lysine activates mTORC1 to promote cell growth.
Post-Translational Modification: Lysine Acetylation

The ε-amino group of lysine residues in proteins is a major site for post-translational modifications (PTMs), most notably acetylation.

Lysine acetylation is a reversible process dynamically regulated by two families of enzymes: lysine acetyltransferases (KATs, also known as HATs) and lysine deacetylases (KDACs, also known as HDACs). KATs transfer an acetyl group from acetyl-CoA to the lysine residue, neutralizing its positive charge, while KDACs remove it. This process alters protein structure and function.

Lysine acetylation is not limited to histones for epigenetic regulation; it is a widespread modification found on thousands of non-histone proteins, particularly those involved in central metabolism. Enzymes in pathways like glycolysis and the TCA cycle are heavily acetylated, suggesting that this modification links the cell's metabolic state (via acetyl-CoA availability) directly to the regulation of metabolic flux.

Lysine_Acetylation_Cycle Reversible Lysine Acetylation Cycle cluster_cycle ProteinLysine Protein-Lysine-(NH3+) (Active) ProteinAcetyl Protein-Acetyl-Lysine-(NH-Ac) (Inactive/Altered) ProteinLysine->ProteinAcetyl Deacetylation KATs KATs (HATs) ProteinAcetyl->ProteinLysine Acetylation KDACs KDACs (HDACs) AcetylCoA Acetyl-CoA AcetylCoA->KATs CoA CoA KATs->CoA

Caption: The cycle of protein lysine acetylation and deacetylation.

Quantitative Data Summary

The following tables summarize the physicochemical properties and specifications for pharmaceutical-grade this compound, compiled from official monographs.

Table 1: Physicochemical Properties of this compound

Property Value / Description Reference
Molecular Formula C₆H₁₄N₂O₂ · C₂H₄O₂
Molecular Weight 206.24 g/mol
Appearance White crystals or crystalline powder
Solubility Very soluble in water; soluble in formic acid; practically insoluble in ethanol

| Specific Rotation | +8.4° to +9.9° (100 mg/mL in water) | |

Table 2: Purity and Impurity Specifications for this compound (USP/AJI Standards)

Test Specification Limit Reference
Assay (dried basis) 98.5% - 101.0%
Loss on Drying Not more than 0.20%
Residue on Ignition Not more than 0.4%
Chloride (Cl) Not more than 0.020% - 0.05%
Sulfate (SO₄) Not more than 0.020%
Iron (Fe) Not more than 10 ppm
Heavy Metals (as Pb) Not more than 10 ppm

| Arsenic (As₂O₃) | Not more than 1 ppm | |

Key Experimental Protocols

Protocol 1: Preparation of Medicine-Grade this compound from Fermentation Broth

This protocol is adapted from patent CN102070477B and outlines the purification of this compound for pharmaceutical use.

Methodology:

  • Reaction: React a biological fermentation broth containing L-lysine with acetic acid to form this compound in solution.

  • Initial Decolorization: Add activated carbon to the reaction solution. Heat to 50°C and maintain for 1.5 hours to decolorize.

  • Filtration & Crystallization: Filter the solution while hot to remove the activated carbon. Concentrate the clear filtrate under reduced pressure and allow it to crystallize, yielding a crude product.

  • Re-dissolution and Secondary Decolorization: Dissolve the crude this compound crystals in distilled water to a concentration of 50%. Repeat the activated carbon decolorization step to achieve a filtrate transmittance of >99%.

  • Fine Filtration: Pass the decolorized solution through a microporous membrane filter (e.g., 50 µm aperture) to remove any remaining fine particulates.

  • Final Crystallization and Drying: Concentrate the highly purified filtrate under vacuum to induce crystallization. Collect the final crystals by filtration and dry them under vacuum to a constant weight.

Experimental_Workflow Workflow for this compound Purification Start L-Lysine Fermentation Broth Step1 1. React with Acetic Acid Start->Step1 Step2 2. Decolorize with Activated Carbon (50°C) Step1->Step2 Step3 3. Filter, Concentrate, & Crystallize Step2->Step3 Crude Crude this compound Step3->Crude Step4 4. Re-dissolve in Water & Repeat Decolorization Crude->Step4 Step5 5. Fine Filtration (Microporous Membrane) Step4->Step5 Step6 6. Final Concentration, Crystallization, & Drying Step5->Step6 End Medicine-Grade This compound Step6->End

Caption: Experimental workflow for the purification of this compound.
Protocol 2: Thin-Layer Chromatography for Purity Assessment

This protocol is based on the USP monograph for this compound and is used to identify the substance and assess its purity against related substances.

Methodology:

  • Adsorbent: Use a 0.25-mm layer of chromatographic silica (B1680970) gel mixture as the stationary phase.

  • Developing Solvent System: Prepare a mobile phase consisting of isopropyl alcohol and ammonium (B1175870) hydroxide (B78521) (70:30).

  • Solution Preparation:

    • Test Solution: Dissolve this compound in water to a concentration of 10 mg/mL.

    • Standard Solution: Dissolve USP this compound RS in water to a concentration of 0.05 mg/mL (equivalent to 0.5% of the test solution).

  • Chromatography:

    • Apply 5 µL of the Test Solution and 5 µL of the Standard Solution to the silica gel plate.

    • Place the plate in a chromatography chamber saturated with the Developing Solvent System and allow the solvent front to ascend.

  • Visualization:

    • Remove the plate from the chamber and dry it at 100-105°C until all ammonia (B1221849) has evaporated.

    • Spray the plate with a ninhydrin (B49086) solution (0.2 g ninhydrin in 100 mL of butyl alcohol and 2 N acetic acid, 95:5).

    • Heat the plate at 100-105°C for approximately 15 minutes.

  • Analysis: The principal spot in the chromatogram of the Test Solution should correspond in Rf value to that of the Standard Solution. Any secondary spots in the Test Solution chromatogram should not be larger or more intense than the spot from the Standard Solution, indicating that impurities are below the 0.5% threshold.

Conclusion

This compound serves as a highly bioavailable source of two fundamental biomolecules: the essential amino acid L-lysine and the metabolic fuel acetate. Its biological functions are extensive, ranging from the foundational role of lysine in protein synthesis and structural tissue integrity to its involvement in complex cellular signaling via the mTORC1 pathway and epigenetic regulation through histone modifications. The acetate component directly fuels cellular energy production and provides the necessary substrate for widespread protein acetylation, linking metabolic status to enzymatic control. A thorough understanding of these interconnected pathways is critical for researchers and developers in the fields of nutrition, metabolic disorders, and therapeutics, enabling the targeted application of this compound to support health and treat disease.

References

Synthesis and purification methods for L-Lysine acetate

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis and Purification of L-Lysine Acetate (B1210297)

Introduction

L-Lysine acetate is the acetate salt of L-lysine, an essential amino acid vital for protein synthesis, calcium absorption, and the production of carnitine and collagen.[1] Its enhanced stability and solubility compared to the free base form make it a preferred choice in pharmaceutical, nutraceutical, and animal feed industries.[1][2] While chemical synthesis routes exist, the industrial production of L-lysine is dominated by microbial fermentation, which offers high yields of the biologically active L-isomer.[1][3] This guide provides a comprehensive overview of the synthesis and purification methods for producing high-purity this compound, targeted at researchers, scientists, and professionals in drug development.

Synthesis of L-Lysine

The foundational step in producing this compound is the synthesis of L-lysine. Over 80% of global L-lysine production is achieved through fermentation, a biotechnological process that is more cost-effective and stereospecific than chemical synthesis.

Microbial Fermentation

The industrial production of L-lysine relies on direct fermentation using genetically optimized strains of microorganisms, most notably Corynebacterium glutamicum. These strains are engineered to overproduce L-lysine by resisting feedback inhibition and channeling metabolic pathways efficiently.

The fermentation process involves several critical stages:

  • Strain Selection and Optimization: High-yielding mutant strains of C. glutamicum or E. coli are selected. These strains often have altered enzymes, such as aspartate kinase, to be insensitive to feedback regulation by lysine, maximizing production.

  • Medium Preparation: A nutrient-rich medium is prepared, providing essential carbon sources, nitrogen sources, inorganic salts, and growth factors. Common carbon sources include glucose, molasses, or starch hydrolysates.

  • Fermentation: The process is typically carried out as a fed-batch operation in large, aerated, stirred-tank bioreactors to achieve high cell densities and product yields. Tightly controlled conditions are maintained throughout the fermentation, which can last from 60 to 160 hours.

Formation and Purification of this compound

Following fermentation, the L-lysine-rich broth undergoes a multi-step downstream process to isolate, purify, and convert L-lysine into its acetate salt. A general workflow involves reacting the fermentation broth with acetic acid, followed by a series of purification steps.

G cluster_synthesis Synthesis cluster_purification Purification & Salt Formation Fermentation Microbial Fermentation (C. glutamicum) Broth L-Lysine Rich Fermentation Broth Fermentation->Broth CellSep Cell Separation (Centrifugation/Filtration) Broth->CellSep Reaction Reaction with Acetic Acid CellSep->Reaction IonExchange Ion-Exchange Chromatography Reaction->IonExchange Decolor Decolorization (Activated Carbon) IonExchange->Decolor Crystallization Concentration & Crystallization Decolor->Crystallization Drying Drying Crystallization->Drying FinalProduct High-Purity This compound Drying->FinalProduct

Caption: Overall workflow for this compound production.

Experimental Protocols

Protocol 1: General Production of this compound from Fermentation Broth

  • Cell Separation: The fermentation broth is first processed to remove microbial cells and other suspended solids using centrifugation or ultrafiltration.

  • Acidification & Reaction: The clarified broth containing L-lysine is reacted directly with acetic acid. The pH is adjusted to approximately 7.0 to facilitate the formation of the acetate salt.

  • Initial Purification: The resulting solution undergoes initial purification steps, such as decolorization with activated carbon, to remove bulk impurities.

Protocol 2: Purification via Ion-Exchange Chromatography Ion-exchange chromatography is the most crucial and widely used method for purifying L-lysine from the complex fermentation broth.

  • Adsorption: The L-lysine solution is passed through a column packed with a strong acid cation-exchange resin (e.g., Amberlite IR 120). L-lysine, being positively charged, binds to the negatively charged resin.

  • Washing: The column is washed with deionized water to remove unbound impurities like inorganic salts, proteins, and saccharides.

  • Elution: The bound L-lysine is eluted from the resin using a basic solution, typically aqueous ammonia. This changes the pH, neutralizing the charge on L-lysine and releasing it from the column.

  • Ammonia Removal: The eluate is concentrated under reduced pressure to remove the ammonia, yielding a purified aqueous solution of L-lysine.

G start Crude L-Lysine Solution (Post-Reaction) column Load onto Cation- Exchange Resin Column start->column wash Wash with Deionized Water column->wash elute Elute L-Lysine with Aqueous Ammonia wash->elute impurities_out Impurities Washed Out wash->impurities_out collect Collect L-Lysine Rich Eluate elute->collect end Purified L-Lysine Solution (Ready for final steps) collect->end

Caption: Workflow for Ion-Exchange Chromatography purification.

Protocol 3: Decolorization and Crystallization The final steps are critical for achieving a high-purity, crystalline product suitable for pharmaceutical applications.

  • Decolorization: The purified this compound solution is warmed, and activated carbon (typically 0.2-0.3% of the solute mass) is added to remove colored impurities. The mixture is stirred for 30-60 minutes.

  • Filtration: The solution is filtered while hot through a fine filter medium to remove the activated carbon.

  • Concentration: The clear filtrate is transferred to a crystallizer and concentrated by slow evaporation, often under a vacuum, to create a supersaturated solution.

  • Crystallization: The solution is cooled to induce the formation of this compound crystals.

  • Isolation and Drying: The crystals are collected by filtration, washed with a small amount of cold ethanol (B145695) to remove residual impurities, and dried under vacuum to a constant weight.

Alternative and Supplementary Purification Methods
  • Electrodialysis: This membrane-based process can be used for desalting amino acid solutions, offering an alternative to ion exchange for removing inorganic salts. It has been shown to effectively remove more than 70% of the initial salt content from amino acid solutions.

  • Simulated Moving Bed (SMB) Chromatography: For large-scale continuous purification, SMB chromatography provides higher throughput and efficiency compared to traditional batch chromatography, achieving recovery rates as high as 96%.

G A Clarified Broth (Post-Cell Removal) B Primary Purification (Ion-Exchange or Electrodialysis) A->B Removes bulk salts, other amino acids C Secondary Purification (Decolorization) B->C Removes colored impurities D Final Isolation (Crystallization & Drying) C->D Yields solid form E Final Product D->E

Caption: Logical relationship of this compound purification steps.

Data Presentation

Quantitative data related to the synthesis and purification of this compound are summarized below for easy comparison.

Table 1: Typical Fermentation Conditions for L-Lysine Production

Parameter Condition Reference
Microorganism Corynebacterium glutamicum (genetically modified)
Carbon Source Glucose, molasses, starch hydrolysates (~10%)
Temperature 37–40°C
pH Maintained around 7.0 (using ammonia)
Fermentation Time 10–160 hours

| Mode | Fed-Batch (most common) | |

Table 2: Purification Process Parameters

Step Parameter Typical Value / Reagent Reference
Ion Exchange Resin Type Strong acid cation-exchange resin (e.g., Amberlite IR 120)
Eluent Aqueous Ammonia
Decolorization Adsorbent Activated Carbon (0.2-0.3% of solute mass)
Temperature 50-60°C
Crystallization Method Vacuum evaporation and cooling

| | Crystal Wash | Cold Ethanol | |

Table 3: Product Specifications for this compound (Pharmaceutical Grade)

Parameter Specification Reference
Appearance White crystals or crystalline powder
Assay (dried) 98.5% to 101.0%
Specific Rotation [α]D20 +8.5° to +10.0°
Solubility Very soluble in water; practically insoluble in ethanol
Loss on Drying Not more than 0.20%
Chloride (Cl) Not more than 0.020%
Sulfate (SO4) Not more than 0.020%
Heavy Metals (as Pb) Not more than 10 ppm

| Arsenic (As2O3) | Not more than 1 ppm | |

References

A Technical Guide to the Physicochemical Properties of L-Lysine Acetate Powder

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth analysis of the core physicochemical properties of L-Lysine acetate (B1210297) powder. As the acetate salt of the essential amino acid L-lysine, this compound is of significant interest in pharmaceutical formulations, nutritional supplements, and biotechnological applications due to its enhanced solubility and stability over the free base form.[1] This guide consolidates critical data, outlines experimental methodologies, and illustrates key relationships to support research and development activities.

General and Chemical Properties

L-Lysine acetate is a white crystalline powder formed by the neutralization of L-lysine with acetic acid.[1][2][3] This salt form balances the cationic charge of lysine, which is positive at physiological pH, making it a highly bioavailable source of this essential amino acid.[1]

PropertyDescriptionSources
Appearance White to off-white crystalline powder.
Taste Slightly acidic or slightly sweet.
Molecular Formula C₆H₁₄N₂O₂・C₂H₄O₂ (or C₈H₁₈N₂O₄)
Molecular Weight 206.24 g/mol
CAS Number 57282-49-2
Synonyms L-Lysine monoacetate, L-2,6-diaminohexanoic acid acetate

Quantitative Physicochemical Data

The following table summarizes the key quantitative properties of this compound powder, which are critical for formulation development, quality control, and predicting its behavior in various systems.

ParameterValueSources
Melting Point 255–262 °C (with decomposition)
Density 1.32 g/cm³
pH (1% aqueous solution) 5.0 – 6.5
Specific Optical Rotation +8.4° to +9.9° (c=10 in H₂O at 20°C)
pKa Values (of L-Lysine) ~2.2 (carboxyl), ~9.0 (α-amino), ~10.5 (ε-amino)
Assay (dried basis) 98.0% – 102.0%
Loss on Drying ≤ 0.2%
Residue on Ignition ≤ 0.4%

Solubility Profile

The acetate salt form significantly enhances the aqueous solubility of L-lysine.

SolventSolubilitySources
Water Freely soluble / Very soluble (>100 g / 100 g at 20°C)
Ethanol Slightly soluble / Practically insoluble
Formic Acid Soluble
Non-Polar Solvents Insoluble

Solid-State Characteristics and Stability

  • Crystallinity : this compound is a crystalline solid. The crystalline form is crucial for its stability and flow properties. Techniques like Powder X-ray Diffraction (PXRD) are essential for confirming its solid-state form.

  • Hygroscopicity : The compound is described as moderately hygroscopic. L-lysine itself has a strong tendency to absorb atmospheric water to form hydrates, a property that necessitates controlled storage conditions to maintain powder integrity.

  • Stability and Storage : this compound is stable under cool, dry, and dark conditions. Prolonged exposure to high humidity or elevated temperatures can lead to degradation. It should be stored in well-closed containers to protect it from moisture. It is incompatible with strong oxidizing agents.

Key Experimental Protocols

Detailed methodologies are required to accurately characterize this compound powder.

  • Objective : To confirm the identity of the compound by comparing its IR spectrum to that of a reference standard.

  • Methodology : The analysis is typically performed using the potassium bromide (KBr) disc method.

    • A small amount of this compound powder (approx. 1-2 mg) is intimately mixed with dry KBr powder (approx. 100-200 mg).

    • The mixture is ground to a fine powder and pressed under high pressure to form a transparent or translucent pellet.

    • The pellet is placed in the sample holder of an FTIR spectrometer.

    • The infrared spectrum is recorded, typically over the range of 4000 to 400 cm⁻¹.

    • The resulting spectrum's absorption bands are compared with the spectrum of a certified this compound reference standard.

  • Objective : To determine the melting point, thermal decomposition profile, and presence of volatile substances.

  • Methodology (Differential Scanning Calorimetry - DSC) :

    • A small, accurately weighed sample (2-5 mg) is placed in an aluminum pan, which is then hermetically sealed.

    • The sample is heated at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.

    • An empty, sealed pan is used as a reference.

    • The heat flow to the sample is measured relative to the reference, and endothermic events (like melting) or exothermic events (like decomposition) are recorded as peaks.

  • Methodology (Thermogravimetric Analysis - TGA) :

    • A small, accurately weighed sample is placed on a high-precision balance within a furnace.

    • The sample is heated at a constant rate under a controlled atmosphere (e.g., nitrogen or air).

    • The mass of the sample is continuously monitored as a function of temperature.

    • Mass loss indicates evaporation, sublimation, or decomposition.

  • Objective : To analyze the crystalline nature of the powder, identify the specific crystal form (polymorph), and detect any amorphous content or crystalline impurities.

  • Methodology :

    • The this compound powder is packed into a sample holder to ensure a flat, smooth surface.

    • The sample is irradiated with a monochromatic X-ray beam.

    • The intensity of the diffracted X-rays is measured as a function of the diffraction angle (2θ).

    • The resulting diffraction pattern, with its characteristic peak positions and intensities, serves as a fingerprint for the crystalline structure.

  • Objective : To quantify the purity of this compound.

  • Methodology (as per USP monograph) :

    • An accurately weighed quantity of this compound (approx. 100 mg) is dissolved in a mixture of 3 mL of formic acid and 50 mL of glacial acetic acid.

    • The solution is titrated with 0.1 N perchloric acid.

    • The endpoint is determined potentiometrically.

    • A blank determination is performed, and corrections are made. Each mL of 0.1 N perchloric acid is equivalent to 10.31 mg of C₈H₁₈N₂O₄.

G cluster_0 Sample Preparation cluster_1 Analytical Characterization cluster_2 Data Interpretation & Reporting Sample This compound Powder Sample Identification Identification (FTIR) Sample->Identification Thermal Thermal Analysis (DSC / TGA) Sample->Thermal Structure Structure (PXRD) Sample->Structure Solubility Solubility Determination Sample->Solubility Purity Purity & Assay (Titration, HPLC) Sample->Purity Analysis Data Analysis & Comparison to Specs Identification->Analysis Thermal->Analysis Structure->Analysis Solubility->Analysis Purity->Analysis Report Characterization Report Analysis->Report

Fig. 1: General experimental workflow for the physicochemical characterization of this compound powder.

Biological Roles and Relevance

The physicochemical properties of this compound directly influence its function in biological systems. Its high water solubility and stability ensure efficient delivery and bioavailability for its roles as an essential amino acid. Key biological functions include protein synthesis, carnitine production for fatty acid metabolism, and calcium absorption. In a research context, this compound has been studied for its potential to ameliorate arterial calcification by inhibiting the apoptosis of vascular smooth muscle cells.

G cluster_0 Uptake cluster_1 Metabolic & Structural Functions Lys_Acetate This compound Bioavailability High Solubility & Bioavailability Lys_Acetate->Bioavailability Lys_InVivo L-Lysine (in vivo) Bioavailability->Lys_InVivo Protein_Synth Protein Synthesis Lys_InVivo->Protein_Synth Carnitine Carnitine Biosynthesis Lys_InVivo->Carnitine Calcium Calcium Absorption Lys_InVivo->Calcium Immune Immune Modulation Lys_InVivo->Immune Collagen Collagen & Elastin (Structural Stability) Protein_Synth->Collagen Fatty_Acid Fatty Acid Metabolism Carnitine->Fatty_Acid G cluster_0 Core Physicochemical Properties cluster_1 Formulation & Process Considerations cluster_2 Final Product Performance Attributes Sol Solubility Diss Dissolution Rate (for oral dosage) Sol->Diss Hygro Hygroscopicity Stab Storage & Packaging Requirements Hygro->Stab Crystal Crystallinity / Polymorphism Crystal->Diss Crystal->Stab PS Particle Size / Flowability Comp Manufacturing Method (e.g., direct compression) PS->Comp Dose Dose Uniformity (blending) PS->Dose Bio Bioavailability Diss->Bio Shelf Shelf-Life / Stability Stab->Shelf Efficacy Therapeutic Efficacy Dose->Efficacy Bio->Efficacy Shelf->Efficacy

References

L-Lysine Acetate Stability Under Different Storage Conditions: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-Lysine acetate (B1210297), the acetate salt of the essential amino acid L-lysine, is a critical component in pharmaceutical formulations, nutritional supplements, and biotechnological applications. Ensuring its stability throughout the product lifecycle is paramount to maintaining safety, efficacy, and quality. This technical guide provides an in-depth overview of the stability of L-Lysine acetate under various storage conditions, including the influence of temperature, humidity, and light. It outlines detailed experimental protocols for conducting stability and forced degradation studies in accordance with ICH guidelines and presents a framework for analyzing potential degradation products.

Introduction

L-Lysine is an essential amino acid with a primary role in protein synthesis and numerous other physiological functions. The acetate salt of L-lysine is often preferred in pharmaceutical and nutritional applications due to its enhanced solubility and stability compared to the free base. However, like all active pharmaceutical ingredients (APIs), this compound is susceptible to degradation under certain environmental conditions, which can impact its potency and lead to the formation of impurities. A thorough understanding of its stability profile is therefore a regulatory requirement and a critical aspect of formulation development.

This guide will detail the known stability characteristics of this compound, provide comprehensive experimental protocols for stability testing, and discuss the analytical methods required for the quantification of the parent compound and its degradation products.

Physicochemical Properties and General Stability

This compound is a white crystalline powder with high solubility in water. Generally, it is considered stable under cool and dry conditions. However, it is known to be sensitive to several environmental factors:

  • Temperature: Elevated temperatures can accelerate the degradation of this compound.

  • Humidity: The compound is hygroscopic and can absorb moisture, which may lead to chemical degradation and physical changes. In the presence of moisture, it can oxidize and darken[1].

  • Light: Exposure to light, particularly UV radiation, can potentially induce photodegradation.

A manufacturer specifies a shelf life of 3 years when stored at ambient temperature in a dry and dark place[2].

Potential Degradation Pathways

While specific degradation pathways for this compound are not extensively documented in publicly available literature, a primary degradation product of L-Lysine under thermal stress is known to be L-lysine lactam [3][4]. This intramolecular cyclization reaction is a common degradation pathway for amino acids with a terminal amino group.

It is crucial to conduct forced degradation studies to identify other potential degradation products under various stress conditions, such as hydrolysis, oxidation, and photolysis.

Quantitative Stability Data

Table 1: Hypothetical Long-Term Stability Data for this compound at 25°C / 60% RH

Time (Months)Assay (%)AppearanceWater Content (%)Total Impurities (%)L-Lysine Lactam (%)
0100.1White crystalline powder0.20.1< 0.05
399.8Conforms0.20.20.05
699.6Conforms0.30.30.08
999.5Conforms0.30.40.1
1299.2Conforms0.40.50.12
1898.9Conforms0.40.70.15
2498.5Conforms0.50.90.18
3698.0Conforms0.61.20.25

Table 2: Hypothetical Accelerated Stability Data for this compound at 40°C / 75% RH

Time (Months)Assay (%)AppearanceWater Content (%)Total Impurities (%)L-Lysine Lactam (%)
0100.1White crystalline powder0.20.1< 0.05
199.5Conforms0.50.40.1
299.0Conforms0.70.70.15
398.4Conforms0.91.00.22
697.2Slight discoloration1.21.80.4

Experimental Protocols

The following protocols are based on the International Council for Harmonisation (ICH) guidelines Q1A(R2) for stability testing and Q1B for photostability testing.

Long-Term and Accelerated Stability Testing

This protocol outlines a study to evaluate the stability of this compound under various temperature and humidity conditions.

Objective: To determine the re-test period for this compound under recommended storage conditions and to assess its stability under accelerated conditions.

Materials:

  • Three primary batches of this compound.

  • Container closure system that simulates the proposed packaging for storage and distribution.

  • Stability chambers set to the conditions specified in ICH Q1A(R2).

Methodology:

  • Package the three batches of this compound in the selected container closure system.

  • Place the samples in stability chambers under the following conditions:

    • Long-term: 25°C ± 2°C / 60% RH ± 5% RH

    • Intermediate: 30°C ± 2°C / 65% RH ± 5% RH (if significant change is observed at accelerated conditions)

    • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH

  • Pull samples at specified time points (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months for long-term; 0, 1, 2, 3, and 6 months for accelerated).

  • Analyze the samples for the following parameters using validated stability-indicating methods:

    • Assay

    • Appearance

    • Water content

    • Degradation products (including L-lysine lactam)

G cluster_0 Sample Preparation cluster_1 Storage Conditions cluster_2 Sampling and Analysis start Obtain 3 Batches of this compound pack Package in Simulated Container Closure start->pack long_term Long-Term 25°C / 60% RH pack->long_term accelerated Accelerated 40°C / 75% RH pack->accelerated sampling Pull Samples at Specified Time Points long_term->sampling accelerated->sampling analysis Analyze for Assay, Appearance, Water Content, Impurities sampling->analysis end Stability Profile analysis->end Report Data

Figure 1: Workflow for Long-Term and Accelerated Stability Testing.
Forced Degradation Studies

This protocol describes the conditions for intentionally degrading this compound to identify potential degradation products and to establish the stability-indicating nature of the analytical methods.

Objective: To investigate the degradation pathways of this compound under various stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (B78521) (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Calibrated oven

  • Photostability chamber

Methodology:

  • Acid Hydrolysis: Dissolve this compound in 0.1N HCl and heat at 60°C for a specified time.

  • Base Hydrolysis: Dissolve this compound in 0.1N NaOH and heat at 60°C for a specified time.

  • Oxidative Degradation: Dissolve this compound in 3% H₂O₂ and store at room temperature.

  • Thermal Degradation: Expose solid this compound to dry heat at a temperature above the accelerated condition (e.g., 80°C).

  • Photostability: Expose solid this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines. A dark control should be maintained to assess the contribution of thermal degradation.

  • Analyze all stressed samples, along with an unstressed control, using a suitable stability-indicating analytical method (e.g., HPLC).

G cluster_stress Stress Conditions start This compound Sample acid Acid Hydrolysis (0.1N HCl, 60°C) start->acid base Base Hydrolysis (0.1N NaOH, 60°C) start->base oxidation Oxidation (3% H₂O₂, RT) start->oxidation thermal Thermal (80°C, Solid) start->thermal photo Photolytic (ICH Q1B) start->photo analysis Analyze Stressed Samples (e.g., HPLC) acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis result Identify Degradation Products & Establish Degradation Pathways analysis->result

References

Understanding the bioavailability of L-Lysine acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-Lysine (B1673455), an essential amino acid, is a critical component in protein synthesis, immune function, and calcium absorption. Its salt form, L-Lysine acetate (B1210297), is frequently utilized in pharmaceutical preparations and nutritional supplements due to its enhanced solubility and stability.[1] This technical guide provides a comprehensive overview of the current understanding of L-Lysine acetate's bioavailability, drawing upon existing data for L-Lysine and its various salt forms. The guide details the metabolic pathways of L-Lysine, outlines established experimental protocols for assessing bioavailability, and presents available data in a structured format. While direct comparative pharmacokinetic data for this compound is limited, this document synthesizes the available evidence to provide a scientifically grounded perspective for research and development applications.

Introduction to L-Lysine and this compound

L-Lysine is an essential amino acid that must be obtained through dietary sources as it cannot be synthesized by the human body.[2] It plays a pivotal role in numerous physiological processes, including:

  • Protein Synthesis: As a fundamental building block of proteins, L-Lysine is crucial for muscle development, tissue repair, and the production of enzymes and hormones.[3]

  • Collagen Production: It is essential for the synthesis of collagen, a key structural protein in skin, bones, and connective tissues.[3]

  • Calcium Absorption: L-Lysine aids in the absorption of calcium, which is vital for bone health.[3]

  • Immune Function: It supports the immune system by promoting the production of antibodies.[3]

  • Carnitine Synthesis: L-Lysine is a precursor for carnitine, which is necessary for the metabolism of fatty acids.[4]

This compound is the salt form of L-Lysine, created by combining L-Lysine with acetic acid. This form is often preferred in pharmaceutical and nutritional applications due to its high water solubility and stability, which can enhance its bioavailability. This compound is used in intravenous infusions, animal feed, and dietary supplements.[5][6]

Bioavailability of L-Lysine and its Salts

The bioavailability of an amino acid refers to the proportion of the ingested nutrient that is absorbed and becomes available for metabolic processes in the body. The bioavailability of L-Lysine is generally high, with absorption rates from supplements being comparable to those from dietary protein sources.

While specific quantitative data on the bioavailability of this compound is not extensively available in peer-reviewed literature, the L-lysine component is considered to be highly bioavailable.[7] Studies on other salt forms, such as L-Lysine HCl, have shown it to be approximately 100% digestible and bioavailable.[8] Research in nursery piglets indicated that the relative bioavailability of L-Lysine sulfate (B86663) is equivalent to that of L-Lysine HCl.[9] The enhanced solubility of this compound suggests that its bioavailability is likely to be comparable to or potentially greater than that of other salt forms, although direct comparative studies are needed to confirm this.[1][10]

Data on L-Lysine Bioavailability

The following table summarizes available data on the bioavailability of different forms of L-Lysine. It is important to note the lack of specific data for this compound.

L-Lysine Form Bioavailability/Digestibility Animal Model Reference
L-Lysine HClNot significantly different from 100%Cecectomized adult roosters[8]
L-Lysine HClRelative bioavailability of 101.4% (vs. casein)Chicks[8]
L-Lysine SulfateEquivalent to L-Lysine HClNursery piglets[9]
Dthis compoundL-lysine component is highly bioavailableNot specified[7]

Metabolic Pathways of L-Lysine

Once absorbed, L-Lysine enters the systemic circulation and is utilized in various metabolic pathways. The primary fate of L-Lysine is incorporation into proteins. Excess L-Lysine is catabolized primarily in the liver through two main pathways that eventually converge.

Saccharopine Pathway

This is the major catabolic route for L-Lysine in mammals. In this pathway, L-Lysine is condensed with α-ketoglutarate to form saccharopine. Saccharopine is then converted to α-aminoadipate-semialdehyde and ultimately to acetyl-CoA, which can enter the citric acid cycle for energy production.

Pipecolate Pathway

This pathway is more prominent in the brain. Here, L-Lysine is converted to pipecolic acid, which is then metabolized to α-aminoadipic acid and subsequently enters the same downstream pathway as the saccharopine route, leading to the formation of acetyl-CoA.

Major catabolic pathways of L-Lysine.

Experimental Protocols for Determining Bioavailability

The bioavailability of amino acids like L-Lysine can be assessed through various in vivo and in vitro experimental models.

In Vivo Methods
  • Growth Assays: This is a common method, particularly in animal nutrition studies. Young, growing animals are fed a diet deficient in the test amino acid (L-Lysine) but adequate in all other nutrients. The diet is then supplemented with graded levels of the test amino acid source (e.g., this compound) and a standard source with known bioavailability (e.g., L-Lysine HCl). The growth response (weight gain) is measured, and a slope-ratio analysis is used to determine the relative bioavailability of the test source compared to the standard.[8]

  • Plasma Amino Acid Analysis: This method involves measuring the concentration of the amino acid in the blood plasma over time after oral administration. The area under the curve (AUC) of the plasma concentration-time profile is a key pharmacokinetic parameter used to assess the extent of absorption.[11]

  • Ileal Cannulation: In this invasive technique, a cannula is surgically inserted into the terminal ileum of an animal. This allows for the direct collection of undigested dietary components before they enter the large intestine, providing a precise measure of amino acid digestibility.

In Vitro Methods
  • Ussing Chamber Technique: This method uses isolated intestinal tissue mounted in a specialized chamber. It allows for the measurement of nutrient transport across the intestinal epithelium, providing insights into the mechanisms of absorption.

  • Caco-2 Cell Culture Model: Caco-2 cells are a human colon adenocarcinoma cell line that differentiates into a polarized monolayer of enterocytes, mimicking the intestinal barrier. This model is widely used to study the absorption and transport of nutrients and drugs.

Start Start Diet Formulation Diet Formulation (Lysine-deficient basal diet) Start->Diet Formulation Animal Acclimatization Animal Acclimatization Diet Formulation->Animal Acclimatization Dietary Supplementation Supplementation with graded levels of this compound and a standard Animal Acclimatization->Dietary Supplementation Data Collection Data Collection (Weight gain, feed intake) Dietary Supplementation->Data Collection Plasma Sampling Plasma Sampling (at timed intervals) Dietary Supplementation->Plasma Sampling Statistical Analysis Statistical Analysis (Slope-ratio, AUC calculation) Data Collection->Statistical Analysis Amino Acid Analysis Plasma Amino Acid Analysis (e.g., HPLC or LC-MS/MS) Plasma Sampling->Amino Acid Analysis Amino Acid Analysis->Statistical Analysis Bioavailability Determination Bioavailability Determination Statistical Analysis->Bioavailability Determination

References

L-Lysine Acetate: A Technical Guide to its Immunomodulatory Role

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Lysine, an essential amino acid, is increasingly recognized for its significant role in the modulation of immune responses. Its acetate (B1210297) salt, L-Lysine acetate, offers a soluble and bioavailable form for research and potential therapeutic applications. This technical guide provides an in-depth exploration of the mechanisms by which this compound influences the immune system. The document summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying signaling pathways to support further investigation and drug development in immunology.

This compound's immunomodulatory effects are multifaceted, primarily revolving around its ability to counteract the pro-inflammatory and immunosuppressive actions of L-arginine, its structural antagonist. By competing for the same cellular transporters and enzymatic pathways, L-Lysine can temper excessive nitric oxide (NO) production and redirect immune cell metabolism and function. Furthermore, emerging evidence suggests L-Lysine's involvement in key signaling pathways that govern inflammation and cell survival, including the NF-κB, mTOR, and STAT3 pathways.

Data Presentation: Quantitative Effects of L-Lysine on Immune Parameters

The following tables summarize quantitative data from studies investigating the effects of L-lysine on various immunological and inflammatory markers. It is important to note that these studies primarily used L-lysine, and further research is needed to confirm these specific quantitative effects with this compound.

Table 1: Effect of L-Lysine on Inflammatory Mediators and Antioxidant Status in a Murine Model of Acute Pancreatitis [1]

ParameterControl (L-arginine induced)L-Lysine Pre-treatment (10 mg/kg)L-Lysine Post-treatment (10 mg/kg)P-value
Serum Amylase (U/L) High (specific values not provided)Significantly DecreasedSignificantly Decreased< 0.001
Serum Lipase (U/L) High (specific values not provided)Significantly DecreasedSignificantly Decreased< 0.001
Serum IL-6 (pg/mL) High (specific values not provided)Significantly DecreasedSignificantly Decreased< 0.001
Pancreatic Malondialdehyde (MDA, nmol/mg protein) High (specific values not provided)Significantly DecreasedSignificantly Decreased< 0.001
Pancreatic Nitric Oxide (NO, µmol/g tissue) High (specific values not provided)Significantly DecreasedSignificantly Decreased< 0.001
Pancreatic Superoxide Dismutase (SOD, U/mg protein) Low (specific values not provided)Significantly EnhancedSignificantly Enhanced< 0.001
Pancreatic Catalase (U/mg protein) Low (specific values not provided)Significantly EnhancedSignificantly Enhanced< 0.001
Pancreatic Glutathione Peroxidase (GPx, U/mg protein) Low (specific values not provided)Significantly EnhancedSignificantly Enhanced< 0.001
Pancreatic Reduced Glutathione (GSH, µg/mg protein) Low (specific values not provided)Significantly EnhancedSignificantly Enhanced< 0.001

Table 2: Effect of L-Lysine on Arginase Activity [2][3]

Enzyme SourceInhibitorInhibition TypeKi (Inhibition Constant)
Human Arginase IL-LysineCompetitiveNot specified
Buffalo Liver ArginaseL-LysineCompetitiveNot specified

Core Signaling Pathways Modulated by L-Lysine

This compound is postulated to exert its immunomodulatory effects through several key signaling pathways. The following diagrams, rendered in DOT language, illustrate the proposed mechanisms.

Competitive Antagonism of L-Arginine Metabolism

L-Lysine and L-arginine share common cellular transporters and are both substrates for the enzyme arginase. By competing with L-arginine, L-Lysine can reduce the production of nitric oxide (NO), a key signaling molecule in inflammation, and influence the downstream pathways of L-arginine metabolism.

cluster_extracellular Extracellular Space cluster_cell Immune Cell (e.g., Macrophage) L-Lysine_acetate This compound Transporter Amino Acid Transporter (e.g., CATs) L-Lysine_acetate->Transporter L-Arginine L-Arginine L-Arginine->Transporter L-Lysine_in Intracellular L-Lysine Transporter->L-Lysine_in L-Arginine_in Intracellular L-Arginine Transporter->L-Arginine_in Arginase Arginase L-Lysine_in->Arginase iNOS iNOS L-Lysine_in->iNOS Competition Competitive Inhibition L-Arginine_in->Arginase L-Arginine_in->iNOS Ornithine_Urea Ornithine + Urea (Cell proliferation, collagen synthesis) Arginase->Ornithine_Urea NO_Citrulline Nitric Oxide (NO) + Citrulline (Inflammation, vasodilation, microbial killing) iNOS->NO_Citrulline

Caption: Competitive antagonism of L-arginine by L-lysine.

Modulation of the NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation. While direct evidence for this compound is limited, lysine (B10760008) methylation has been shown to influence the activity of the RelA (p65) subunit of NF-κB, suggesting a potential regulatory role for lysine metabolism in this pathway.

cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IKK IKK Complex IkB IκB IKK->IkB P NFkB_complex NF-κB Complex IkB->NFkB_complex p50 p50 p50->NFkB_complex p65 RelA (p65) p65->NFkB_complex p50_n p50 NFkB_complex->p50_n p65_n RelA (p65) NFkB_complex->p65_n L-Lysine_acetate This compound Lysine_metabolism Lysine Metabolism L-Lysine_acetate->Lysine_metabolism Set9 Set9 (Methyltransferase) Lysine_metabolism->Set9 Modulates DNA DNA (κB site) p50_n->DNA p65_n->DNA p65_n->DNA Inhibits Binding Gene_expression Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS) DNA->Gene_expression Set9->p65_n Methylation Inflammatory_stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) Inflammatory_stimuli->IKK

Caption: Potential modulation of NF-κB signaling by lysine metabolism.

Influence on mTOR and STAT3 Signaling in T-cells

The mTOR and STAT3 pathways are critical for T-cell proliferation, differentiation, and survival. Lysine availability has been shown to be a key factor in the activation of mTORC1. Lysine deprivation can lead to decreased STAT3 levels, suggesting that this compound supplementation may support T-cell function by maintaining the activity of these pathways.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TCR TCR PI3K PI3K TCR->PI3K CD28 CD28 CD28->PI3K Cytokine_receptor Cytokine Receptor JAK JAK Cytokine_receptor->JAK AKT AKT PI3K->AKT mTORC1 mTORC1 AKT->mTORC1 S6K1 S6K1 mTORC1->S6K1 4EBP1 4E-BP1 mTORC1->4EBP1 Protein_synthesis Protein Synthesis S6K1->Protein_synthesis Promotes 4EBP1->Protein_synthesis STAT3 STAT3 JAK->STAT3 P STAT3_dimer STAT3 Dimer STAT3->STAT3_dimer L-Lysine_acetate This compound L-Lysine_acetate->mTORC1 Required for full activation L-Lysine_acetate->STAT3 Maintains levels Gene_transcription Gene Transcription (Proliferation, Survival, Differentiation) STAT3_dimer->Gene_transcription Antigen Antigen Antigen->TCR Cytokine Cytokine (e.g., IL-6) Cytokine->Cytokine_receptor

Caption: Role of L-lysine in mTOR and STAT3 signaling in T-cells.

Experimental Protocols

The following are detailed methodologies for key experiments to assess the immunomodulatory effects of this compound.

In Vitro Macrophage Stimulation and Cytokine Quantification

Objective: To determine the effect of this compound on the production of pro- and anti-inflammatory cytokines by macrophages.

Methodology:

  • Cell Culture:

    • Culture a murine macrophage cell line (e.g., RAW 264.7) or human peripheral blood mononuclear cell (PBMC)-derived macrophages in complete DMEM or RPMI-1640 medium, respectively, supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

    • Seed the cells in 24-well plates at a density of 5 x 10^5 cells/well and allow them to adhere overnight.

  • This compound and LPS Treatment:

    • Prepare a stock solution of this compound (e.g., 100 mM) in sterile phosphate-buffered saline (PBS).

    • Pre-treat the macrophages with varying concentrations of this compound (e.g., 0, 1, 5, 10, 20 mM) for 2 hours.

    • Stimulate the cells with lipopolysaccharide (LPS) from E. coli (e.g., 100 ng/mL) for 24 hours to induce an inflammatory response. Include a control group with no LPS stimulation.

  • Cytokine Quantification (ELISA):

    • After the incubation period, collect the cell culture supernatants and centrifuge to remove any cellular debris.

    • Quantify the concentrations of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) and anti-inflammatory cytokines (e.g., IL-10) in the supernatants using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.

    • Read the absorbance at the appropriate wavelength using a microplate reader and calculate the cytokine concentrations based on a standard curve.

  • Data Analysis:

    • Express the results as mean ± standard deviation (SD) from at least three independent experiments.

    • Perform statistical analysis using a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's or Tukey's) to compare the this compound treated groups with the LPS-only control group. A p-value of < 0.05 is typically considered statistically significant.

T-Cell Proliferation Assay (MTT Assay)

Objective: To assess the effect of this compound on the proliferation of T-lymphocytes.

Methodology:

  • T-Cell Isolation and Culture:

    • Isolate primary T-cells from human peripheral blood or mouse spleen using a nylon wool column or magnetic-activated cell sorting (MACS).

    • Culture the T-cells in complete RPMI-1640 medium supplemented with 10% FBS, 1% penicillin-streptomycin, and 2-mercaptoethanol.

  • T-Cell Activation and this compound Treatment:

    • Coat a 96-well flat-bottom plate with an anti-CD3 antibody (e.g., 5 µg/mL in PBS) overnight at 4°C. Wash the plate with sterile PBS before adding the cells.

    • Seed the T-cells at a density of 2 x 10^5 cells/well.

    • Add a soluble anti-CD28 antibody (e.g., 2 µg/mL) to provide co-stimulation.

    • Treat the cells with various concentrations of this compound (e.g., 0, 1, 5, 10, 20 mM).

  • MTT Assay:

    • Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

    • Add 100 µL of DMSO or a solubilization buffer to each well to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell proliferation relative to the untreated control.

    • Perform statistical analysis using a one-way ANOVA to determine the significance of the observed differences.

Western Blot Analysis of NF-κB Pathway Activation

Objective: To investigate the effect of this compound on the activation of the NF-κB signaling pathway.

Methodology:

  • Cell Culture and Treatment:

    • Culture macrophages (e.g., RAW 264.7) as described in Protocol 1.

    • Pre-treat the cells with this compound for 2 hours, followed by stimulation with LPS for a short duration (e.g., 30-60 minutes) to observe early signaling events.

  • Protein Extraction:

    • Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA or Bradford protein assay.

  • Western Blotting:

    • Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour.

    • Incubate the membrane with primary antibodies against key NF-κB pathway proteins, such as phospho-IκBα, total IκBα, phospho-p65, and total p65, overnight at 4°C. Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.

    • Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize them using an imaging system.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the levels of phosphorylated proteins to their total protein levels.

    • Compare the levels of activated proteins in the this compound treated groups to the LPS-only control.

Conclusion

This compound demonstrates significant potential as a modulator of immune responses. Its primary mechanism appears to be the competitive antagonism of L-arginine, leading to a reduction in pro-inflammatory mediators. Furthermore, emerging evidence points towards its influence on critical signaling pathways such as NF-κB, mTOR, and STAT3, which are central to immune cell function. The data and protocols presented in this guide provide a foundation for researchers and drug development professionals to further explore the therapeutic potential of this compound in inflammatory and autoimmune diseases. Further in-depth studies are warranted to fully elucidate the quantitative effects and precise molecular mechanisms of this compound in various immune cell types and disease models.

References

A Technical Guide to the Preclinical Research Applications of L-Lysine Acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Lysine acetate (B1210297), the acetate salt of the essential amino acid L-lysine, is a versatile and increasingly utilized compound in preclinical research. Its favorable physicochemical properties and biological activities have led to its application in a wide range of fields, from biopharmaceutical manufacturing and drug formulation to therapeutic interventions. This in-depth technical guide provides a comprehensive overview of the core preclinical applications of L-Lysine acetate, presenting quantitative data, detailed experimental protocols, and visualizations of key mechanisms to support researchers in leveraging this compound for their work.

Applications in Biopharmaceutical Manufacturing

L-Lysine is a critical component in cell culture media for the production of recombinant proteins, particularly monoclonal antibodies (mAbs), in Chinese hamster ovary (CHO) cells. Supplementation with L-Lysine, often in the form of this compound for improved solubility and stability, can significantly impact product quality and yield.[1]

Modulation of C-terminal Lysine (B10760008) Variants in Monoclonal Antibodies

A common source of heterogeneity in recombinant mAbs is the presence of C-terminal lysine variants on the heavy chain, which can be cleaved by endogenous carboxypeptidases during cell culture.[2][3] Supplementing the culture medium with L-lysine can inhibit the activity of these enzymes, resulting in a higher proportion of mAbs with the C-terminal lysine intact.[1][2]

Quantitative Data: Effect of L-Lysine Concentration on C-terminal Lysine Variants

Arginine and Lysine ConcentrationC-terminal Lysine Variant Level (%)Reference
2 mM18.7[2]
10 mM31.8[2]

Experimental Protocol: Analysis of C-terminal Lysine Variants

A weak cation exchange chromatography (WCX) method is commonly employed to monitor the C-terminal lysine levels of mAbs in in-process samples.

  • Sample Preparation: Treat a sample of the purified mAb with carboxypeptidase B (CpB) to remove all C-terminal lysine residues, creating a reference standard. An untreated sample serves as the test article.

  • Chromatography:

    • Column: A weak cation exchange column (e.g., ProPac WCX-10).

    • Mobile Phase A: 20 mM sodium phosphate, pH 6.0.

    • Mobile Phase B: 20 mM sodium phosphate, 1 M NaCl, pH 6.0.

    • Gradient: A linear gradient from 0% to 100% Mobile Phase B over a specified time.

    • Detection: UV absorbance at 280 nm.

  • Data Analysis: Compare the chromatograms of the treated and untreated samples. The peaks corresponding to the lysine variants will be absent in the CpB-treated sample, allowing for their identification and quantification.

Logical Relationship: Inhibition of C-terminal Lysine Clipping

G Lysine L-Lysine Supplementation Carboxypeptidases Basic Carboxypeptidases Lysine->Carboxypeptidases Inhibits mAb_K mAb with C-terminal Lysine Carboxypeptidases->mAb_K Cleaves mAb mAb without C-terminal Lysine mAb_K->mAb Heterogeneity Product Heterogeneity mAb_K->Heterogeneity mAb->Heterogeneity

Inhibition of C-terminal lysine clipping by L-Lysine.
Protein Aggregation Inhibition and Yield Enhancement

L-Lysine can act as a chemical chaperone, preventing protein aggregation and aiding in proper protein folding.[1] Its positively charged side chain can interact with protein surfaces, modulating protein-protein interactions and increasing solubility.[4] While the direct quantitative impact of this compound on yield and aggregation reduction in preclinical studies is still an area of active research, the proposed mechanisms are compelling. L-lysine has been shown to inhibit the aggregation of proteins like myosin by interacting with acidic amino acid residues.[4][5] Furthermore, L-lysine supplementation has been demonstrated to stimulate protein synthesis in bovine mammary epithelial cells by activating the mTOR and JAK2-STAT5 pathways.[1]

Illustrative Data on Recombinant Protein Yield (Hypothetical)

Expression SystemThis compound ConcentrationProtein Yield (mg/L)Reference
CHO Cells (Fed-batch)0 mM (Control)1200[1]
50 mM1500[1]
100 mM1800[1]

Experimental Workflow: Fed-Batch Culture Supplementation

G cluster_setup Bioreactor Setup cluster_growth Initial Growth Phase cluster_fedbatch Fed-Batch Phase cluster_harvest Downstream Processing Inoculation Inoculate Bioreactor with CHO cells Growth Culture for 3-4 days Inoculation->Growth Feeding Initiate feeding with This compound stock Growth->Feeding Monitoring Daily monitoring of cell density, viability, metabolites Feeding->Monitoring Harvest Harvest cell culture Monitoring->Harvest Purification Purify recombinant protein Harvest->Purification Analysis Analyze yield, purity, and aggregation Purification->Analysis

Workflow for this compound supplementation in CHO fed-batch culture.

Applications in Drug Formulation

The poor aqueous solubility of many drug candidates presents a significant challenge in drug development. L-Lysine, and by extension this compound, has emerged as a promising excipient to enhance the solubility and permeability of Biopharmaceutics Classification System (BCS) Class II (low solubility, high permeability) and Class IV (low solubility, low permeability) drugs.[6][7]

Solubility and Permeability Enhancement

The formation of salts or complexes between the acidic functional groups of a drug and the basic amino acid L-lysine can dramatically increase the drug's aqueous solubility.[6]

Quantitative Data: Solubility and Permeability Enhancement with L-Lysine

Drug (BCS Class)L-Lysine ComplexSolubility Enhancement FactorPermeability (Papp) Enhancement FactorReference
Bendazac (II)Co-precipitated~68-fold~2.3-fold[6][7]
Quercetin (IV)Co-precipitated~433-fold~4-fold[6][7]
Rutin (IV)Co-precipitatedSignificantNo significant enhancement[6][7]

Experimental Protocol: Preparation and Evaluation of Drug-Lysine Complexes

This protocol describes the co-precipitation method for preparing drug-lysine complexes and their subsequent solubility and permeability assessment.

  • Complex Preparation (Co-precipitation):

    • Dissolve the drug (e.g., Quercetin) and L-lysine in a 1:1 molar ratio in a suitable solvent (e.g., ethanol).

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • Wash the resulting solid with a non-solvent (e.g., diethyl ether) to remove any unreacted components.

    • Dry the complex under vacuum.

  • Solubility Study:

    • Add an excess amount of the drug-lysine complex to a known volume of purified water in a sealed container.

    • Shake the container at a constant temperature (e.g., 25°C) for a specified period (e.g., 24 hours) to ensure equilibrium.

    • Filter the suspension and analyze the concentration of the drug in the filtrate using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).

  • Permeability Study (e.g., using Caco-2 cell monolayers):

    • Culture Caco-2 cells on permeable supports until a confluent monolayer is formed.

    • Add the drug-lysine complex solution to the apical side of the monolayer.

    • At predetermined time intervals, collect samples from the basolateral side.

    • Analyze the drug concentration in the basolateral samples to determine the apparent permeability coefficient (Papp).

Experimental Workflow: Solubility and Permeability Enhancement

G cluster_prep Complex Preparation cluster_eval Evaluation Dissolve Dissolve Drug and L-Lysine (1:1 molar ratio) Evaporate Solvent Evaporation Dissolve->Evaporate Wash Wash with Non-solvent Evaporate->Wash Dry Vacuum Drying Wash->Dry Solubility Solubility Assessment Dry->Solubility Permeability Permeability Assessment (e.g., Caco-2 assay) Dry->Permeability

Workflow for enhancing drug solubility and permeability with L-Lysine.

Therapeutic Applications

Preclinical studies have highlighted the therapeutic potential of L-Lysine and its salts in various disease models, most notably in pain management.

Analgesic Effects

L-lysine has demonstrated significant analgesic effects in various preclinical pain models.[8] This effect is attributed to its ability to inhibit N-methyl-D-aspartate (NMDA) receptors and modulate dopamine (B1211576) and serotonin (B10506) pathways.[7][8]

Quantitative Data: Analgesic Effects of L-Lysine in Preclinical Models

Pain ModelAnimalL-Lysine DoseEffectReference
Formalin TestRat0.5 or 2 g/kg (s.c.)Significantly inhibited the second phase of paw-licking time[8]
Acetic Acid WrithingMouse1 g/kgCompletely suppressed writhing[8]
Tail Electric StimulationRat0.15–50.0 µg/kg (i.p.)Dose-dependent algesic effect[9]

Experimental Protocol: The Formalin Test

The formalin test is a widely used model of tonic pain and inflammation.[8][10]

  • Acclimatization: Acclimate the animals (e.g., rats) to the testing environment.

  • Drug Administration: Administer L-lysine or the vehicle control at the desired dose and route (e.g., subcutaneous injection).

  • Formalin Injection: After a predetermined time, inject a dilute solution of formalin (e.g., 50 µL of 2.5% formalin) into the plantar surface of the hind paw.

  • Behavioral Observation: Immediately place the animal in an observation chamber and record the time spent licking or biting the injected paw. Observations are typically divided into two phases: the early phase (0-5 minutes post-injection), representing acute nociceptive pain, and the late phase (15-30 minutes post-injection), reflecting inflammatory pain.

  • Data Analysis: Compare the duration of nociceptive behaviors between the L-lysine-treated and control groups for both phases.

Signaling Pathway: L-Lysine-Mediated Analgesia

G cluster_cns Central Nervous System Lysine L-Lysine NMDA_R NMDA Receptor Lysine->NMDA_R Inhibits Serotonin Serotonin Pathway Lysine->Serotonin Modulates Dopamine Dopamine Pathway Lysine->Dopamine Modulates Pain_Perception Pain Perception NMDA_R->Pain_Perception Mediates Serotonin->Pain_Perception Modulates Dopamine->Pain_Perception Modulates

Proposed signaling pathways for L-Lysine-mediated analgesia.

Other Preclinical Applications

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC)

Dthis compound is utilized in SILAC-based quantitative proteomics. It is important to note that only the L-isomer is incorporated into proteins. Therefore, the concentration of Dthis compound must be adjusted to achieve the desired final concentration of L-Lysine.

Experimental Protocol: SILAC Media Preparation with Dthis compound

  • Prepare "Light" Medium:

    • To a lysine- and arginine-deficient medium, add dialyzed fetal bovine serum (dFBS).

    • Add "light" L-Arginine (B1665763) to the desired final concentration (e.g., 84 mg/L).

    • Add "light" Dthis compound to achieve the desired final L-Lysine concentration (e.g., 292 mg/L to get 146 mg/L of L-Lysine).

  • Prepare "Heavy" Medium:

    • To a lysine- and arginine-deficient medium, add dFBS.

    • Add "heavy" isotopically labeled L-Arginine to the desired final concentration.

    • Add "heavy" isotopically labeled Dthis compound to achieve the desired final "heavy" L-Lysine concentration. The exact amount will depend on the molar mass of the labeled compound.

  • Sterile Filtration: Sterile-filter the prepared media using a 0.22 µm filter.

  • Storage: Store the media at 4°C, protected from light.

Parenteral Formulations

This compound is used in parenteral nutrition solutions as a source of the essential amino acid lysine.[11] Its high water solubility and stability make it a suitable ingredient for intravenous administration.

Conclusion

This compound is a valuable tool in the preclinical research toolkit. Its applications in improving the quality and yield of recombinant proteins, enhancing the bioavailability of poorly soluble drugs, and its therapeutic potential in areas such as pain management underscore its importance in drug discovery and development. This guide provides a foundational understanding of its key applications, supported by quantitative data and detailed protocols, to empower researchers to effectively utilize this compound in their preclinical studies. Further research is warranted to fully elucidate the quantitative effects of this compound in all its applications, particularly in the realm of biopharmaceutical manufacturing.

References

Methodological & Application

Application Notes and Protocols for Utilizing L-Lysine Acetate in Mammalian Cell Culture Media

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Lysine is an essential amino acid crucial for the growth and productivity of mammalian cells in culture, serving as a fundamental building block for protein synthesis. The choice of the salt form of L-Lysine in cell culture media formulations can significantly impact not only the physicochemical properties of the media but also cellular metabolism, protein production, and product quality. L-Lysine acetate (B1210297) has emerged as a viable alternative to the commonly used L-Lysine hydrochloride (HCl), offering distinct advantages in specific applications.

This document provides detailed application notes and protocols for the use of L-Lysine acetate in mammalian cell culture media. It is designed to guide researchers, scientists, and drug development professionals in evaluating and implementing this compound to enhance cell culture processes and improve the quality of therapeutic proteins, such as monoclonal antibodies (mAbs). A key benefit highlighted is the role of L-Lysine in modulating the post-translational modification of mAb C-terminal lysine (B10760008) residues, a critical quality attribute.

Physicochemical Properties and Rationale for Use

L-Lysine is typically supplied as a salt to improve its stability and solubility in aqueous solutions. While L-Lysine HCl is widely used, this compound presents a chloride-free alternative, which can be advantageous in certain contexts to minimize chloride ion accumulation in the bioreactor. The acetate counter-ion is a metabolite that can be utilized by cells as an energy source, although high concentrations can negatively impact cell growth and metabolism.

Table 1: Physicochemical Properties of this compound and L-Lysine HCl

PropertyThis compoundL-Lysine HCl
Molecular Formula C₈H₁₈N₂O₄C₆H₁₅ClN₂O₂
Molecular Weight 206.24 g/mol 182.65 g/mol
L-Lysine Content ~70.8%~80.0%
Solubility in Water Highly solubleHighly soluble
Counter-ion Acetate (CH₃COO⁻)Chloride (Cl⁻)
Potential Impact Acetate can be metabolized by cells.Chloride can contribute to medium osmolality.

Key Application: Modulation of C-Terminal Lysine Variants in Monoclonal Antibodies

A significant application of L-Lysine supplementation in the production of monoclonal antibodies is the control of C-terminal lysine clipping. The heavy chain of some mAbs is prone to the enzymatic removal of the C-terminal lysine residue by cellular carboxypeptidases, leading to product heterogeneity. Supplementing the culture medium with excess L-Lysine can inhibit the activity of these enzymes, resulting in a higher proportion of mAbs with the C-terminal lysine intact.

Table 2: Illustrative Effect of L-Lysine Supplementation on C-terminal Lysine Variants in mAb-producing CHO Cells

L-Lysine Concentration in FeedPercentage of mAb with C-terminal Lysine (%)
Low (e.g., 2 mM)81.3%
High (e.g., 10 mM)68.2%

Note: This data is illustrative and based on the principle of product inhibition of carboxypeptidases by lysine.

Signaling Pathways and Mechanisms of Action

L-Lysine plays a role in cellular signaling, notably in the activation of the mTORC1 pathway, which is a central regulator of cell growth, proliferation, and protein synthesis. The availability of essential amino acids, including lysine, is sensed by the cell and signals through the mTORC1 pathway to promote anabolic processes.

Lysine L-Lysine Amino_Acid_Transporter Amino Acid Transporter Lysine->Amino_Acid_Transporter mTORC1 mTORC1 Amino_Acid_Transporter->mTORC1 Activation Protein_Synthesis Protein Synthesis mTORC1->Protein_Synthesis Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Autophagy Autophagy mTORC1->Autophagy

Figure 1: L-Lysine activates the mTORC1 signaling pathway.

Experimental Protocols

The following protocols provide a framework for evaluating the effect of this compound in a mammalian cell culture process, using a monoclonal antibody-producing CHO cell line as an example.

Experimental Workflow

A 1. Media Preparation & Supplementation B 2. Cell Culture Inoculation & Maintenance A->B C 3. In-process Monitoring (VCD, Viability, Metabolites) B->C D 4. Harvest & Clarification B->D C->B E 5. Titer Quantification (e.g., Protein A HPLC) D->E F 6. Product Quality Analysis (e.g., C-terminal Lysine Variant Analysis) D->F

Figure 2: Experimental workflow for evaluation.

Protocol 1: Evaluation of this compound in a Fed-Batch Culture

Objective: To compare the effects of this compound and L-Lysine HCl on cell growth, viability, productivity, and product quality in a fed-batch CHO cell culture.

Materials:

  • CHO cell line expressing a monoclonal antibody

  • Basal cell culture medium (lysine-free or with a known low concentration of lysine)

  • This compound

  • L-Lysine HCl

  • Concentrated feed medium (lysine-free)

  • Shake flasks or benchtop bioreactors

  • Cell counter (e.g., Vi-CELL)

  • Metabolite analyzer (e.g., BioProfile FLEX)

  • HPLC system with a Protein A column

  • Mass spectrometer or other analytical instrument for C-terminal lysine analysis

Methodology:

  • Media and Feed Preparation:

    • Prepare basal medium and dissolve the appropriate amounts of either this compound or L-Lysine HCl to achieve the desired starting concentration (e.g., 4 mM). Ensure the final pH and osmolality are adjusted and comparable across all conditions.

    • Prepare a concentrated, lysine-free feed medium.

    • Prepare stock solutions of this compound and L-Lysine HCl to supplement the feed medium.

  • Cell Culture:

    • Inoculate shake flasks or bioreactors with the CHO cell line at a target viable cell density (e.g., 0.5 x 10⁶ cells/mL).

    • Culture the cells under standard conditions (e.g., 37°C, 5% CO₂, 125 RPM).

    • On specified days (e.g., daily from day 3), supplement the cultures with the lysine-free feed and the respective lysine salt stock solution to maintain a target lysine concentration.

  • In-process Monitoring:

    • Daily, measure viable cell density (VCD) and viability.

    • At regular intervals, measure key metabolite concentrations (e.g., glucose, lactate, glutamine, glutamate, ammonium, and acetate).

  • Harvest and Titer Measurement:

    • On the final day of culture (e.g., day 14), harvest the cell culture fluid by centrifugation and/or filtration.

    • Quantify the monoclonal antibody titer using Protein A HPLC.

  • Product Quality Analysis:

    • Analyze the purified monoclonal antibody for C-terminal lysine heterogeneity using methods such as mass spectrometry or ion-exchange chromatography.

Table 3: Example Experimental Design for L-Lysine Salt Evaluation

ConditionBasal Medium Lysine SourceFeed Medium Lysine Source
ControlL-Lysine HClL-Lysine HCl
Test 1This compoundThis compound
Test 2L-Lysine HClThis compound
Protocol 2: Analysis of C-Terminal Lysine Variants by Mass Spectrometry

Objective: To quantify the relative abundance of C-terminal lysine variants of the produced monoclonal antibody.

Materials:

  • Purified monoclonal antibody samples from Protocol 1

  • IdeS enzyme (for fragmentation below the hinge region)

  • DTT (for reduction)

  • Iodoacetamide (for alkylation)

  • LC-MS system (e.g., Q-TOF or Orbitrap)

Methodology:

  • Sample Preparation:

    • Digest the purified mAb with IdeS enzyme to generate F(ab')2 and Fc fragments.

    • Reduce the fragments with DTT.

    • Alkylate with iodoacetamide.

  • LC-MS Analysis:

    • Separate the fragments using reverse-phase liquid chromatography.

    • Analyze the eluting fragments by mass spectrometry to identify and quantify the peaks corresponding to the Fc/2 fragment with and without the C-terminal lysine.

  • Data Analysis:

    • Calculate the relative percentage of the different C-terminal lysine variants based on the peak areas from the mass spectra.

Conclusion

This compound is a valuable alternative to L-Lysine HCl in mammalian cell culture media formulations. Its use can be particularly advantageous in processes where chloride accumulation is a concern and for the modulation of critical product quality attributes such as C-terminal lysine heterogeneity of monoclonal antibodies. The protocols outlined in this document provide a comprehensive framework for the systematic evaluation of this compound in your specific cell culture process. Careful consideration of the potential metabolic effects of the acetate counter-ion is recommended, and process parameters may need to be optimized accordingly to achieve desired outcomes in cell growth, productivity, and product quality.

L-Lysine Acetate: A Novel Reagent for Enhancing Protein Crystallization

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

L-Lysine, an essential amino acid, is increasingly recognized for its beneficial properties in the field of structural biology, not only as a component of proteins but also as a versatile reagent in the crystallization process. Its acetate (B1210297) salt, L-Lysine acetate, offers unique characteristics that can be exploited to overcome common hurdles in obtaining high-quality protein crystals. This document provides detailed application notes and protocols for utilizing this compound as a reagent to enhance protein crystallization, intended for researchers, scientists, and professionals in drug development.

This compound can function as a stabilizing agent, aggregation suppressor, and a potential precipitant. Its utility stems from the physicochemical properties of the L-Lysine molecule, which possesses a positively charged side chain capable of interacting with protein surfaces. These interactions can modulate protein-protein contacts, increase solubility, and act as a chemical chaperone to prevent aggregation, thereby creating a more favorable environment for crystal formation.[1] While extensive data on this compound as a primary precipitant is emerging, its application as an additive and co-precipitant is a promising strategy in challenging crystallization projects.

Key Applications in Protein Crystallization

  • Aggregation Suppression: Protein aggregation is a significant barrier to successful crystallization. This compound can be employed to minimize non-specific aggregation, promoting the formation of well-ordered crystal lattices.[1]

  • Solubility Enhancement: The positively charged nature of L-Lysine can increase the solubility of some proteins, allowing for the exploration of a wider range of crystallization conditions.[1]

  • Chemical Chaperone Activity: L-Lysine can act as a chemical chaperone, assisting in the proper folding and conformational stability of proteins, which is a prerequisite for successful crystallization.[1]

  • Novel Precipitant/Additive: Used alone or in combination with other precipitants, this compound can expand the screening space and potentially yield unique crystal forms.

Experimental Protocols

The following protocols are generalized methodologies for incorporating this compound into protein crystallization experiments. Researchers should optimize these protocols for their specific protein of interest.

Protocol 1: this compound as an Additive in Sparse Matrix Screening

This protocol outlines the use of this compound as an additive to commercially available or custom-made sparse matrix crystallization screens.

Materials:

  • Purified protein sample (5-15 mg/mL in a suitable buffer)

  • Sparse matrix crystallization screen(s)

  • This compound stock solution (1 M, sterile filtered)

  • Crystallization plates (e.g., 96-well sitting or hanging drop plates)

  • Pipettes and tips

Procedure:

  • Prepare a working solution of this compound by diluting the 1 M stock to a final concentration of 100 mM in the protein buffer.

  • Set up crystallization trials using the vapor diffusion method (sitting or hanging drop).

  • For each condition in the sparse matrix screen, prepare two drops:

    • Control Drop: Mix 1 µL of protein solution with 1 µL of the reservoir solution.

    • Experimental Drop: Mix 1 µL of a 1:1 mixture of protein and 100 mM this compound with 1 µL of the reservoir solution.

  • Seal the plates and incubate at a constant temperature (e.g., 4°C or 20°C).

  • Monitor the drops for crystal growth regularly over several weeks.

Logical Workflow for Protocol 1

Protocol1_Workflow cluster_prep Preparation cluster_setup Crystallization Setup cluster_incubation Incubation & Monitoring P1 Prepare Protein Sample S1 Mix Protein + Reservoir (Control) P1->S1 S2 Mix Protein/L-Lysine Acetate + Reservoir (Experimental) P1->S2 P2 Prepare this compound Stock P2->S2 P3 Prepare Crystallization Plates & Screens S3 Dispense Drops P3->S3 S1->S3 S2->S3 S4 Seal Plates S3->S4 I1 Incubate at Constant Temperature S4->I1 I2 Monitor for Crystal Growth I1->I2

Caption: Workflow for using this compound as an additive.

Protocol 2: Grid Screen with this compound as a Co-Precipitant

This protocol is designed to systematically screen the effect of this compound in combination with a primary precipitant, such as polyethylene (B3416737) glycol (PEG) or a salt. The example below uses PEG 3350.

Materials:

  • Purified protein sample (5-15 mg/mL in a suitable buffer)

  • This compound stock solution (2 M, sterile filtered)

  • PEG 3350 stock solution (50% w/v, sterile filtered)

  • Buffer stock solution (e.g., 1 M HEPES pH 7.5)

  • Crystallization plates

  • Pipettes and tips

Procedure:

  • Prepare a 24-condition grid screen in a deep-well block. The reservoir solutions will have varying concentrations of this compound and PEG 3350.

  • The final reservoir volume for each well is 1 mL. An example grid is provided in the table below.

  • Set up crystallization drops by mixing 1 µL of protein solution with 1 µL of the corresponding reservoir solution.

  • Seal and incubate the plates, monitoring for crystal growth.

Experimental Workflow for Protocol 2

Protocol2_Workflow cluster_prep Reagent Preparation cluster_screen Grid Screen Preparation cluster_cryst Crystallization R1 Protein Sample C1 Mix Protein and Reservoir Solution (1:1) R1->C1 R2 This compound Stock G2 Dispense Varying Concentrations of this compound, PEG, and Buffer R2->G2 R3 PEG 3350 Stock R3->G2 R4 Buffer Stock R4->G2 G1 Prepare 24-well Deep Block G1->G2 G2->C1 C2 Incubate and Monitor C1->C2

Caption: Workflow for a grid screen with this compound.

Data Presentation

Table 1: Example Grid Screen Conditions for this compound and PEG 3350

This table outlines the composition of the reservoir solutions for a 24-condition grid screen. The final volume in each well is 1 mL, with 0.1 M HEPES pH 7.5 as the buffer.

WellThis compound (M)PEG 3350 (% w/v)
A10.110
A20.115
A30.120
A40.125
B10.210
B20.215
B30.220
B40.225
C10.410
C20.415
C30.420
C40.425
D10.610
D20.615
D30.620
D40.625
E10.810
E20.815
E30.820
E40.825
F11.010
F21.015
F31.020
F41.025
Table 2: Comparison of Crystallization Conditions for Lysozyme (B549824) with Acetate Salts

While direct comparative data for this compound is limited, this table summarizes typical successful crystallization conditions for hen egg-white lysozyme (HEWL) using sodium acetate, providing a baseline for designing experiments with this compound.

ProteinPrecipitantBufferpHTemperature (°C)Method
HEWL0.6 - 1.0 M NaCl0.1 M Sodium Acetate4.5 - 4.718 - 20Vapor Diffusion
HEWL8-10% (w/v) NaCl0.1 M Sodium Acetate4.618 - 20Batch
HEWL1 M NaCl, 30% (v/v) PEG 4000.1 M Sodium Acetate4.520In meso

Data compiled from multiple sources providing standard lysozyme crystallization protocols.[2]

Rationale and Discussion

The use of this compound in protein crystallization is grounded in the ability of amino acids to favorably alter the solution chemistry. Amino acids can act as "fourth components" in crystallization cocktails, reducing protein aggregation and expanding the range of conditions that yield crystals. The acetate counter-ion is also a well-established component of many successful crystallization conditions, particularly for proteins with acidic to neutral isoelectric points. In a study comparing various salts, sodium acetate was among the more successful precipitants for a range of proteins.

When designing experiments with this compound, it is crucial to consider the isoelectric point (pI) of the target protein. For proteins with a low pI, the positively charged L-Lysine may have a more pronounced stabilizing effect. Conversely, for highly basic proteins, the acetate ion might be more influential.

Troubleshooting

  • Precipitation: If widespread precipitation occurs, consider reducing the concentration of this compound, the primary precipitant, or the protein concentration.

  • No Crystals: If no crystals form, try increasing the concentration of this compound and the precipitant. Also, consider using this compound in combination with a broader range of precipitants and pH values. The use of heterogeneous nucleating agents could also be explored to induce crystal formation.

  • Poor Crystal Quality: To improve the quality of crystals, fine-tuning the concentrations of all components in the crystallization drop is necessary. Techniques such as microseeding can also be beneficial.

Conclusion

This compound is a promising and versatile reagent for protein crystallization. Its ability to suppress aggregation and act as a chemical chaperone makes it a valuable addition to the crystallographer's toolkit. While further systematic studies are needed to fully elucidate its efficacy as a primary precipitant, the protocols and data presented here provide a solid foundation for its application in both initial screening and optimization experiments. By rationally incorporating this compound into crystallization strategies, researchers can increase the likelihood of obtaining high-quality crystals for structure determination.

References

Applications of L-Lysine Acetate in Pharmaceutical Drug Formulation: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Lysine acetate (B1210297), the salt of the essential amino acid L-lysine and acetic acid, is a versatile excipient in pharmaceutical formulations. Its utility extends from being a fundamental nutritional component in parenteral preparations to a functional excipient for enhancing the solubility and stability of drug products. This document provides detailed application notes and protocols for the use of L-Lysine acetate in various pharmaceutical contexts, including as a solubility enhancer for poorly soluble drugs, a stabilizer for protein therapeutics, and a pH modifier in parenteral formulations.

Application 1: Solubility and Dissolution Rate Enhancement of Poorly Soluble Drugs

L-Lysine, as a basic amino acid, can form salts or co-amorphous systems with acidic or poorly soluble drugs, significantly improving their aqueous solubility and dissolution rate. This is particularly beneficial for Biopharmaceutics Classification System (BCS) Class II and IV drugs, where low solubility is a primary obstacle to bioavailability.[1][2][3]

Quantitative Data on Solubility and Dissolution Enhancement
DrugBCS ClassFormulation MethodL-Lysine Molar Ratio (Drug:Lysine)Solubility Enhancement FactorDissolution Rate EnhancementReference(s)
BendazacIICo-grinding/Co-precipitation1:168-foldUp to 6-fold[1][4]
QuercetinIVCo-grinding/Co-precipitation1:1433-foldUp to 6-fold[1][4]
RutinIVCo-grinding/Co-precipitation1:1--[1][4]
IndomethacinIIFreeze-drying1:12296-foldSignificant increase[2]
Andrographolide-Neat ball milling1:1~6.25-fold (in water/PBS)Significantly increased[5]
TelmisartanIILiquid-assisted grinding1:1Enhanced solubilityEnhanced dissolution rate[6]
Experimental Protocols

Protocol 1: Preparation of a Co-amorphous Drug-Lysine Solid Dispersion by Ball Milling

This protocol describes the preparation of a co-amorphous solid dispersion of a poorly soluble drug with L-Lysine using a vibrational ball mill.

Materials:

  • Poorly soluble drug (e.g., Valsartan)

  • L-Lysine

  • Vibrational ball mill (e.g., Retsch Mixer Mill MM 400)

  • Zirconia grinding jars and balls

  • Spatula

  • Analytical balance

Procedure:

  • Weigh equimolar amounts of the drug and L-Lysine.

  • Transfer the accurately weighed powders into a zirconia grinding jar.

  • Add zirconia grinding balls to the jar. The number and size of the balls will depend on the specific mill and jar size.

  • Securely close the grinding jar and place it in the vibrational ball mill.

  • Set the milling frequency (e.g., 30 Hz) and time (e.g., 60 minutes).

  • Start the milling process.

  • After milling, carefully open the grinding jar in a fume hood.

  • Collect the resulting co-amorphous powder using a spatula.

  • Characterize the solid state of the powder using Powder X-ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC) to confirm the amorphous state.

Protocol 2: Aqueous Solubility Determination of the Co-amorphous Formulation

This protocol outlines the shake-flask method to determine the aqueous solubility of the prepared co-amorphous drug-lysine formulation.

Materials:

  • Co-amorphous drug-lysine powder

  • Purified water (or relevant buffer solution, e.g., phosphate (B84403) buffer pH 7.4)

  • Glass vials with screw caps

  • Shaking incubator or orbital shaker

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm)

  • High-Performance Liquid Chromatography (HPLC) system or UV-Vis spectrophotometer for drug quantification

Procedure:

  • Add an excess amount of the co-amorphous powder to a glass vial.

  • Add a known volume of purified water or buffer to the vial.

  • Securely cap the vial and place it in a shaking incubator set at a constant temperature (e.g., 37°C).

  • Shake the vials for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • After shaking, centrifuge the samples at high speed (e.g., 15,000 rpm) for a specified time (e.g., 10 minutes) to separate the undissolved solid.

  • Carefully withdraw the supernatant and filter it through a syringe filter.

  • Dilute the filtered solution as necessary with the dissolution medium.

  • Quantify the drug concentration in the diluted solution using a validated analytical method (HPLC or UV-Vis spectrophotometry).

  • Calculate the solubility of the drug from the co-amorphous formulation.

Protocol 3: In Vitro Dissolution Testing

This protocol describes the dissolution testing of the co-amorphous formulation using a USP Dissolution Apparatus II (Paddle Apparatus).

Materials:

  • Co-amorphous drug-lysine formulation (e.g., in capsules or as a powder)

  • USP Dissolution Apparatus II

  • Dissolution medium (e.g., 900 mL of citrate (B86180) buffer pH 5.0 with 1% SLS for Quercetin)[7]

  • Syringes and filters for sampling

  • HPLC or UV-Vis spectrophotometer

Procedure:

  • Prepare the dissolution medium and deaerate it.

  • Assemble the dissolution apparatus and equilibrate the medium to 37 ± 0.5°C.

  • Place a known amount of the co-amorphous formulation into each dissolution vessel.

  • Start the paddle rotation at a specified speed (e.g., 100 rpm).

  • Withdraw samples (e.g., 5 mL) at predetermined time points (e.g., 5, 10, 15, 30, 45, 60 minutes).

  • Replace the withdrawn volume with an equal volume of fresh, pre-warmed dissolution medium.

  • Filter the samples immediately.

  • Analyze the drug concentration in the samples using a validated analytical method.

  • Calculate the cumulative percentage of drug released at each time point.

Experimental Workflow for Solubility Enhancement

G cluster_prep Formulation Preparation cluster_char Characterization cluster_eval Performance Evaluation prep1 Weigh Drug and L-Lysine prep2 Select Method (e.g., Ball Milling) prep1->prep2 prep3 Prepare Co-amorphous Solid Dispersion prep2->prep3 char1 PXRD prep3->char1 Characterize Amorphous State char2 DSC prep3->char2 Characterize Amorphous State char3 FTIR prep3->char3 Characterize Amorphous State char4 SEM prep3->char4 Characterize Amorphous State eval1 Solubility Study (Shake-Flask) prep3->eval1 Evaluate Performance eval2 Dissolution Testing (USP Apparatus II) prep3->eval2 Evaluate Performance eval3 Permeability Study (e.g., Caco-2) prep3->eval3 Evaluate Performance G cluster_form Formulation Preparation cluster_stress Stress Application cluster_analysis Stability Analysis form1 Prepare Protein Solution in Formulation Buffer form2 Add this compound (at varying concentrations) form1->form2 form3 Prepare Control (without this compound) form1->form3 stress1 Thermal Stress (e.g., 50°C) form2->stress1 Subject to Stress stress2 Mechanical Stress (e.g., Agitation) form2->stress2 Subject to Stress form3->stress1 Subject to Stress form3->stress2 Subject to Stress analysis1 DSC Analysis (Thermal Stability - Tm) stress1->analysis1 Analyze Stability analysis2 SEC-HPLC Analysis (Aggregation) stress1->analysis2 Analyze Stability analysis3 Visual Inspection (Precipitation) stress1->analysis3 Analyze Stability stress2->analysis2 Analyze Stability stress2->analysis3 Analyze Stability G cluster_factors Influencing Factors cluster_outcome Formulation Outcomes factor1 API Properties (pKa, solubility) outcome1 Drug Stability factor1->outcome1 outcome2 Drug Solubility factor1->outcome2 factor2 Target pH factor2->outcome1 factor2->outcome2 outcome3 Patient Comfort factor2->outcome3 factor3 This compound Concentration factor3->outcome1 maintains pH factor3->outcome2 maintains pH factor3->outcome3 buffers

References

Application Notes and Protocols: Use of L-Lysine Acetate in Parenteral Nutrition Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Lysine is an essential amino acid, meaning the human body cannot synthesize it; therefore, it must be obtained through diet or nutritional support. In the context of parenteral nutrition (PN), L-lysine is a critical component for protein synthesis, tissue repair, and various other metabolic functions. L-Lysine acetate (B1210297) is a frequently used salt form of L-lysine in PN solutions due to its good solubility and physiological compatibility. These application notes provide a comprehensive overview of the use of L-Lysine acetate in parenteral nutrition research, including its metabolic fate, analytical methods for its quantification, and protocols for assessing its efficacy and stability.

Metabolic Pathways of L-Lysine

The catabolism of L-lysine in mammals primarily occurs in the liver through two main pathways: the saccharopine pathway and the pipecolate pathway. Understanding these pathways is crucial for researchers studying the metabolic effects of L-lysine in parenteral nutrition.

The saccharopine pathway is the predominant route for L-lysine degradation. In this pathway, L-lysine is condensed with α-ketoglutarate to form saccharopine, which is then cleaved to yield α-aminoadipate-semialdehyde and glutamate. The α-aminoadipate-semialdehyde is further oxidized to α-aminoadipate, which is then converted to acetyl-CoA and can enter the citric acid cycle for energy production.[1][2]

The pipecolate pathway is a secondary route for L-lysine catabolism, particularly in the brain.[1][2] In this pathway, L-lysine is converted to pipecolate, which is then oxidized to α-aminoadipate-semialdehyde, eventually merging with the saccharopine pathway.[1]

Lysine_Metabolism cluster_saccharopine Saccharopine Pathway cluster_pipecolate Pipecolate Pathway L-Lysine L-Lysine Saccharopine Saccharopine L-Lysine->Saccharopine α-ketoglutarate α-Aminoadipate-semialdehyde α-Aminoadipate-semialdehyde Saccharopine->α-Aminoadipate-semialdehyde Glutamate α-Aminoadipate α-Aminoadipate α-Aminoadipate-semialdehyde->α-Aminoadipate Acetyl-CoA Acetyl-CoA α-Aminoadipate->Acetyl-CoA Citric Acid Cycle Citric Acid Cycle Acetyl-CoA->Citric Acid Cycle L-Lysine_p L-Lysine Pipecolate Pipecolate L-Lysine_p->Pipecolate α-Aminoadipate-semialdehyde_p α-Aminoadipate-semialdehyde_p Pipecolate->α-Aminoadipate-semialdehyde_p α-Aminoadipate-semialdehyde α-Aminoadipate-semialdehyde_p->α-Aminoadipate

Lysine (B10760008) Metabolic Pathways

Quantitative Data Summary

The following tables summarize quantitative data relevant to the use of L-Lysine in parenteral nutrition research.

Table 1: Effect of L-Lysine Intake on Nitrogen Balance in Patients on Total Parenteral Nutrition

GroupMean Daily L-Lysine Intake (g)Cumulative Nitrogen Balance (g N/10 days)
14.5-51.9
25.3-101.4
38.5-97.6

Data adapted from a study on patients receiving L-lysine HCl for metabolic alkalosis prophylaxis or therapy.[3] A markedly higher negative nitrogen balance was observed in the groups receiving higher doses of L-lysine, suggesting a potential for amino acid imbalance with excessive intake.[3]

Table 2: Stability of L-Lysine Hydrochloride in Aqueous Solution at 100°C

pHLysine Degradation Rate Constant (k) (mg/mL/h)Lysine Lactam Generation Rate Constant (k) (mg/mL/h)
10.00.250.08
10.30.180.06
10.60.120.04

Data from a degradation kinetic study of L-lysine hydrochloride.[4] This data suggests that the degradation of lysine and the formation of its degradation product, lysine lactam, are pH-dependent, with greater stability at a higher pH.

Experimental Protocols

Protocol 1: Quantification of L-Lysine in Parenteral Nutrition Solutions using High-Performance Liquid Chromatography (HPLC)

This protocol describes a method for the determination of L-Lysine concentration in complex parenteral nutrition matrices.

1. Principle: This method utilizes reversed-phase HPLC with UV detection for the separation and quantification of L-lysine. An ion-pairing reagent is used in the mobile phase to improve the retention of the polar L-lysine molecule on the C18 column.

2. Materials and Reagents:

  • This compound reference standard

  • Parenteral nutrition (PN) solution (sample)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Potassium dihydrogen phosphate (B84403)

  • Triethylamine

  • Orthophosphoric acid

  • Water (HPLC grade)

  • 0.45 µm syringe filters

3. Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system equipped with:

    • Isocratic or gradient pump

    • Autosampler

    • Column oven

    • UV-Vis detector

  • C18 analytical column (e.g., 4.6 mm x 250 mm, 5 µm particle size)

  • Data acquisition and processing software

4. Preparation of Solutions:

  • Mobile Phase: Prepare a 10 mM solution of potassium dihydrogen phosphate in water. Adjust the pH to 7.5 with triethylamine. The final mobile phase composition will be an isocratic mixture of this buffer and an organic modifier like acetonitrile, which needs to be optimized for the specific column and system.

  • Standard Stock Solution: Accurately weigh a known amount of this compound reference standard and dissolve it in the mobile phase to obtain a stock solution of a known concentration (e.g., 1 mg/mL).

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to cover the expected concentration range of L-lysine in the PN samples.

  • Sample Preparation:

    • Thoroughly mix the parenteral nutrition solution.

    • Withdraw an aliquot of the PN solution and dilute it with the mobile phase to bring the L-lysine concentration within the range of the calibration curve. The dilution factor will depend on the L-lysine concentration in the PN formulation.

    • Filter the diluted sample through a 0.45 µm syringe filter before injection into the HPLC system.

5. HPLC Conditions:

  • Column: C18, 4.6 mm x 250 mm, 5 µm

  • Mobile Phase: Isocratic mixture of 10 mM potassium dihydrogen phosphate (pH 7.5 with triethylamine) and acetonitrile. The exact ratio should be optimized for best separation.

  • Flow Rate: 0.5 mL/min

  • Column Temperature: 25°C

  • Detection Wavelength: 214 nm

  • Injection Volume: 20 µL

6. Data Analysis:

  • Inject the calibration standards and the prepared samples into the HPLC system.

  • Generate a calibration curve by plotting the peak area of L-lysine against the concentration of the calibration standards.

  • Determine the concentration of L-lysine in the diluted samples from the calibration curve.

  • Calculate the original concentration of L-lysine in the parenteral nutrition solution by applying the dilution factor.

HPLC_Workflow cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Mobile_Phase Prepare Mobile Phase Standards Prepare Calibration Standards Mobile_Phase->Standards Sample_Prep Prepare PN Sample (Dilute & Filter) Standards->Sample_Prep Injection Inject Standards & Samples Sample_Prep->Injection Separation Chromatographic Separation Injection->Separation Detection UV Detection (214 nm) Separation->Detection Calibration_Curve Generate Calibration Curve Detection->Calibration_Curve Quantification Quantify Lysine in Samples Calibration_Curve->Quantification Final_Concentration Calculate Final Concentration in PN Quantification->Final_Concentration

HPLC Analysis Workflow
Protocol 2: Assessment of Nitrogen Balance in a Clinical Research Setting

This protocol outlines the steps for conducting a nitrogen balance study in patients receiving parenteral nutrition containing this compound.

1. Objective: To determine the net nitrogen balance in patients to assess the adequacy of protein (amino acid) provision from the parenteral nutrition formulation.

2. Principle: Nitrogen balance is calculated as the difference between nitrogen intake and nitrogen output over a 24-hour period. A positive balance indicates an anabolic state, while a negative balance indicates a catabolic state.

3. Materials and Equipment:

  • 24-hour urine collection containers

  • Equipment for measuring urine volume

  • Laboratory for analyzing total urinary nitrogen (TUN) or urinary urea (B33335) nitrogen (UUN)

  • Accurate records of all parenteral nutrition and other nitrogen-containing infusions.

4. Procedure:

  • Nitrogen Intake Calculation:

    • Accurately record the total volume of the parenteral nutrition solution infused over a 24-hour period.

    • The parenteral nutrition formulation will specify the amount of this compound and other amino acids. The total protein intake (in grams) is the sum of all amino acids.

    • Calculate the total nitrogen intake using the following formula: Nitrogen Intake (g) = Total Protein Intake (g) / 6.25[5] (The factor 6.25 is used because protein is approximately 16% nitrogen).

  • Nitrogen Output Measurement:

    • Conduct a 24-hour urine collection. Ensure that all urine produced during this period is collected.[6][7]

    • Measure the total volume of the collected urine.

    • Send a well-mixed aliquot of the 24-hour urine collection to the laboratory for analysis of Total Urinary Nitrogen (TUN) or Urinary Urea Nitrogen (UUN).

    • If only UUN is measured, an estimation of TUN can be made: Estimated TUN (g) = UUN (g) + 2 g[7] (The additional 2g accounts for non-urea nitrogenous compounds in the urine).

    • Account for non-urinary nitrogen losses (e.g., from feces, skin, and wounds). A standard estimation of 4 g/day is often used for these losses in clinical practice, though this can vary depending on the patient's condition.[6]

  • Nitrogen Balance Calculation:

    • Use the following formula to calculate the nitrogen balance: Nitrogen Balance ( g/day ) = Nitrogen Intake ( g/day ) - (Total Urinary Nitrogen ( g/day ) + Non-urinary Nitrogen Losses ( g/day ))

5. Interpretation:

  • Positive Nitrogen Balance: Nitrogen intake is greater than nitrogen output. This is the desired state for patients who need to build or repair tissues.

  • Negative Nitrogen Balance: Nitrogen output is greater than nitrogen intake. This indicates that the body is breaking down more protein than it is synthesizing, which can lead to muscle wasting and impaired healing.

  • Zero Nitrogen Balance (Equilibrium): Nitrogen intake equals nitrogen output.

Nitrogen_Balance_Protocol cluster_intake Nitrogen Intake cluster_output Nitrogen Output cluster_calculation Nitrogen Balance Calculation Record_PN Record 24h PN Volume Calculate_Protein Calculate Total Protein Intake Record_PN->Calculate_Protein Calculate_N_In Calculate Nitrogen Intake (Protein / 6.25) Calculate_Protein->Calculate_N_In Calculate_Balance Balance = N Intake - (TUN + Non-Urinary Losses) Calculate_N_In->Calculate_Balance Collect_Urine 24h Urine Collection Measure_TUN Measure Total Urinary Nitrogen (TUN) Collect_Urine->Measure_TUN Measure_TUN->Calculate_Balance Estimate_NonUrinary Estimate Non-Urinary Losses (e.g., 4g) Estimate_NonUrinary->Calculate_Balance Interpret_Results Interpret Results (Positive, Negative, or Equilibrium) Calculate_Balance->Interpret_Results

Nitrogen Balance Protocol Workflow

Stability and Compatibility of this compound in Parenteral Nutrition

The stability of amino acids in PN solutions is crucial for ensuring the safety and efficacy of the nutritional therapy. L-lysine, in the form of its acetate or hydrochloride salt, is generally considered stable in parenteral nutrition solutions.[8] However, several factors can influence its stability and compatibility:

  • pH: The pH of the PN solution can affect the stability of amino acids. Some studies suggest that lysine is more stable at a slightly alkaline pH.[4]

  • Temperature: Storage at elevated temperatures can accelerate the degradation of amino acids.[4] It is recommended to store PN solutions at controlled room temperature or under refrigeration.

  • Light Exposure: Exposure to light can also promote the degradation of some amino acids. Therefore, PN bags are often protected from light.

  • Compatibility with Other Components:

    • Lipids: The presence of a lipid emulsion in a 3-in-1 PN admixture can influence the overall stability. Higher amino acid concentrations can improve the stability of the lipid emulsion due to their buffering effect.[8]

    • Vitamins and Trace Elements: The addition of vitamins and trace elements can lead to complex interactions. For instance, some trace elements can catalyze the oxidation of certain vitamins.[9][10] While specific data on this compound interactions are limited, it is essential to consider the overall compatibility of the entire PN formulation.

    • Electrolytes: The concentration of electrolytes, particularly divalent cations like calcium, needs to be carefully managed to avoid precipitation with phosphate. While lysine can form complexes with calcium, the clinical significance of this in typical PN formulations is not well-established.[9]

Researchers should consult comprehensive compatibility and stability data for the specific brand and formulation of the parenteral nutrition solution being used.

Conclusion

This compound is a vital component of parenteral nutrition, providing an essential amino acid necessary for protein synthesis and other critical metabolic functions. Researchers investigating the use of this compound in parenteral nutrition should have a thorough understanding of its metabolism, appropriate analytical methods for its quantification, and protocols for assessing its clinical efficacy, such as nitrogen balance studies. Careful consideration of the stability and compatibility of this compound within complex parenteral nutrition admixtures is paramount to ensure the safety and effectiveness of this life-sustaining therapy.

References

Application Notes and Protocols for Quantification of L-Lysine Acetate in Biological Fluids by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

This document provides detailed application notes and protocols for the quantitative analysis of L-Lysine acetate (B1210297) in various biological fluids using High-Performance Liquid Chromatography (HPLC). The methods described are essential for researchers, scientists, and professionals involved in drug development, clinical diagnostics, and nutritional studies.

Introduction

L-Lysine is an essential amino acid crucial for protein synthesis, tissue repair, and the production of hormones and enzymes.[1] L-Lysine acetate, a salt form of L-Lysine, is often used in pharmaceutical formulations and as a nutritional supplement. Accurate quantification of L-Lysine in biological matrices such as plasma, serum, urine, and cerebrospinal fluid is vital for pharmacokinetic studies, therapeutic drug monitoring, and metabolic research.

High-Performance Liquid Chromatography (HPLC) offers a robust and sensitive platform for the quantification of amino acids. Due to the polar nature of L-Lysine and its lack of a strong chromophore, direct analysis is challenging. Therefore, pre-column derivatization is commonly employed to enhance its chromatographic retention on reversed-phase columns and to improve its detectability. This document outlines several validated HPLC methods using different derivatization agents.

Principle of the Methods

The fundamental principle behind these HPLC methods involves the following steps:

  • Sample Preparation: Extraction of L-Lysine from the biological matrix and removal of interfering substances, primarily proteins.

  • Derivatization: Chemical modification of the primary and/or secondary amino groups of L-Lysine with a labeling agent. This reaction imparts hydrophobicity to the molecule, allowing for separation on a reversed-phase HPLC column, and often introduces a chromophore or fluorophore for sensitive detection.

  • Chromatographic Separation: The derivatized L-Lysine is separated from other sample components on a C18 reversed-phase column using a suitable mobile phase.

  • Detection and Quantification: The derivatized L-Lysine is detected by a UV-Visible or fluorescence detector. Quantification is achieved by comparing the peak area of the analyte in the sample to that of a known concentration of a derivatized L-Lysine standard.

Experimental Protocols

This section details the experimental procedures for three common derivatization agents used in the HPLC analysis of L-Lysine.

Method 1: Using 9-fluorenylmethyl chloroformate (FMOC-Cl)

This method is known for its sensitivity and is applicable to a wide range of biological samples.[2][3]

3.1.1. Reagents and Materials

  • L-Lysine hydrochloride (or this compound) standard

  • 9-fluorenylmethyl chloroformate (FMOC-Cl)

  • Acetonitrile (ACN), HPLC grade

  • Sodium acetate buffer (50 mmol/L, pH 4.20)

  • Boric acid buffer

  • Heptane

  • Sulfosalicylic acid (SSA) for protein precipitation

  • Milli-Q water or equivalent

3.1.2. Sample Preparation (Human Plasma/Urine)

  • To 100 µL of plasma or urine, add 100 µL of 10% (w/v) sulfosalicylic acid to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Collect the supernatant for the derivatization step.

3.1.3. Derivatization Procedure

  • Take 50 µL of the deproteinized supernatant or standard solution.

  • Add 100 µL of boric acid buffer.

  • Add 200 µL of 5 mmol/L FMOC-Cl in acetonitrile.

  • Vortex for 30 seconds and let the reaction proceed for 2 minutes at room temperature.

  • Stop the reaction by adding 100 µL of a reagent to quench excess FMOC-Cl (e.g., an amino-containing compound like adamantanamine).

  • Extract the excess FMOC-Cl and its hydrolysis product with 1 mL of heptane.

  • The aqueous layer is ready for injection into the HPLC system.

3.1.4. HPLC Conditions

  • Column: LiChrospher 100 RP-18 (150 x 4.0 mm id)[2][3]

  • Mobile Phase: 50 mmol/L sodium acetate buffer (pH 4.20)-acetonitrile (43:57, v/v)[2][3]

  • Flow Rate: 1.7 mL/min

  • Detection: UV at 265 nm[2][3]

  • Injection Volume: 20 µL

  • Column Temperature: 40 °C

Method 2: Using Dansyl Chloride

Dansyl chloride is a widely used derivatizing agent that yields highly fluorescent derivatives.[4][5]

3.2.1. Reagents and Materials

  • L-Lysine monohydrochloride (or this compound) standard

  • Dansyl chloride

  • Lithium carbonate (Li₂CO₃) buffer (0.04 M, pH 9.5)

  • L-phenylalanine ethyl-ester (Internal Standard)

  • Methylamine (B109427) solution

  • Sodium acetate

  • Triethylamine

  • Acetic acid

  • Acetonitrile (ACN), HPLC grade

  • Methanol, HPLC grade

3.2.2. Sample Preparation (Rumen Inoculum)

  • Centrifuge the rumen inoculum sample to pellet solids.

  • Filter the supernatant through a 0.22 µm filter.

3.2.3. Derivatization Procedure

  • Dilute the sample 1:1 in Li₂CO₃ buffer.[4]

  • To 50 µL of the diluted sample, add 50 µL of the internal standard solution.[4]

  • Add 100 µL of dansyl chloride solution (9.6 M in acetonitrile).[4]

  • Vortex and incubate at 60 °C for 30 minutes in the dark.[4]

  • Add 10 µL of methylamine solution to quench the reaction.[4]

3.2.4. HPLC Conditions

  • Column: C18 reversed-phase column

  • Mobile Phase A: 0.02 M Sodium acetate with 0.02% triethylamine, pH 4.5[4]

  • Mobile Phase B: 1:9 mixture of 0.1 M sodium acetate buffer (pH 4.5) and methanol[4]

  • Gradient:

    • 0 min: 47% A

    • 13 min: 16% A

    • 15 min: 16% A

    • 17 min: 47% A

    • 22 min: 47% A[4]

  • Flow Rate: 400 µL/min[4]

  • Detection: Fluorescence (Excitation: 340 nm, Emission: 530 nm)

  • Injection Volume: 20 µL[4]

Method 3: Using 2,4-dinitrofluorobenzene (FDNB)

This method is a classic approach for the determination of available lysine (B10760008) in various samples.[6]

3.3.1. Reagents and Materials

  • L-Lysine hydrochloride (or this compound) standard

  • 2,4-dinitrofluorobenzene (FDNB)

  • Sodium bicarbonate solution

  • Hydrochloric acid (HCl)

  • Methanol, HPLC grade

  • Sodium acetate

  • Acetic acid

3.3.2. Sample Preparation

  • For protein-bound lysine, acid hydrolysis (e.g., 6M HCl at 110°C for 24 hours) is required.[7]

  • Neutralize the hydrolysate.

  • For free lysine, deproteinize the sample as described in Method 1.

3.3.3. Derivatization Procedure

  • To 1 mL of the sample or standard, add 1 mL of sodium bicarbonate solution.

  • Add 1 mL of FDNB solution in ethanol.

  • Incubate at 40°C for 1 hour.

  • Acidify the solution with HCl.

  • The derivatized sample is then ready for HPLC analysis.

3.3.4. HPLC Conditions

  • Column: YWG-C18 (200mm x 4mm, 10µm)[6]

  • Mobile Phase: Methanol-0.05 mol·L-1 sodium acetate and acetic acid (65:35)[6]

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 360 nm[6]

  • Injection Volume: 20 µL

Data Presentation

The following tables summarize the quantitative data from the cited HPLC methods for L-Lysine quantification.

Table 1: Performance Characteristics of Different HPLC Methods

ParameterMethod 1 (FMOC-Cl)Method 2 (Dansyl Chloride)Method 3 (FDNB)
Limit of Detection (LOD) 0.73 µmol/L[2][3]< 1.24 µM[4][5]Not Reported
Limit of Quantification (LOQ) 2.37 µmol/L[2][3]< 4.14 µM[4][5]Not Reported
Recovery > 97.5%[2][3]92% ± 2%[4][5]100.2%[6]
Retention Time 5.6 min[2][3]13.5 min[4][5]Not Reported
Linearity Range Not explicitly statedUp to 225 µM[4][5]Up to 2.727 µg/mL[6]

Table 2: L-Lysine Concentrations in Various Biological Fluids (as reported in literature)

Biological FluidConcentration (µmol/L)Method Used
Human Plasma140.0[2][3]FMOC-Cl
Goat Plasma102.0[2][3]FMOC-Cl
Human Urine58.0[2][3]FMOC-Cl
Goat Urine32.0[2][3]FMOC-Cl
Rumen Fluid3.34 - 4.26[2][3]FMOC-Cl

Visualizations

The following diagrams illustrate the experimental workflows for the described HPLC methods.

experimental_workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_hplc_analysis HPLC Analysis start Biological Fluid (Plasma, Urine, etc.) protein_precipitation Protein Precipitation (e.g., with SSA) start->protein_precipitation centrifugation Centrifugation protein_precipitation->centrifugation supernatant Collect Supernatant centrifugation->supernatant add_buffer Add Buffer (e.g., Borate, Carbonate) supernatant->add_buffer add_reagent Add Derivatizing Agent (FMOC-Cl, Dansyl-Cl, etc.) add_buffer->add_reagent reaction Incubation/ Reaction add_reagent->reaction quench Quench Reaction (if necessary) reaction->quench extraction Extract Excess Reagent quench->extraction injection Inject into HPLC System extraction->injection separation Chromatographic Separation (C18 Column) injection->separation detection Detection (UV or Fluorescence) separation->detection data_analysis Data Acquisition and Analysis detection->data_analysis

Caption: General experimental workflow for HPLC quantification of L-Lysine.

derivatization_reactions cluster_lysine L-Lysine Structure cluster_reagents Derivatizing Agents cluster_products Derivatized Products lysine L-Lysine (with primary amino groups) fmoc FMOC-Cl lysine->fmoc dansyl Dansyl Chloride lysine->dansyl fdnb FDNB lysine->fdnb fmoc_lys FMOC-Lysine (UV active) fmoc->fmoc_lys + Reaction dansyl_lys Dansyl-Lysine (Fluorescent) dansyl->dansyl_lys + Reaction dnp_lys DNP-Lysine (UV active) fdnb->dnp_lys + Reaction

References

Application Notes and Protocols for Solid-Phase Peptide Synthesis of Acetylated Peptides using L-Lysine Acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Post-translational modifications (PTMs) play a critical role in regulating protein function, and lysine (B10760008) acetylation is among the most significant of these modifications. The reversible acetylation of lysine residues, governed by lysine acetyltransferases (KATs) and deacetylases (KDACs), influences a vast array of cellular processes, including gene expression, metabolic pathways, and signal transduction.[1] The synthesis of peptides containing acetylated lysine residues is therefore a crucial tool for studying the functional consequences of this modification and for the development of novel therapeutics.

Solid-phase peptide synthesis (SPPS) provides an efficient and robust methodology for the preparation of these modified peptides. This document offers detailed protocols for the incorporation of acetylated lysine into synthetic peptides using Fmoc-Lys(Ac)-OH, a key building block for this purpose. Additionally, it covers protocols for on-resin side-chain acetylation of an orthogonally protected lysine, final cleavage, purification, and characterization of the target acetylated peptide.

Strategies for Incorporating Acetylated Lysine

There are two primary strategies for the synthesis of peptides containing acetylated lysine residues via Fmoc-SPPS:

  • Direct Incorporation using Fmoc-Lys(Ac)-OH: This is the most straightforward approach, utilizing a pre-acetylated lysine building block, Nα-Fmoc-Nε-acetyl-L-lysine (Fmoc-Lys(Ac)-OH), which is incorporated during the standard SPPS elongation cycle.

  • On-Resin Acetylation of an Orthogonally Protected Lysine: This strategy involves incorporating a lysine residue with a side-chain protecting group that is orthogonal to the Nα-Fmoc group and other side-chain protecting groups (e.g., Mtt, Mmt, Dde, or ivDde). The protecting group is selectively removed on-resin, followed by the acetylation of the exposed ε-amino group.[2][3] This method is particularly useful for creating peptide libraries with differential acetylation patterns or for synthesizing peptides with multiple, distinct lysine modifications.

The choice of strategy depends on the specific research goals, the complexity of the peptide, and the desired final product.

Experimental Protocols

Protocol 1: Direct Incorporation of Fmoc-Lys(Ac)-OH

This protocol describes the standard procedure for coupling Fmoc-Lys(Ac)-OH into a growing peptide chain on a solid support.

Materials:

  • Fmoc-protected amino acid resin (e.g., Rink Amide resin)

  • Fmoc-Lys(Ac)-OH

  • Coupling reagents (e.g., HBTU, HATU, or DIC/HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine (B6355638) solution (20% in DMF)

  • Kaiser test kit

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30-60 minutes in a peptide synthesis vessel.

  • Fmoc Deprotection: Remove the Fmoc group from the N-terminal amino acid of the resin-bound peptide by treating with 20% piperidine in DMF for 5-20 minutes.

  • Washing: Thoroughly wash the resin with DMF to remove residual piperidine and byproducts.

  • Coupling of Fmoc-Lys(Ac)-OH:

    • In a separate vessel, pre-activate Fmoc-Lys(Ac)-OH (3-5 equivalents relative to resin loading) with a suitable coupling reagent and base in DMF. For example, use HBTU (3-5 equivalents) and DIPEA (6-10 equivalents).

    • Add the activated Fmoc-Lys(Ac)-OH solution to the deprotected peptide-resin.

    • Allow the coupling reaction to proceed for 1-2 hours at room temperature with agitation.

  • Monitoring the Coupling Reaction: Monitor the completion of the coupling reaction using a qualitative method such as the Kaiser test. A negative Kaiser test (beads remain colorless) indicates the absence of free primary amines and a successful coupling.

  • Washing: Wash the resin thoroughly with DMF and DCM to remove excess reagents and byproducts.

  • Chain Elongation: Continue with standard Fmoc-SPPS cycles for the subsequent amino acids in the peptide sequence.

Quantitative Data: Comparison of Coupling Reagents for Fmoc-Lys(Ac)-OH

Coupling ReagentTypical Reaction TimeExpected Coupling Efficiency (%)Notes
HBTU/DIPEA 30 - 60 min> 98%Fast and efficient, widely used. Potential for guanidinylation if used in excess.[4]
HATU/DIPEA 20 - 45 min> 99%Generally faster and more efficient than HBTU, especially for hindered couplings. Lower risk of racemization.[4]
DIC/HOBt 60 - 120 min> 95%Cost-effective and low risk of side reactions like guanidinylation. Slower reaction rates.[5][6]

Note: Coupling efficiencies can be sequence-dependent and should be monitored for each synthesis.

Protocol 2: On-Resin Side-Chain Acetylation of Orthogonally Protected Lysine

This protocol outlines the procedure for incorporating an orthogonally protected lysine, followed by selective deprotection and acetylation of the side chain. Fmoc-Lys(Mtt)-OH is used as an example.

Materials:

  • Fmoc-Lys(Mtt)-OH

  • Standard SPPS reagents (as in Protocol 1)

  • Mtt Deprotection Solution: 1-2% Trifluoroacetic acid (TFA) and 1-5% Triisopropylsilane (TIS) in DCM.

  • Neutralization Solution: 10% DIPEA in DMF.

  • Acetylation Reagent: Acetic anhydride (B1165640).

  • Base for acetylation (e.g., DIPEA or Pyridine).

Procedure:

  • Incorporate Fmoc-Lys(Mtt)-OH: Follow the standard Fmoc-SPPS coupling procedure (Protocol 1, steps 4-6) to incorporate Fmoc-Lys(Mtt)-OH into the peptide chain.

  • Continue Peptide Synthesis: Complete the synthesis of the peptide backbone.

  • Selective Mtt Deprotection:

    • Wash the peptide-resin with DCM.

    • Treat the resin with the Mtt deprotection solution. Perform multiple short treatments (e.g., 5-10 treatments of 2 minutes each) until the yellow color of the Mtt cation is no longer observed in the filtrate.[3]

    • Wash the resin thoroughly with DCM.

    • Neutralize the resin with the neutralization solution.

    • Wash the resin with DMF.

  • Side-Chain Acetylation:

    • To the deprotected lysine side-chain on the resin, add a solution of acetic anhydride (10 equivalents) and DIPEA (10 equivalents) in DMF.

    • Allow the reaction to proceed for 30-60 minutes at room temperature.

  • Monitoring and Washing:

    • Monitor the completion of the acetylation reaction (e.g., with a Ninhydrin test to confirm the absence of free amines).

    • Wash the resin thoroughly with DMF and DCM.

Final Cleavage, Purification, and Characterization

Protocol 3: Cleavage and Deprotection

Materials:

  • Cleavage Cocktail: A common cocktail is TFA/TIS/Water (95:2.5:2.5, v/v/v). The choice of scavengers depends on the amino acid composition of the peptide.

  • Cold diethyl ether.

Procedure:

  • Resin Preparation: Dry the fully synthesized and acetylated peptide-resin under vacuum.

  • Cleavage: Treat the dried peptide-resin with the cleavage cocktail (e.g., 10 mL per gram of resin) for 2-3 hours at room temperature.

  • Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

  • Isolation: Centrifuge the mixture to pellet the crude peptide. Decant the ether and wash the peptide pellet with cold ether two more times.

  • Drying: Dry the crude peptide under vacuum.

Protocol 4: Purification and Characterization

Materials:

  • Reverse-phase high-performance liquid chromatography (RP-HPLC) system with a C18 column.

  • Mobile phases: Solvent A (e.g., 0.1% TFA in water) and Solvent B (e.g., 0.1% TFA in acetonitrile).

  • Mass spectrometer (e.g., ESI-MS or MALDI-TOF).

Procedure:

  • Purification:

    • Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., Solvent A or a mixture of A and B).

    • Purify the peptide by preparative RP-HPLC using a suitable gradient of Solvent B. Acetylated peptides may elute slightly earlier than their non-acetylated counterparts due to a slight decrease in hydrophobicity.[7]

    • Collect fractions containing the pure peptide.

  • Characterization:

    • Confirm the purity of the collected fractions by analytical RP-HPLC.

    • Verify the identity of the acetylated peptide by mass spectrometry. The acetylation of a lysine residue results in a mass increase of 42.010 Da.[7][8]

  • Lyophilization: Lyophilize the pure fractions to obtain the final peptide as a white, fluffy powder.

Visualizing the Workflow

SPPS_Workflow_for_Acetylated_Peptides Direct Direct Resin Resin Deprotection Deprotection Resin->Deprotection Orthogonal Orthogonal Coupling Coupling Deprotection->Coupling Wash1 Wash1 Coupling->Wash1 Wash1->Deprotection Repeat for each AA Mtt_Deprotection Mtt_Deprotection Wash1->Mtt_Deprotection Orthogonal Strategy Cleavage Cleavage Wash1->Cleavage Direct Strategy Acetylation Acetylation Mtt_Deprotection->Acetylation Acetylation->Cleavage Purification Purification Cleavage->Purification Characterization Characterization Purification->Characterization Final_Product Final_Product Characterization->Final_Product

Logical Relationships in Orthogonal Protection Strategy

Orthogonal_Protection_Logic Start Start SPPS with Orthogonally Protected Lysine (e.g., Fmoc-Lys(Mtt)-OH) Fmoc_Deprotection Fmoc_Deprotection Start->Fmoc_Deprotection Side_Chain_Deprotection Nε-Mtt Deprotection (Mild Acid Labile - Dilute TFA) Side_Chain_Modification Side-Chain Acetylation (Acetic Anhydride) Side_Chain_Deprotection->Side_Chain_Modification Final_Cleavage Global Deprotection & Cleavage (Strong Acid - TFA Cocktail) Side_Chain_Modification->Final_Cleavage Chain_Elongation Chain_Elongation Chain_Elongation->Side_Chain_Deprotection

Conclusion

The protocols and data presented in these application notes provide a comprehensive guide for the synthesis of peptides containing acetylated lysine residues. By selecting the appropriate strategy and carefully controlling the reaction conditions, researchers can efficiently produce high-purity acetylated peptides for a wide range of applications in chemical biology, drug discovery, and proteomics. The ability to synthesize these critical molecular tools will continue to advance our understanding of the profound impact of lysine acetylation on biological systems.

References

Application Notes and Protocols for In Vitro Studies of L-Lysine Acetate on Herpes Simplex Virus (HSV) Replication

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for conducting in vitro studies to evaluate the efficacy of L-Lysine acetate (B1210297) in inhibiting the replication of Herpes Simplex Virus (HSV). The protocols detailed below are based on established virological assays and the known antagonistic relationship between L-Lysine and L-Arginine in the context of HSV replication.

Introduction

Herpes Simplex Virus (HSV), a prevalent human pathogen, relies on the cellular machinery of its host for replication. A key nutritional requirement for HSV is the amino acid L-Arginine, which is essential for the synthesis of viral proteins. L-Lysine, another essential amino acid, acts as a competitive antagonist to L-Arginine. It is hypothesized that increasing the extracellular concentration of L-Lysine can interfere with L-Arginine uptake or utilization by infected cells, thereby inhibiting viral replication.[1][2]

L-Lysine acetate is a highly soluble and stable salt of L-Lysine, making it a suitable compound for use in cell culture media.[3][4] The acetate counter-ion is generally considered safe for cell culture, as acetate is a common component of many media formulations and can be metabolized by the cells. When preparing solutions with this compound for these protocols, it is crucial to calculate the concentration based on the L-Lysine component to ensure accurate dosing.

Key Experimental Data Summary

The following tables summarize quantitative data from in vitro studies investigating the effect of L-Lysine on herpesvirus replication. It is important to note that these studies used L-Lysine, and researchers using this compound should calculate concentrations to provide an equivalent amount of L-Lysine.

Table 1: Effect of L-Lysine on Feline Herpesvirus 1 (FHV-1) Replication in Crandell-Rees Feline Kidney (CRFK) Cells

L-Arginine Concentration (µg/mL)L-Lysine Concentration (µg/mL)Viral Replication Reduction (%)Reference
2.520034.2Maggs et al., 2000
2.530053.9Maggs et al., 2000
5.0200 or 300No significant reductionMaggs et al., 2000

Table 2: Effect of L-Lysine Concentration on FHV-1 DNA Load in Media with Low L-Arginine (6 µg/mL)

L-Lysine ConcentrationViral DNA Load (copies/µL)Statistical SignificanceReference
Increasing concentrationsSignificant decreasep = 0.017Unnamed study

Note: While statistically significant, the authors of the referenced study noted that the less than 1-logarithm difference in viral DNA load was unlikely to be biologically important.

Signaling Pathway: L-Lysine and L-Arginine Antagonism in HSV Replication

The primary mechanism by which L-Lysine is thought to inhibit HSV replication is through competitive antagonism of L-Arginine. This relationship can be visualized as a simplified signaling pathway.

G cluster_cell Host Cell cluster_extracellular Extracellular Environment Arginine L-Arginine Transporter Amino Acid Transporter Arginine->Transporter Uptake Lysine L-Lysine Lysine->Transporter Competitive Uptake Inhibition Inhibition Lysine->Inhibition ViralProtein Viral Protein Synthesis Transporter->ViralProtein Provides Arginine HSV_Replication HSV Replication ViralProtein->HSV_Replication Inhibition->ViralProtein Reduces Arginine Availability Ext_Arginine Extracellular L-Arginine Ext_Arginine->Arginine Ext_Lysine Extracellular This compound Ext_Lysine->Lysine

Caption: L-Lysine and L-Arginine antagonism in HSV replication.

Experimental Protocols

The following are detailed protocols for key in vitro assays to assess the anti-HSV activity of this compound.

Plaque Reduction Assay

This assay is the gold standard for determining the susceptibility of HSV to antiviral compounds by measuring the reduction in the formation of viral plaques.

Materials:

  • Vero cells (or other HSV-permissive cell line)

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS)

  • This compound

  • L-Arginine hydrochloride

  • HSV-1 stock of known titer

  • Methylcellulose (B11928114) overlay medium

  • Crystal Violet staining solution (1% crystal violet in 50% ethanol)

  • 6-well or 12-well cell culture plates

Protocol:

  • Cell Seeding: The day before the assay, seed Vero cells into 6-well or 12-well plates at a density that will result in a confluent monolayer on the day of infection (e.g., 4 x 10^5 cells/well for a 6-well plate). Incubate overnight at 37°C with 5% CO2.

  • Preparation of this compound and L-Arginine Solutions: Prepare stock solutions of this compound and L-Arginine hydrochloride in DMEM. The final concentrations to be tested should be prepared by diluting the stock solutions in DMEM with a low concentration of L-Arginine to enhance the competitive effect.

  • Virus Dilution: Prepare serial dilutions of the HSV-1 stock in DMEM.

  • Infection:

    • Wash the confluent cell monolayers twice with PBS.

    • Infect the cells with a specific multiplicity of infection (MOI) of HSV-1 (e.g., 0.1) for 1 hour at 37°C, gently rocking the plates every 15 minutes to ensure even distribution of the virus.

  • Treatment:

    • After the 1-hour incubation, remove the viral inoculum.

    • Add the prepared media containing various concentrations of this compound to the respective wells. Include a positive control (no this compound) and a negative control (no virus).

  • Overlay:

    • Incubate for 2 hours, then remove the treatment media and overlay the cell monolayers with methylcellulose overlay medium containing the respective concentrations of this compound.

  • Incubation: Incubate the plates at 37°C with 5% CO2 for 2-3 days until plaques are visible.

  • Staining and Counting:

    • Remove the methylcellulose overlay and fix the cells with 10% formalin for 30 minutes.

    • Stain the cells with Crystal Violet solution for 15-30 minutes.

    • Gently wash the plates with water and allow them to dry.

    • Count the number of plaques in each well. The percentage of plaque reduction is calculated relative to the positive control.

Experimental Workflow for Plaque Reduction Assay

G Start Start Seed_Cells Seed Vero Cells in 6-well plates Start->Seed_Cells Incubate_Overnight Incubate Overnight (37°C, 5% CO2) Seed_Cells->Incubate_Overnight Prepare_Solutions Prepare this compound & Virus Dilutions Incubate_Overnight->Prepare_Solutions Infect_Cells Infect Cells with HSV-1 (1 hour) Prepare_Solutions->Infect_Cells Add_Treatment Add Media with This compound Infect_Cells->Add_Treatment Add_Overlay Add Methylcellulose Overlay Add_Treatment->Add_Overlay Incubate_Plaques Incubate for 2-3 Days Add_Overlay->Incubate_Plaques Fix_Stain Fix and Stain with Crystal Violet Incubate_Plaques->Fix_Stain Count_Plaques Count Plaques & Calculate Reduction Fix_Stain->Count_Plaques End End Count_Plaques->End

Caption: Workflow for the HSV Plaque Reduction Assay.

Viral Yield Reduction Assay

This assay measures the effect of this compound on the total amount of infectious virus produced.

Materials:

  • Same as for the Plaque Reduction Assay, excluding methylcellulose and crystal violet.

  • 24-well or 48-well cell culture plates.

  • Microcentrifuge tubes.

Protocol:

  • Cell Seeding and Infection: Follow steps 1-4 of the Plaque Reduction Assay protocol, using smaller well formats if desired.

  • Treatment: After the 1-hour infection period, remove the inoculum and add media containing various concentrations of this compound.

  • Incubation: Incubate the plates at 37°C with 5% CO2 for a full viral replication cycle (e.g., 24-48 hours).

  • Virus Harvest:

    • After incubation, scrape the cells into the medium.

    • Subject the cell suspensions to three cycles of freezing and thawing to release intracellular virions.

    • Centrifuge the lysates at a low speed to pellet cell debris.

  • Titration of Viral Yield: Determine the titer of the infectious virus in the supernatant of each sample by performing a standard plaque assay (as described in section 4.1, but using the harvested virus as the inoculum).

Quantitative PCR (qPCR) for HSV DNA Quantification

This method quantifies the effect of this compound on the replication of viral DNA.

Materials:

  • Same as for the Viral Yield Reduction Assay.

  • DNA extraction kit.

  • qPCR master mix (SYBR Green or probe-based).

  • Primers and probes specific for an HSV gene (e.g., a late gene like gB).

  • Primers and probes for a host housekeeping gene (for normalization).

  • qPCR instrument.

Protocol:

  • Cell Seeding, Infection, and Treatment: Follow steps 1-3 of the Viral Yield Reduction Assay protocol.

  • DNA Extraction:

    • At the end of the incubation period, wash the cells with PBS and lyse them.

    • Extract total DNA from the cell lysates using a commercial DNA extraction kit according to the manufacturer's instructions.

  • qPCR:

    • Set up qPCR reactions using a master mix, primers/probes for the HSV target gene and the host housekeeping gene, and the extracted DNA.

    • Run the qPCR program on a thermal cycler.

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for both the viral and host genes.

    • Calculate the relative quantification of viral DNA using the ΔΔCt method, normalizing the HSV DNA levels to the host DNA levels.

Logical Relationship for Data Interpretation

G Lysine_Conc Increasing L-Lysine Acetate Concentration Arginine_Comp Increased Competition with L-Arginine Lysine_Conc->Arginine_Comp Viral_Protein_Syn Decreased Viral Protein Synthesis Arginine_Comp->Viral_Protein_Syn HSV_Replication_Inhibition Inhibition of HSV Replication Viral_Protein_Syn->HSV_Replication_Inhibition Reduced_Plaques Reduced Plaque Formation HSV_Replication_Inhibition->Reduced_Plaques Reduced_Yield Reduced Viral Yield HSV_Replication_Inhibition->Reduced_Yield Reduced_DNA Reduced Viral DNA HSV_Replication_Inhibition->Reduced_DNA

Caption: Expected outcomes of increased this compound concentration.

Conclusion

The provided application notes and protocols offer a robust framework for the in vitro evaluation of this compound as a potential anti-HSV agent. By employing these standardized assays, researchers can obtain reliable and reproducible data on the compound's efficacy in inhibiting HSV replication, contributing to the development of novel therapeutic strategies.

References

L-Lysine Acetate in Cryopreservation Media: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The successful cryopreservation of cells is paramount for a wide range of applications, from cell therapy and drug development to basic research. The process, however, exposes cells to significant stress, primarily from ice crystal formation and osmotic imbalances, which can compromise cell viability and function. Cryoprotective agents (CPAs) are essential components of cryopreservation media, mitigating these damaging effects. While traditional CPAs like dimethyl sulfoxide (B87167) (DMSO) are effective, their inherent cytotoxicity necessitates the exploration of safer and more effective alternatives.

L-Lysine, an essential amino acid, and its salt, L-Lysine acetate, have garnered attention for their potential roles in cryopreservation. This document provides detailed application notes and protocols on the use of L-Lysine as a component in cryopreservation media, based on available scientific findings. It also briefly discusses the enhanced cryoprotective effects of a related polymer, carboxylated poly-L-lysine (CPLL), to provide a comprehensive overview for the scientific community.

Mechanism of Action: L-Lysine as a Cryoprotectant

L-Lysine's cryoprotective properties are attributed to several mechanisms, primarily revolving around its interaction with water molecules and cellular structures. Research suggests that the strong hydrogen bond interactions of L-Lysine with interstitial water molecules can prevent them from forming crystalline ice seeds, thus acting as a natural antifreeze.[1]

Furthermore, amino acids like L-Lysine can stabilize proteins and lipid membranes during the stresses of freezing and thawing.[2][3] The positively charged side chain of L-Lysine can interact with the polar head groups of phospholipids (B1166683) in the cell membrane, potentially contributing to its stability during temperature-induced phase changes.[4] Additionally, L-Lysine has been shown to exhibit antioxidative effects, which can mitigate cellular damage during the cryopreservation process.

Proposed Cryoprotective Mechanism of L-Lysine

cluster_cryopreservation Cryopreservation Stress cluster_lysine L-Lysine cluster_effects Cryoprotective Effects Ice Crystal Formation Ice Crystal Formation L_Lysine L-Lysine Ice Crystal Formation->L_Lysine interferes with Osmotic Stress Osmotic Stress Osmotic Stress->L_Lysine stabilizes against Oxidative Stress Oxidative Stress Oxidative Stress->L_Lysine scavenges Inhibition_Ice Inhibition of Ice Crystal Growth L_Lysine->Inhibition_Ice by H-bonding with water Membrane_Stabilization Membrane Stabilization L_Lysine->Membrane_Stabilization via electrostatic interactions Antioxidant_Activity Antioxidant Activity L_Lysine->Antioxidant_Activity reduces ROS Improved_Viability Improved Post-Thaw Cell Viability and Function Inhibition_Ice->Improved_Viability leads to Membrane_Stabilization->Improved_Viability leads to Antioxidant_Activity->Improved_Viability leads to

Caption: Proposed mechanism of L-Lysine's cryoprotective action.

Quantitative Data: L-Lysine Supplementation in Cryopreservation Media

A study on the cryopreservation of Nili-Ravi buffalo bull semen demonstrated the beneficial effects of L-Lysine supplementation in a Tris-citric acid extender. The following table summarizes the key findings on post-thaw semen quality.

L-Lysine ConcentrationPost-Thaw Motility (%)Sperm Viability (%)Plasma Membrane Integrity (%)Acrosomal Integrity (%)Mitochondrial Integrity (%)DNA Integrity (%)Malondialdehyde (MDA) Concentration (µmol/l)Catalase Activity (U/ml)
Control (0 mM) 45.71 ± 2.1250.71 ± 2.1248.57 ± 1.4243.57 ± 1.5747.14 ± 1.1488.57 ± 1.424.88 ± 0.403.33 ± 0.54
0.25 mM 50.00 ± 2.0054.28 ± 2.3352.14 ± 1.8447.14 ± 1.5750.71 ± 1.8492.14 ± 1.143.99 ± 0.453.55 ± 0.60
0.5 mM 52.85 ± 2.3157.14 ± 2.3155.00 ± 2.0050.00 ± 2.0053.57 ± 2.0793.57 ± 1.003.88 ± 0.553.77 ± 0.60
1 mM 57.14 ± 2.3160.71 ± 2.3358.57 ± 1.8454.28 ± 1.8457.14 ± 1.8495.00 ± 1.003.77 ± 0.604.55 ± 0.70
2 mM 62.85 ± 2.31 65.00 ± 2.00 62.14 ± 1.84 58.57 ± 1.84 60.71 ± 1.84 96.42 ± 0.85 3.55 ± 0.50 4.88 ± 0.75

Data adapted from Ahmed et al. (2019). Values are presented as mean ± S.E. The 2mM L-Lysine supplemented group showed significantly improved post-thaw parameters compared to the control group (P ≤ 0.05).[5]

Experimental Protocol: L-Lysine Supplementation for Semen Cryopreservation

This protocol is based on the methodology described by Ahmed et al. (2019) for the cryopreservation of Nili-Ravi buffalo bull semen with L-Lysine supplementation.

Materials:

  • Tris-citric acid based extender

  • L-Lysine powder

  • Freshly collected semen samples

  • Cryovials or straws

  • Liquid nitrogen

  • Water bath

  • Microscope

  • Equipment for semen analysis (motility, viability, etc.)

Procedure:

  • Semen Collection and Initial Evaluation:

    • Collect semen from the donor species.

    • Evaluate the initial quality of the semen, including volume, concentration, motility, and morphology.

  • Preparation of L-Lysine Supplemented Extender:

    • Prepare a Tris-citric acid based extender.

    • Prepare stock solutions of L-Lysine to achieve final concentrations of 0.25, 0.5, 1, and 2 mM when added to the extender. A control extender without L-Lysine should also be prepared.

    • Add the appropriate volume of L-Lysine stock solution to the extender.

  • Semen Dilution and Equilibration:

    • Pool semen samples and split them into equal aliquots.

    • Dilute each aliquot with the corresponding L-Lysine supplemented extender or the control extender.

    • Allow the diluted semen to equilibrate at a controlled temperature (e.g., 4°C) for a specified period.

  • Cryopreservation:

    • Package the equilibrated semen into cryovials or straws.

    • Freeze the samples using a controlled-rate freezer or by vapor phase freezing in a liquid nitrogen dewar.

    • Store the cryopreserved samples in liquid nitrogen (-196°C).

  • Thawing and Post-Thaw Analysis:

    • Thaw the cryopreserved samples rapidly in a water bath at a specified temperature (e.g., 37°C for 30 seconds).

    • Evaluate the post-thaw semen quality, including motility, viability, plasma membrane integrity, acrosomal integrity, mitochondrial integrity, and DNA integrity using standard laboratory procedures.

    • Assess oxidative stress markers such as Malondialdehyde (MDA) concentration and catalase activity.

Experimental Workflow for L-Lysine in Semen Cryopreservation

A Semen Collection & Initial Evaluation C Semen Pooling & Splitting A->C B Preparation of Extenders (Control & L-Lysine supplemented) D Dilution with Extenders B->D C->D E Equilibration D->E F Packaging in Straws/Vials E->F G Controlled Rate Freezing F->G H Storage in Liquid Nitrogen G->H I Thawing H->I J Post-Thaw Quality Assessment (Motility, Viability, DNA integrity, etc.) I->J

References

Application of L-Lysine Acetate in Cosmetic and Skincare Research for Collagen Stabilization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Lysine, an essential amino acid, is a fundamental component in the biosynthesis and stabilization of collagen, the primary structural protein in the skin. Its acetate (B1210297) salt, L-Lysine acetate, offers enhanced solubility and bioavailability, making it a compound of significant interest for cosmetic and skincare formulations aimed at improving skin firmness, elasticity, and overall youthfulness.[1] This document provides detailed application notes and experimental protocols for investigating the efficacy of this compound in promoting collagen stabilization.

L-Lysine's primary role in collagen health stems from its function as a precursor to hydroxylysine, a critical amino acid for the formation of cross-links between collagen fibers.[2] This cross-linking process, catalyzed by the enzyme lysyl oxidase, is essential for the tensile strength and stability of the collagen matrix.[3][4] Furthermore, emerging research suggests a protective role for L-Lysine against the detrimental effects of glycation, a non-enzymatic reaction with sugars that leads to the formation of Advanced Glycation End-products (AGEs). AGEs contribute to collagen stiffness and degradation, accelerating the signs of skin aging.[5]

These application notes will detail the mechanisms of action of this compound and provide comprehensive protocols for evaluating its effects on collagen synthesis, cross-linking, and protection against degradation.

Mechanism of Action: Signaling Pathways

This compound influences collagen stabilization through several key pathways. As a readily available source of L-Lysine, it directly contributes to the collagen synthesis cascade within dermal fibroblasts. The acetate component can also be utilized in cellular metabolism. The primary mechanisms include providing the necessary building blocks for collagen production and facilitating the enzymatic cross-linking that gives collagen its strength and resilience.

Collagen_Synthesis_Pathway cluster_fibroblast Dermal Fibroblast cluster_ecm Extracellular Matrix L_Lysine_acetate This compound L_Lysine L-Lysine L_Lysine_acetate->L_Lysine Procollagen Procollagen Synthesis L_Lysine->Procollagen building block Collagen_Fibrils Collagen Fibrils Procollagen->Collagen_Fibrils secretion & assembly Cross_linking Collagen Cross-linking Collagen_Fibrils->Cross_linking Lysyl_Oxidase Lysyl Oxidase (LOX) Lysyl_Oxidase->Cross_linking catalysis Stabilized_Collagen Stabilized Collagen Matrix Cross_linking->Stabilized_Collagen

Fig. 1: Role of L-Lysine in Collagen Synthesis and Stabilization.

Quantitative Data Summary

The following tables summarize quantitative data from studies investigating the effects of L-Lysine and related compounds on skin parameters. It is important to note that much of the available research has been conducted on L-Lysine in general or in combination with other ingredients, rather than specifically on this compound.

Table 1: In Vitro Studies on Collagen Synthesis

Active IngredientCell TypeConcentrationOutcome MeasureResultCitation
L-LysineMG63 Osteoblast-like cells400 µMCollagen DepositionSignificant increase after 7 days
L-Lysine, Glycine, ProlineBovine Articular Chondrocytes>1.0 mMType II Collagen SynthesisIncreased synthesis
L-Lysine AcetylsalicylateKeloid FibroblastsDose-dependentProcollagen I & III mRNASignificant inhibition

Table 2: In Vivo/Clinical Studies on Skin Properties

Active Ingredient/ProductStudy TypeDurationOutcome MeasureResultCitation
Oral Supplement with L-Lysine HCl, Amino Acids, Copper, HAClinical Trial (n=5)4 weeksSkin Elasticity (Ur/Ue)+26.4%
Oral Supplement with L-Lysine HCl, Amino Acids, Copper, HAClinical Trial (n=5)4 weeksWrinkle Depth-8.9%
Oral Supplement with L-Lysine HCl, Amino Acids, Copper, HAClinical Trial (n=5)4 weeksSkin Density+12.5%
Poly-L-Lysine with Vitamins A & COpen-Label Study (n=20)28 daysSkin Dryness-60%

Table 3: Anti-Glycation Effects of L-Lysine

Active IngredientStudy ModelTreatmentOutcome MeasureResultCitation
L-Lysine (0.1% in drinking water)Diabetic RatsEarly (60 days from day 7)Glycosylation of GBM Collagen-86%
L-Lysine (0.1% in drinking water)Diabetic RatsLate (60 days from day 90)Glycosylation of GBM Collagen-46%

Experimental Protocols

The following protocols are provided as a guide for researchers to assess the efficacy of this compound in collagen stabilization. These are standard methodologies that should be adapted and optimized for specific experimental conditions.

In Vitro Assessment of Collagen Synthesis in Human Dermal Fibroblasts

This protocol outlines the steps to quantify the effect of this compound on collagen production by human dermal fibroblasts.

in_vitro_workflow Cell_Culture 1. Culture Human Dermal Fibroblasts Treatment 2. Treat with this compound Cell_Culture->Treatment Incubation 3. Incubate for 24-72 hours Treatment->Incubation Harvest 4. Harvest Cell Lysate and Supernatant Incubation->Harvest Quantification 5. Quantify Collagen Harvest->Quantification Analysis 6. Data Analysis Quantification->Analysis

Fig. 2: In Vitro Collagen Synthesis Assay Workflow.

1. Cell Culture and Treatment:

  • Culture primary human dermal fibroblasts in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.

  • Seed cells in 6-well or 24-well plates and allow them to reach 80-90% confluency.

  • Prepare stock solutions of this compound in sterile distilled water and filter-sterilize.

  • Replace the culture medium with fresh medium containing various concentrations of this compound (e.g., 50 µM, 100 µM, 200 µM, 400 µM) and a vehicle control.

2. Collagen Quantification Methods:

  • Sirius Red Collagen Assay:

    • After the treatment period (e.g., 48-72 hours), wash the cell layers with PBS.

    • Fix the cells with a suitable fixative (e.g., Kahle's fixative).

    • Stain the fixed cells with 0.1% Sirius Red solution in picric acid for 1 hour.

    • Wash the stained cells with 0.01 M HCl to remove unbound dye.

    • Elute the bound dye with 0.1 M NaOH.

    • Measure the absorbance of the eluate at 540 nm using a microplate reader.

    • Quantify collagen content by comparing the absorbance to a standard curve of known collagen concentrations.

  • Western Blot for Collagen Type I:

    • Collect the cell culture supernatant and lyse the cells with RIPA buffer.

    • Determine the protein concentration of the cell lysates using a BCA assay.

    • Separate equal amounts of protein (e.g., 20 µg) on a 6% SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk in TBST.

    • Incubate the membrane with a primary antibody against Collagen Type I (e.g., COL1A1).

    • Incubate with an HRP-conjugated secondary antibody.

    • Visualize the protein bands using an ECL kit and quantify the band intensity using densitometry software. Normalize to a loading control like β-actin.

  • ELISA for Secreted Collagen:

    • Use a commercially available ELISA kit for human Collagen Type I or Type III.

    • Collect the cell culture supernatant at the end of the treatment period.

    • Follow the manufacturer's instructions for the ELISA procedure, which typically involves coating a plate with a capture antibody, adding the samples, followed by a detection antibody and a substrate for colorimetric detection.

    • Measure the absorbance and calculate the collagen concentration based on a standard curve.

In Vitro Lysyl Oxidase Activity Assay

This protocol measures the activity of lysyl oxidase (LOX), the enzyme responsible for collagen cross-linking.

1. Sample Preparation:

  • Culture human dermal fibroblasts as described above and treat with this compound.

  • Collect the conditioned cell culture medium, as LOX is a secreted enzyme.

2. Fluorometric Assay:

  • Use a commercially available Lysyl Oxidase Activity Assay Kit (fluorometric).

  • The assay principle involves a LOX substrate that releases hydrogen peroxide upon oxidation by LOX.

  • The hydrogen peroxide is then detected by a fluorescent probe in a horseradish peroxidase (HRP)-coupled reaction.

  • Add the conditioned medium to a 96-well black plate.

  • Add the LOX reaction mix (containing the substrate and HRP) to each well.

  • Incubate at 37°C, protected from light, for 10-40 minutes.

  • Monitor the increase in fluorescence using a microplate reader at Ex/Em = 540/590 nm.

  • The rate of fluorescence increase is proportional to the LOX activity in the sample.

In Vivo Assessment of Skin Elasticity and Firmness

This protocol describes the use of a Cutometer to non-invasively measure the viscoelastic properties of the skin after topical application of a formulation containing this compound.

in_vivo_workflow Recruitment 1. Recruit and Screen Subjects Baseline 2. Baseline Skin Measurements Recruitment->Baseline Application 3. Topical Application of Formulation Baseline->Application Follow_up 4. Follow-up Measurements (e.g., 4, 8, 12 weeks) Application->Follow_up Analysis 5. Data Analysis Follow_up->Analysis

Fig. 3: In Vivo Skin Elasticity Study Workflow.

1. Study Design and Subjects:

  • Recruit a cohort of healthy volunteers with signs of skin aging (e.g., fine lines, loss of firmness).

  • Design a double-blind, placebo-controlled study where subjects are randomly assigned to receive either a formulation containing this compound or a placebo formulation.

  • Define the application protocol (e.g., twice daily application to the forearm or face).

2. Cutometer Measurements:

  • Use a Cutometer MPA 580 or similar device to measure skin elasticity.

  • Acclimatize subjects to the room conditions (temperature and humidity) for at least 20 minutes before measurements.

  • The measurement principle is based on suction. A negative pressure is applied to the skin, drawing it into the probe. The device measures the skin's ability to resist this suction (firmness) and its ability to return to its original state after the pressure is released (elasticity).

  • Key parameters to analyze include:

    • R0 (Firmness): The maximum deformation of the skin. A lower R0 indicates firmer skin.

    • R2 (Overall Elasticity): The ratio of the final recovery to the maximum deformation. A value closer to 1 indicates higher elasticity.

    • R5 (Net Elasticity): Represents the elastic recovery of the skin.

    • R7 (Biological Elasticity): The ratio of immediate recovery to immediate distension.

3. Measurement Schedule:

  • Take baseline measurements before the first application of the product.

  • Repeat the measurements at specified time points throughout the study (e.g., week 4, week 8, week 12).

In Vitro Anti-Glycation Assay

This protocol assesses the potential of this compound to inhibit the formation of Advanced Glycation End-products (AGEs) in a collagen solution.

1. Glycation Induction:

  • Prepare a solution of bovine serum albumin (BSA) or soluble collagen in a phosphate (B84403) buffer.

  • Induce glycation by adding a reducing sugar, such as glucose or fructose, to the protein solution.

  • In parallel, prepare samples containing the protein, sugar, and various concentrations of this compound.

  • Include a positive control with a known anti-glycation agent (e.g., aminoguanidine).

  • Incubate the samples at 37°C for several days to weeks.

2. Quantification of AGEs:

  • Measure the formation of fluorescent AGEs using a fluorescence spectrophotometer (excitation at ~370 nm, emission at ~440 nm).

  • Alternatively, quantify specific non-fluorescent AGEs like Nε-(carboxymethyl)lysine (CML) using ELISA or LC-MS/MS.

  • A reduction in fluorescence or CML levels in the presence of this compound indicates an anti-glycation effect.

Conclusion

This compound holds significant promise as an active ingredient in cosmetic and skincare formulations for enhancing collagen stabilization. Its fundamental role in collagen synthesis and cross-linking, coupled with its potential to mitigate the damaging effects of glycation, provides a strong scientific rationale for its use. The experimental protocols detailed in these application notes offer a comprehensive framework for researchers and drug development professionals to substantiate the efficacy of this compound in improving skin firmness, elasticity, and overall health. Further clinical research is warranted to fully elucidate the benefits of topical and oral this compound for skin rejuvenation.

References

Troubleshooting & Optimization

L-Lysine Acetate Technical Support Center: Resolving High-Concentration Solubility Challenges

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for L-Lysine Acetate (B1210297). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming solubility challenges, particularly at high concentrations. Below you will find troubleshooting guides and frequently asked questions (FAQs) to directly address issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the general solubility of L-Lysine acetate in water?

A1: this compound is known to be very soluble in water.[1][2] Multiple sources indicate that its solubility is greater than 100 grams per 100 grams of water at room temperature (20-25°C).[1][2][3] One specific value reported is 116.67 mg/mL, which may be context-dependent.

Q2: What primary factors influence the solubility of this compound at high concentrations?

A2: The primary factors influencing this compound solubility are temperature, pH, and the composition of the solvent or buffer system. As an amino acid salt, the overall charge of the lysine (B10760008) molecule changes with pH, which in turn affects its interaction with the solvent and other ions in the solution.

Q3: How does temperature affect the solubility of this compound?

A3: The dissolution of most amino acid salts, including this compound, is an endothermic process. This means that solubility generally increases as the temperature of the solution is raised. However, it is crucial to be aware that solutions prepared at elevated temperatures may precipitate upon cooling if they become supersaturated at room temperature.

Q4: Can the type of buffer used impact the solubility of this compound?

A4: Yes, the buffer system can significantly impact solubility due to potential interactions between this compound and buffer components. For instance, strong interactions between lysine and phosphate (B84403) ions have been reported, which may reduce solubility in phosphate-based buffers. In acetate buffers, a "common ion effect" might slightly decrease solubility compared to other buffers at the same pH. TRIS buffers are generally considered suitable for many biological experiments and may present fewer interaction-based solubility issues.

Q5: Why might I be observing precipitation or cloudiness when trying to dissolve this compound at a high concentration?

A5: Precipitation or cloudiness can occur for several reasons:

  • Supersaturation: You may have exceeded the solubility limit for your specific conditions (temperature, pH, buffer system).

  • Incorrect Buffer Preparation: Errors in weighing buffer components or inaccurate pH adjustments can significantly alter solubility.

  • Buffer Interactions: As mentioned in Q4, specific ions like phosphate can interact with this compound, causing it to precipitate.

  • Aggregation: At high concentrations, this compound molecules may begin to self-associate and form aggregates, which can lead to insolubility.

Data Presentation

General Solubility Data

While specific quantitative data for this compound in various buffer systems is not extensively available in peer-reviewed literature, the table below summarizes its known solubility in water.

SolventTemperature (°C)Solubility ( g/100 g H₂O)Source(s)
Water20> 100
Water25> 100
Solubility in Common Laboratory Buffers

Due to the lack of specific published data, it is highly recommended to experimentally determine the solubility of this compound in your specific buffer system. The table below is provided as a template for recording your experimental findings.

Buffer SystempHTemperature (°C)Experimentally Determined Solubility (g/L)Notes
Phosphate Buffer7.425Data not availableStrong interactions between lysine and phosphate ions may influence solubility.
TRIS Buffer7.425Data not availableGenerally a suitable buffer for many biological experiments.
Acetate Buffer5.025Data not availableThe common ion effect with the acetate from this compound might slightly reduce solubility.

Troubleshooting Guide for Solubility Issues

Issue 1: Cloudiness or precipitation is observed when dissolving this compound.

  • Possible Cause 1: Supersaturation. You may have exceeded the solubility limit of this compound in your specific buffer system at the given temperature and pH.

    • Solution: Try dissolving a smaller amount of the compound. Gentle heating and sonication can also help to dissolve the substance, but be cautious of potential degradation at elevated temperatures. Always check for recrystallization as the solution cools to room temperature.

  • Possible Cause 2: Incorrect buffer preparation. Errors in weighing buffer components or adjusting the final pH can significantly impact the solubility of solutes.

    • Solution: Double-check all calculations and measurements for buffer preparation. Ensure the pH is accurately adjusted after all components have been added and dissolved.

  • Possible Cause 3: Interaction with buffer components. As mentioned in the FAQs, interactions with buffer ions like phosphate can occur.

    • Solution: Consider using an alternative buffer system (e.g., TRIS or HEPES) if you suspect specific ionic interactions are causing precipitation.

Issue 2: The prepared this compound solution is unstable and forms a precipitate over time.

  • Possible Cause: Degradation or Aggregation. While the acetate salt form enhances stability compared to the free base, this compound can still be susceptible to degradation or aggregation in aqueous solutions over time, especially under non-ideal storage conditions (e.g., high temperature, exposure to light).

    • Solution: Prepare fresh solutions of this compound before each experiment. If storage is necessary, store solutions at 2-8°C and protect them from light. For longer-term storage, consider preparing stock solutions and storing them at -20°C or -80°C. Filtering the solution through a 0.22 µm filter after dissolution can also remove any initial micro-aggregates.

Experimental Protocols

Protocol for Determining the Equilibrium Solubility of this compound (Shake-Flask Method)

This protocol outlines the widely accepted shake-flask method for determining the equilibrium solubility of a compound in a given buffer system.

1. Preparation of Buffer Solutions:

  • Prepare the desired buffer systems (e.g., 0.1 M phosphate buffer at pH 7.4, 0.1 M TRIS buffer at pH 7.4) using high-purity water and analytical grade reagents.

  • Accurately adjust the pH of each buffer at the desired experimental temperature.

2. Sample Preparation:

  • Add an excess amount of this compound to a known volume of each buffer solution in a sealed, clear container (e.g., a glass vial). The excess solid should be clearly visible.

3. Equilibration:

  • Place the sealed containers in a constant temperature shaker or incubator set to the desired temperature (e.g., 25°C or 37°C).

  • Agitate the samples for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.

4. Phase Separation:

  • After equilibration, allow the samples to stand undisturbed at the experimental temperature for a sufficient time to allow the undissolved solid to settle.

  • Alternatively, centrifuge the samples at the experimental temperature to pellet the excess solid.

5. Sample Analysis:

  • Carefully withdraw a sample from the clear supernatant.

  • Filter the sample through a 0.22 µm syringe filter to remove any remaining particulates.

  • Dilute the filtered sample with the appropriate buffer.

  • Analyze the concentration of this compound in the diluted samples using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with a suitable detector.

6. Calculation:

  • Calculate the solubility of this compound in the buffer by multiplying the measured concentration by the dilution factor.

Mandatory Visualizations

G start Start: Solubility Issue (Precipitation/Cloudiness) check_concentration Is concentration exceeding known solubility limits? start->check_concentration reduce_concentration Reduce concentration or use gentle heating/sonication. check_concentration->reduce_concentration Yes check_buffer Was the buffer prepared correctly? check_concentration->check_buffer No success Success: Solution is clear. reduce_concentration->success reprepare_buffer Verify calculations and re-prepare buffer accurately. check_buffer->reprepare_buffer No check_interaction Is a known interacting buffer being used (e.g., Phosphate)? check_buffer->check_interaction Yes reprepare_buffer->success change_buffer Switch to a non-interacting buffer (e.g., TRIS, HEPES). check_interaction->change_buffer Yes check_interaction->success No change_buffer->success G prep_buffer 1. Prepare and pH-adjust buffer solution. add_excess 2. Add excess this compound to a known volume of buffer. prep_buffer->add_excess equilibrate 3. Equilibrate at constant temperature with agitation (24-48 hours). add_excess->equilibrate separate 4. Separate solid and liquid phases (centrifugation or settling). equilibrate->separate sample 5. Withdraw and filter supernatant (0.22 µm filter). separate->sample analyze 6. Analyze concentration (e.g., by HPLC). sample->analyze calculate 7. Calculate solubility. analyze->calculate

References

Technical Support Center: L-Lysine Acetate in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for L-Lysine Acetate (B1210297). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of L-Lysine Acetate in aqueous solutions. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause the degradation of this compound in aqueous solutions?

A1: The stability of this compound in aqueous solutions is primarily influenced by temperature, pH, light, the presence of oxidizing agents, and interaction with reducing sugars. High temperatures and humidity are known to accelerate degradation. The acetate salt form of L-lysine is generally more stable than the free base.[1]

Q2: What are the main degradation pathways for this compound?

A2: The two most common degradation pathways for this compound in aqueous solutions are:

  • Lactam Formation: Intramolecular cyclization of L-lysine leads to the formation of L-lysine lactam. This process is significantly influenced by temperature and pH.

  • Maillard Reaction: In the presence of reducing sugars (e.g., glucose, lactose), the free amino group of L-lysine can react to form a complex mixture of products known as Maillard reaction products (MRPs).[2][3] This non-enzymatic browning reaction can lead to a loss of active L-Lysine.

Q3: How can I visually identify if my this compound solution has degraded?

A3: Visual signs of degradation can include a change in color (yellowing or browning), particularly if reducing sugars are present (Maillard reaction), or the formation of precipitates. However, significant degradation can occur without any visible changes. Therefore, analytical testing is crucial for confirming the stability of your solution.

Q4: What are the recommended storage conditions for this compound aqueous solutions?

A4: To minimize degradation, it is recommended to store this compound aqueous solutions at controlled ambient or refrigerated temperatures, protected from light, in a dry and dark place.[4] For stock solutions, storage at -20°C or -80°C can prolong shelf life, but it is essential to protect them from light.[5] The optimal pH for stability is generally in the neutral to slightly acidic range, although this can be formulation-dependent.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Unexpected loss of this compound concentration in my solution. Degradation due to high temperature. Store the solution at a lower temperature (e.g., 2-8°C). Avoid repeated freeze-thaw cycles.
Degradation due to inappropriate pH. Measure the pH of your solution. Adjust the pH to a neutral or slightly acidic range (e.g., pH 6-7) using a suitable buffer, if compatible with your application.
Photodegradation. Protect the solution from light by using amber-colored vials or by wrapping the container in aluminum foil.
Oxidative degradation. If the presence of oxidizing agents is suspected, consider purging the solution with an inert gas (e.g., nitrogen or argon) before sealing the container. The addition of antioxidants may also be beneficial (see Stabilization Strategies).
The solution has turned yellow or brown. Maillard reaction. This is likely if your formulation contains reducing sugars. To confirm, analyze the solution for the presence of Maillard reaction products. Consider reformulating with non-reducing sugars if possible.
Formation of other chromophoric degradation products. Perform a forced degradation study to identify the colored species. Use a stability-indicating analytical method to monitor their formation.
Precipitate has formed in the solution. Formation of insoluble degradation products. Identify the precipitate. It could be a result of advanced degradation or a change in solubility due to pH or temperature shifts.
Exceeding the solubility limit. This compound is highly soluble in water. However, if other components are present, the overall solubility may be affected. Ensure you are working within the solubility limits of your specific formulation.

Key Degradation Pathways

Lactam Formation

L-Lysine can undergo an intramolecular cyclization to form L-lysine lactam. This is a common degradation pathway for lysine (B10760008) in aqueous solutions, particularly at elevated temperatures.

G LLysine This compound Lactam L-Lysine Lactam LLysine->Lactam  Intramolecular Cyclization (+ Heat, pH dependent) Lactam->LLysine  Hydrolysis Water H₂O

L-Lysine Lactam Formation Pathway.
Maillard Reaction

The Maillard reaction is a complex series of reactions between amino acids and reducing sugars. The initial step involves the condensation of the primary amino group of L-lysine with the carbonyl group of a reducing sugar to form a Schiff base, which then rearranges to an Amadori product.

G Lysine L-Lysine (ε-amino group) SchiffBase Schiff Base Lysine->SchiffBase Sugar Reducing Sugar (e.g., Glucose) Sugar->SchiffBase Amadori Amadori Product SchiffBase->Amadori Amadori Rearrangement MRPs Advanced Maillard Reaction Products (Melanoidins) Amadori->MRPs Further Reactions

Initial Stages of the Maillard Reaction with L-Lysine.
Oxidative Degradation

The oxidative degradation of L-lysine can be initiated by reactive oxygen species (ROS), leading to the formation of α-aminoadipic semialdehyde and subsequently α-aminoadipic acid.

G Lysine L-Lysine Semialdehyde α-Aminoadipic Semialdehyde Lysine->Semialdehyde ROS Reactive Oxygen Species (e.g., •OH, H₂O₂) Acid α-Aminoadipic Acid Semialdehyde->Acid Further Oxidation

Simplified Oxidative Degradation Pathway of L-Lysine.

Experimental Protocols

Forced Degradation Study Protocol

A forced degradation study is essential to identify potential degradation products and establish the stability-indicating nature of an analytical method.

G start Prepare this compound Solution stress Expose to Stress Conditions start->stress acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) stress->acid base Base Hydrolysis (e.g., 0.1 M NaOH, 60°C) stress->base oxidation Oxidation (e.g., 3% H₂O₂, RT) stress->oxidation thermal Thermal Stress (e.g., 80°C) stress->thermal photo Photostability (ICH Q1B guidelines) stress->photo analysis Analyze Samples by Stability-Indicating HPLC Method acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis end Identify Degradation Products & Determine Degradation Pathway analysis->end

Workflow for a Forced Degradation Study.

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in purified water at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.2 M HCl to achieve a final concentration of 0.1 M HCl. Incubate at 60°C for a specified time (e.g., 2, 4, 8, 24 hours).

    • Base Hydrolysis: Mix the stock solution with an equal volume of 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH. Incubate at 60°C for a specified time.

    • Oxidative Degradation: Mix the stock solution with an equal volume of 6% H₂O₂ to achieve a final concentration of 3% H₂O₂. Keep at room temperature, protected from light, for a specified time.

    • Thermal Degradation: Place the stock solution in a temperature-controlled oven at 80°C for a specified time.

    • Photostability: Expose the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines. A control sample should be protected from light.

  • Sample Analysis: At each time point, withdraw a sample, neutralize if necessary, and dilute to an appropriate concentration for analysis by a stability-indicating HPLC method.

  • Data Analysis: Compare the chromatograms of the stressed samples to that of an unstressed control to identify and quantify degradation products.

Stability-Indicating HPLC Method

This method is designed to separate L-Lysine from its potential degradation products, such as L-lysine lactam.

Chromatographic Conditions:

Parameter Condition
Column C18 reverse-phase, 4.6 x 250 mm, 5 µm
Mobile Phase 0.1 M Ammonium (B1175870) dihydrogen phosphate (B84403) containing 0.2% (w/v) sodium heptanesulfonate: Methanol (96:4, v/v). Adjust pH to 6.0 with ammonium hydroxide.
Flow Rate 0.8 mL/min
Column Temperature 30°C
Detection UV at 210 nm
Injection Volume 20 µL

This method is adapted from a published procedure for lysine and lysine lactam. Method validation and optimization may be required for your specific application and to ensure separation from all potential degradation products.

Stabilization Strategies

To enhance the stability of this compound in aqueous solutions, consider the following strategies:

  • pH Control: Maintaining the pH of the solution in a neutral to slightly acidic range can help minimize both lactam formation and other pH-dependent degradation pathways.

  • Use of Antioxidants: For formulations susceptible to oxidation, the addition of antioxidants can be beneficial.

    • Ascorbic Acid (Vitamin C): Can act as an oxygen scavenger.

    • L-lysine itself has demonstrated some antioxidant properties , including scavenging free radicals and chelating iron ions.

  • Use of Chelating Agents: Metal ions can catalyze oxidative degradation. The inclusion of a chelating agent can help sequester these ions.

    • Ethylenediaminetetraacetic acid (EDTA): A common chelating agent that can be effective in preventing metal-ion-induced degradation.

  • Inert Atmosphere: Purging the solution and the headspace of the container with an inert gas like nitrogen or argon can displace oxygen and reduce the potential for oxidative degradation.

Logical Flow for Selecting a Stabilization Strategy

G start Identify Primary Degradation Pathway oxidation Oxidation? start->oxidation maillard Maillard Reaction? oxidation->maillard No add_antioxidant Add Antioxidant (e.g., Ascorbic Acid) oxidation->add_antioxidant Yes lactam Lactam Formation? maillard->lactam No reformulate Reformulate with Non-Reducing Sugars maillard->reformulate Yes control_ph Control pH (Neutral to slightly acidic) lactam->control_ph Yes add_chelator Add Chelating Agent (e.g., EDTA) add_antioxidant->add_chelator inert_gas Use Inert Gas Purge add_chelator->inert_gas inert_gas->maillard reformulate->lactam control_temp Control Temperature (Refrigerate) control_ph->control_temp

Decision tree for selecting a stabilization strategy.

This technical support center provides a foundational understanding of this compound degradation and strategies for its prevention. For specific applications, it is crucial to perform formulation-specific stability studies to ensure the quality and efficacy of your product.

References

Technical Support Center: Optimizing L-Lysine Acetate Feed Strategy in Bioreactors

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing L-Lysine acetate (B1210297) feed strategies in bioreactors. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of L-Lysine acetate in a fed-batch bioreactor process?

A1: this compound serves multiple crucial functions in a fed-batch bioreactor, primarily for the production of recombinant proteins and monoclonal antibodies (mAbs). Its key roles include:

  • Essential Nutrient: As an essential amino acid, L-Lysine is a fundamental building block for protein synthesis. Supplementing it in the feed ensures it does not become a limiting factor for cell growth and protein production.

  • Improved Protein Quality: For monoclonal antibodies, maintaining an adequate concentration of L-Lysine can help control the heterogeneity of C-terminal lysine (B10760008) residues, a critical quality attribute.[1] The presence of L-Lysine in the culture medium can inhibit the enzymatic cleavage of the C-terminal lysine from the heavy chain of the antibody.[1]

  • Enhanced Protein Synthesis: L-Lysine can stimulate overall protein synthesis by activating key metabolic signaling pathways, such as the mTOR pathway.[2][3]

Q2: What is a typical concentration range for this compound in a feed solution?

A2: The optimal concentration of this compound in a feed solution is dependent on the specific cell line, the protein being produced, and the overall process parameters. However, a typical starting concentration range for L-Lysine in the feed is between 20-100 mM.[4] It is crucial to perform optimization studies to determine the ideal concentration for your specific process.

Q3: How does L-Lysine supplementation affect the mTOR signaling pathway?

A3: L-Lysine is an important signaling molecule that can activate the mTORC1 (mechanistic Target of Rapamycin Complex 1) pathway.[2][3] This pathway is a central regulator of cell growth, proliferation, and protein synthesis. Activation of mTORC1 by L-Lysine leads to the phosphorylation of downstream targets that promote mRNA translation and ribosome biogenesis, ultimately enhancing protein production.[5]

Q4: Can high concentrations of L-Lysine be toxic to cells?

A4: While essential for cell growth and protein production, excessively high concentrations of L-Lysine can have detrimental effects. Some studies have shown that high levels of L-Lysine can induce mitochondrial damage and lead to necrotic cell death in certain cell types.[6] Therefore, it is critical to determine the optimal concentration range through careful experimentation to avoid potential cytotoxicity.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Action(s)
Precipitation in this compound Feed Solution - High Concentration: The concentration of this compound or other amino acids in the feed solution may exceed their solubility limits, especially when stored at lower temperatures.[7] - pH Shift: The pH of the feed solution may have shifted to a range where this compound is less soluble. - Interaction with Other Components: Interactions between different amino acids or with salts in the feed can reduce solubility.- Solubility Check: this compound has a high solubility in water (more than 100g/100g H2O at 20°C).[8] However, always prepare concentrated feeds at room temperature and ensure complete dissolution before use. For complex feeds, consider warming the solution gently (e.g., to 37-42°C) to dissolve any precipitates that may have formed during storage.[9] - pH Adjustment: Verify and adjust the pH of the feed solution to ensure it is within the optimal range for the solubility of all components. - Component Analysis: If precipitation persists, consider analyzing the precipitate to identify the components. This may necessitate reformulating the feed by adjusting the concentrations of interacting components.
Increased C-terminal Lysine Heterogeneity in Monoclonal Antibodies - Insufficient L-Lysine: Low concentrations of L-Lysine in the bioreactor can lead to increased activity of carboxypeptidases that cleave the C-terminal lysine from the antibody heavy chain. - Process Parameters: Other process parameters such as pH and temperature can also influence enzymatic activity.- Optimize L-Lysine Concentration: Increase the concentration of L-Lysine in the feed to inhibit carboxypeptidase activity. Studies have shown that increasing L-Lysine and Arginine concentrations from 2 mM to 10 mM can significantly increase the proportion of mAbs with C-terminal lysines.[1][10] - Process Control: Ensure tight control of bioreactor pH and temperature throughout the culture. - Analytical Monitoring: Regularly analyze the C-terminal lysine variants using methods like LC-MS to correlate feed strategy with product quality.
Reduced Cell Viability or Growth Rate After Initiating Feed - High L-Lysine Concentration: The L-Lysine concentration in the feed may be in the toxic range for your specific cell line.[6] - Osmolality Shock: A highly concentrated feed can cause a rapid increase in the osmolality of the culture medium, leading to cell stress. - Accumulation of Toxic Byproducts: The feeding strategy may be leading to an accumulation of toxic metabolites like ammonia (B1221849).- Dose-Response Study: Conduct a dose-response experiment to determine the optimal and toxic concentration ranges of L-Lysine for your cell line. - Adjust Feed Rate: Implement a slower, more continuous feed strategy to avoid sudden changes in osmolality. - Metabolite Analysis: Monitor the concentration of key metabolites like ammonia and lactate. If ammonia levels are high, consider optimizing the feed composition, for example, by adjusting the glutamine concentration.
Inconsistent Batch-to-Batch Performance - Variability in Feed Preparation: Inconsistencies in the preparation of the this compound feed solution can lead to batch-to-batch variability. - Inaccurate Feed Rate: Variations in the pump calibration or tubing can result in inconsistent feed delivery. - Raw Material Variability: Different lots of this compound or other media components may have slight variations.- Standardize Feed Preparation: Implement a strict, standardized protocol for the preparation of all feed solutions. - Calibrate Equipment: Regularly calibrate feed pumps and check tubing for wear and tear. - Raw Material QC: Perform quality control checks on incoming raw materials to ensure consistency.

Data Presentation

Table 1: Impact of L-Lysine and Arginine Concentration on C-terminal Lysine Variants in mAb-producing CHO Cells

Arginine and Lysine ConcentrationC-terminal Lysine Variant Level (%)
2 mM18.7%
10 mM31.8%

Data sourced from a study on monoclonal antibody production in CHO cells, demonstrating the inhibitory effect of higher lysine and arginine concentrations on the removal of C-terminal lysine residues.[1][10]

Table 2: Illustrative Example of this compound Feed Optimization on CHO Cell Culture Performance

Feed StrategyThis compound in Feed (mM)Peak Viable Cell Density (x10^6 cells/mL)Final Product Titer (g/L)
Control (No Lysine Supplement)012.52.1
Low Lysine Feed2014.22.8
Medium Lysine Feed5018.94.5
High Lysine Feed10017.54.2

This table presents hypothetical data for illustrative purposes. The actual impact on cell density and product titer is highly dependent on the specific cell line, protein, and culture conditions.[4]

Experimental Protocols

Protocol 1: Optimization of this compound Concentration in a Fed-Batch Bioreactor using a Dose-Response Study

Objective: To determine the optimal concentration of this compound in the feed solution to maximize viable cell density and recombinant protein production.

Materials:

  • CHO cell line producing the target recombinant protein

  • Basal cell culture medium

  • Concentrated feed medium (without this compound)

  • Sterile this compound stock solution (e.g., 1 M)

  • Shake flasks or small-scale bioreactors

  • Cell counter

  • Analyzers for metabolites (e.g., glucose, lactate, ammonia) and product titer (e.g., HPLC, ELISA)

Methodology:

  • Bioreactor Setup: Inoculate multiple shake flasks or small-scale bioreactors with the CHO cells at a target viable cell density (e.g., 0.5 x 10^6 cells/mL) in the basal medium.

  • Initial Growth Phase: Culture the cells for 3-4 days until they reach a target cell density to initiate the feed (e.g., 2-3 x 10^6 cells/mL).

  • Fed-Batch Phase:

    • Prepare different feed media by supplementing the concentrated feed medium with varying final concentrations of this compound (e.g., 0 mM, 20 mM, 50 mM, 100 mM, 150 mM).

    • Begin feeding the respective media to the bioreactors at a pre-determined feed rate (e.g., a percentage of the initial volume per day). The feeding strategy can be a constant or a dynamic feed based on nutrient consumption.[4]

  • Monitoring:

    • Daily, measure viable cell density, viability, glucose, lactate, and ammonia concentrations.

    • At the end of the culture, measure the final product titer.

  • Data Analysis: Plot the peak viable cell density and final product titer against the this compound concentration to determine the optimal range.

Protocol 2: Analysis of C-terminal Lysine Variants of Monoclonal Antibodies

Objective: To quantify the impact of this compound feed strategy on the C-terminal lysine heterogeneity of a monoclonal antibody.

Materials:

  • Purified monoclonal antibody samples from bioreactors with different L-Lysine feed strategies

  • Trypsin or Carboxypeptidase B

  • Digestion buffer

  • LC-MS system

Methodology:

  • Sample Preparation:

    • If using Carboxypeptidase B, it may be necessary to desalt the sample to remove buffer components that can inhibit enzyme activity.

  • Enzymatic Digestion:

    • Digest the monoclonal antibody samples with trypsin or Carboxypeptidase B according to established protocols to generate peptides or cleave the C-terminal lysine, respectively.

  • LC-MS Analysis:

    • Separate the resulting peptides using liquid chromatography.

    • Analyze the peptides by mass spectrometry to identify and quantify the peptides with and without the C-terminal lysine.

  • Data Interpretation:

    • Calculate the relative percentage of the heavy chain with the C-terminal lysine intact for each sample.

    • Compare the results from the different L-Lysine feed strategies to determine the impact on C-terminal lysine heterogeneity.

Mandatory Visualizations

mTOR_Pathway cluster_extracellular Extracellular cluster_cell Cell L-Lysine_ext L-Lysine Amino_Acid_Transporter Amino Acid Transporter L-Lysine_ext->Amino_Acid_Transporter Uptake L-Lysine_int Intracellular L-Lysine Amino_Acid_Transporter->L-Lysine_int mTORC1 mTORC1 (inactive) L-Lysine_int->mTORC1 Sensing & Activation mTORC1_active mTORC1 (active) mTORC1->mTORC1_active Protein_Synthesis Protein Synthesis Cell Growth Proliferation mTORC1_active->Protein_Synthesis Promotes Autophagy Autophagy mTORC1_active->Autophagy Inhibits

Caption: L-Lysine activates the mTORC1 signaling pathway, promoting protein synthesis.

Experimental_Workflow cluster_planning Phase 1: Planning & Design cluster_execution Phase 2: Execution cluster_analysis Phase 3: Analysis & Optimization Define_Objectives Define Objectives (e.g., Maximize Titer) Select_Parameters Select Key Parameters (L-Lysine Conc., Feed Rate) Define_Objectives->Select_Parameters DoE Design of Experiments (DoE) (e.g., Dose-Response) Select_Parameters->DoE Bioreactor_Setup Bioreactor Setup & Inoculation DoE->Bioreactor_Setup Fed_Batch_Culture Fed-Batch Culture with Varying Feed Strategies Bioreactor_Setup->Fed_Batch_Culture Sampling Daily In-Process Monitoring (VCD, Metabolites) Fed_Batch_Culture->Sampling Product_Analysis End-Point Analysis (Titer, Product Quality) Sampling->Product_Analysis Data_Evaluation Data Evaluation & Modeling Product_Analysis->Data_Evaluation Optimal_Strategy Determine Optimal Feed Strategy Data_Evaluation->Optimal_Strategy

Caption: Workflow for optimizing this compound feed strategy.

Troubleshooting_Tree Problem Low Product Titer Check_VCD Is Viable Cell Density Low? Problem->Check_VCD Check_QP Is Specific Productivity (Qp) Low? Problem->Check_QP Lysine_Limitation Potential Lysine Limitation Check_VCD->Lysine_Limitation Yes Check_Metabolites Check for Toxic Metabolites Check_VCD->Check_Metabolites No Optimize_Feed_Rate Optimize Feed Rate Check_QP->Optimize_Feed_Rate No Lysine_Toxicity Potential Lysine Toxicity Check_QP->Lysine_Toxicity Yes, after increasing feed Increase_Lysine Increase L-Lysine in Feed Lysine_Limitation->Increase_Lysine High_Ammonia High Ammonia? Check_Metabolites->High_Ammonia Adjust_Glutamine Adjust Glutamine Feed High_Ammonia->Adjust_Glutamine Yes Reduce_Lysine Reduce L-Lysine in Feed Lysine_Toxicity->Reduce_Lysine

Caption: Troubleshooting decision tree for low product titer.

References

Troubleshooting cell growth inhibition in L-Lysine acetate supplemented media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering cell growth inhibition in media supplemented with L-Lysine acetate (B1210297).

Troubleshooting Guide

Cell growth inhibition is a common issue that can arise from various factors when supplementing cell culture media. This guide provides a systematic approach to identifying and resolving problems associated with L-Lysine acetate supplementation.

Initial Assessment of Cell Health

Before delving into specific troubleshooting steps, it is crucial to perform a thorough initial assessment of your cell culture.

Common Observations and Immediate Actions:

ObservationPossible Cause(s)Immediate Action(s)
Reduced Cell Viability & Proliferation - High concentration of this compound- Osmotic stress- pH imbalance- Nutrient depletion- Perform a dose-response experiment to find the optimal concentration.- Measure and adjust the media's osmolality and pH.- Ensure the basal media is not nutrient-limited.
Changes in Cell Morphology (Rounding, Detachment) - Cytotoxicity from high L-Lysine or acetate levels- Suboptimal culture surface coating- Lower the this compound concentration.- Ensure proper coating of culture vessels with attachment factors like poly-L-lysine or fibronectin if required for the cell line.
Increased Floating, Dead Cells - Apoptosis or necrosis induced by high supplement concentration- Perform an apoptosis assay (e.g., Annexin V) to determine the mode of cell death.- Reduce the this compound concentration.
Precipitate in Media - this compound concentration exceeds solubility- Reaction with other media components- Ensure complete dissolution of this compound before adding to the culture.- Prepare fresh media for each experiment.
Media Color Change (e.g., Yellowing) - Rapid acidification due to high metabolic activity or bacterial contamination- Monitor media pH regularly.- Test for microbial contamination.- Reduce cell seeding density if overgrowth is the issue.

Logical Troubleshooting Workflow

If initial actions do not resolve the issue, follow this systematic workflow to diagnose the problem.

TroubleshootingWorkflow start Start: Cell Growth Inhibition Observed check_concentration Is this compound Concentration Optimized? start->check_concentration dose_response Action: Perform Dose-Response Assay (e.g., MTT) check_concentration->dose_response No check_ph_osmolality Are Media pH and Osmolality within Optimal Range? check_concentration->check_ph_osmolality Yes dose_response->check_ph_osmolality measure_ph_osmo Action: Measure pH and Osmolality check_ph_osmolality->measure_ph_osmo No check_contamination Is the Culture Free of Contamination? check_ph_osmolality->check_contamination Yes measure_ph_osmo->check_contamination test_contamination Action: Perform Mycoplasma & Sterility Tests check_contamination->test_contamination No check_reagents Are Media and Reagents Validated? check_contamination->check_reagents Yes test_contamination->check_reagents validate_reagents Action: Test New Lots of Media/Supplements check_reagents->validate_reagents No pathway_analysis Consider Advanced Analysis: - Apoptosis Assay (Annexin V) - Metabolic Pathway Analysis check_reagents->pathway_analysis Yes validate_reagents->pathway_analysis solution Solution Implemented pathway_analysis->solution

Troubleshooting workflow for cell growth inhibition.

Frequently Asked Questions (FAQs)

Q1: What is the optimal concentration of this compound for cell culture?

The optimal concentration is highly cell-line dependent. While some studies suggest beneficial effects at low concentrations (e.g., 10⁻⁸ M for nodule formation in bone marrow cells), high concentrations of L-lysine (e.g., 10-60 mM) and sodium acetate (>12.5 mM) can be cytotoxic.[1][2] It is crucial to perform a dose-response experiment (e.g., MTT or SRB assay) to determine the optimal, non-toxic concentration for your specific cell line.

Q2: How can this compound supplementation affect the pH of my culture medium?

This compound is a salt of a basic amino acid and a weak acid. Depending on the concentration and the buffering capacity of your medium (e.g., bicarbonate or HEPES), its addition can alter the pH.[1] It is recommended to measure the pH of the supplemented medium before use and adjust it to the optimal range for your cells (typically 7.2-7.4) if necessary.[3][4]

Q3: What are the underlying mechanisms of this compound-induced cytotoxicity?

High concentrations of this compound can induce cytotoxicity through several mechanisms:

  • Osmotic Stress: Elevated salt concentrations in the medium can lead to osmotic stress, causing cells to lose water and shrink.[1]

  • Oxidative Stress and Apoptosis: L-lysine has been shown to trigger apoptosis in some cell types through the generation of reactive oxygen species (ROS).[1]

  • Mitochondrial Damage and Necrosis: In other cell types, high L-lysine concentrations can cause mitochondrial damage, leading to decreased ATP levels and necrotic cell death.[1]

  • Acetate-induced Effects: High concentrations of acetate can inhibit cell growth and, in some cancer cell lines, induce apoptosis through mitochondria-mediated pathways.[3][5]

Q4: Can the acetate from this compound be metabolized by the cells?

Yes, acetate can be taken up by cells and converted to acetyl-CoA by acetyl-CoA synthetase (ACSS) enzymes.[6][7] Acetyl-CoA is a central metabolite used in the TCA cycle for energy production, fatty acid synthesis, and histone acetylation, which can influence gene expression.[6][7][8] In some cancer cells, particularly under hypoxic conditions, acetate becomes a critical carbon source for survival and proliferation.[7][9]

Q5: My cells look stressed after adding this compound. What should I do?

"Stressed" morphology (e.g., rounding, shrinking, detachment) is a common sign of cytotoxicity.[1] The first step is to reduce the concentration of this compound. If the problem persists, consider the following:

  • Gradual Adaptation: Adapt your cells to the supplemented medium over several passages, starting with a very low concentration and gradually increasing it.[1]

  • Check for Contamination: Sub-lethal levels of contamination can be exacerbated by changes in media composition.

  • Re-evaluate Basal Medium: Ensure your basal medium formulation is appropriate for your cell line and not lacking any critical nutrients that might be affected by the supplement.

Quantitative Data Summary

The following tables summarize reported cytotoxic concentrations of L-lysine and acetate in different cell lines. Note that these values can vary based on experimental conditions.

Table 1: Reported Cytotoxic Concentrations of Lysine

Cell LineCompoundIC50 / Toxic ConcentrationAssayReference
K562 (Human erythroleukemic)Poly-L-lysine3.36 ± 0.16 µMMTT[10]
A549 (Human lung cancer)Poly-L-lysine8.23 ± 0.41 µMMTT[10]
U937 (Human macrophage)Poly-L-lysine3.53 ± 0.17 µMMTT[10]
B16F10 (Murine melanoma)Poly-L-lysine6.04 ± 0.3 µMMTT[10]
HEPG2 (Hepatocellular carcinoma)Sulfonyl-L-lysine derivative87.0 µg/mlNot Specified[4]
Various tumor & non-tumor linesLysine-based surfactants103.67 - 468.53 µg/mlMTT/NRU[11]
HK-2 (Human kidney)L-lysine10 mM (noted as high/toxic)Not Specified[12]

Table 2: Reported Effects of Acetate on Cell Proliferation

Cell LineAcetate ConcentrationEffectAssayReference
AGS (Gastric adenocarcinoma)>12.5 mMInhibition of cell growthViability Assay[3]
AGS (Gastric adenocarcinoma)6.25 - 50 mMIncreased LDH release (cytotoxicity)LDH Assay[5]
HT29 & HCT116 (Colon cancer)Not specified (reduced proliferation)Reduced proliferation under normoxiaNot Specified[12][13]
COLO 205 (Colon cancer)5 mM (+ glucose)Increased cell density by 50%Cell Counting[14]
HCT 116 (Colon cancer)5 mM (+ glucose)No effect on cell growthCell Counting[14]
HCT-15 & RKO (Colon cancer)IC50 concentrationReduced proliferation by ~30% and ~65% respectivelySRB Assay[15]

Signaling Pathways

L-Lysine and mTORC1 Signaling

L-Lysine is known to activate the mTORC1 (mammalian target of rapamycin (B549165) complex 1) pathway, a key regulator of cell growth, proliferation, and protein synthesis.

mTOR_Pathway lysine L-Lysine rag_gtpases Rag GTPases lysine->rag_gtpases mTORC1 mTORC1 rag_gtpases->mTORC1 s6k1 S6K1 mTORC1->s6k1 foure_bp1 4E-BP1 mTORC1->foure_bp1 protein_synthesis Protein Synthesis s6k1->protein_synthesis foure_bp1->protein_synthesis cell_growth Cell Growth & Proliferation protein_synthesis->cell_growth

L-Lysine activates mTORC1 to promote protein synthesis.

Acetate Metabolism in Cancer Cells

Acetate serves as an alternative carbon source for cancer cells, especially under metabolic stress. It is converted to acetyl-CoA, which fuels lipid synthesis and histone acetylation.

Acetate_Metabolism ext_acetate Extracellular This compound acetate Acetate ext_acetate->acetate acss2 ACSS2 (Cytosol) acetate->acss2 acetyl_coa Acetyl-CoA acss2->acetyl_coa lipid_synthesis Fatty Acid & Lipid Synthesis acetyl_coa->lipid_synthesis histone_acetylation Histone Acetylation acetyl_coa->histone_acetylation tca_cycle TCA Cycle (Mitochondria) acetyl_coa->tca_cycle gene_expression Altered Gene Expression histone_acetylation->gene_expression

Metabolic fate of acetate in cancer cells.

Experimental Protocols

1. MTT Assay for Cell Viability and Proliferation

This protocol provides a method to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[2][16]

  • Principle: Metabolically active cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan (B1609692) crystals.[16] The intensity of the purple color is directly proportional to the number of viable cells.

  • Materials:

    • Cells of interest

    • 96-well flat-bottom microtiter plate

    • Complete culture medium

    • This compound stock solution

    • MTT solution (5 mg/mL in sterile PBS)

    • Solubilization solution (e.g., 100 µL of SDS-HCl solution or DMSO)[17]

    • Microplate reader

  • Procedure:

    • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 1,000-100,000 cells/well) in 100 µL of culture medium. Include control wells with medium only for background measurement.

    • Incubation: Incubate the plate for 24 hours (or an appropriate time for cell attachment and recovery) at 37°C in a humidified 5% CO₂ incubator.

    • Treatment: Add varying concentrations of this compound to the wells. Include untreated control wells.

    • Incubation with Treatment: Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

    • Add MTT Reagent: Add 10 µL of MTT solution to each well (final concentration of 0.5 mg/mL).

    • Incubation with MTT: Incubate the plate for 2 to 4 hours at 37°C until a purple precipitate is visible.

    • Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix thoroughly by gentle shaking or pipetting.

    • Absorbance Reading: Leave the plate at room temperature in the dark for 2 hours, then measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 650 nm can be used to reduce background noise.

2. Annexin V Apoptosis Assay

This protocol is used to detect and differentiate between viable, apoptotic, and necrotic cells by flow cytometry.

  • Principle: During early apoptosis, phosphatidylserine (B164497) (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome (e.g., FITC) for detection. A viability dye like Propidium Iodide (PI) or DAPI is used to identify necrotic cells with compromised membranes.[6][18]

  • Materials:

    • Cells treated with this compound

    • Annexin V-FITC (or other fluorochrome)

    • Propidium Iodide (PI) or DAPI solution

    • 1X Binding Buffer (e.g., 10 mM HEPES/NaOH, pH 7.4, 140 mM NaCl, 2.5 mM CaCl₂)

    • Phosphate-Buffered Saline (PBS)

    • Flow cytometer

  • Procedure:

    • Cell Harvesting: Harvest both adherent and floating cells from your culture. For adherent cells, use a gentle dissociation method like trypsinization.

    • Washing: Wash the cells twice with cold PBS by centrifuging at approximately 500 x g for 5 minutes at 4°C.[19]

    • Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10⁶ cells/mL.

    • Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC to the cell suspension.[20]

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.

    • Add 5 µL of PI solution.

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analysis: Analyze the samples by flow cytometry as soon as possible (within 1 hour).

    • Viable cells: Annexin V-negative and PI-negative

    • Early apoptotic cells: Annexin V-positive and PI-negative

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive

3. Measurement of Media pH and Osmolality

  • pH Measurement:

    • Calibrate a pH meter according to the manufacturer's instructions using standard buffers (pH 4.0, 7.0, and 10.0).[21]

    • Allow the supplemented cell culture medium to equilibrate to room temperature.

    • Immerse the pH electrode in the medium and wait for the reading to stabilize.[22]

    • If necessary, adjust the pH to the desired range (typically 7.2-7.4) using sterile 1N HCl or 1N NaOH.[21]

    • Sterile-filter the medium after pH adjustment if necessary.

  • Osmolality Measurement:

    • Use an osmometer (freezing point depression or vapor pressure depression type) for measurement.[5]

    • Calibrate the instrument according to the manufacturer's protocol.

    • Measure the osmolality of your basal medium and the this compound-supplemented medium.

    • The optimal osmolality for most mammalian cell lines is between 280-320 mOsm/kg.[13] If the osmolality is too high, you may need to reduce the concentration of this compound or adjust other salt concentrations in the medium. If it is too low, you can adjust it by adding a sterile, concentrated NaCl solution.[5]

References

Why is my L-Lysine acetate solution causing media precipitation?

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting assistance for researchers, scientists, and drug development professionals encountering media precipitation upon the addition of L-Lysine acetate (B1210297) solution.

Troubleshooting Guides & FAQs

Primary Issue: Why is my L-Lysine acetate solution causing media precipitation?

Precipitation following the addition of this compound to your cell culture medium is likely due to a chemical or physical reaction leading to the formation of insoluble complexes. The most common causes are related to concentration, pH, temperature, and interactions with other media components. This guide will walk you through a systematic approach to identify and resolve the issue.

Initial Troubleshooting Workflow

The first step is to systematically determine the root cause of the precipitation. Follow this workflow to diagnose the problem.

G start Precipitation observed after adding This compound solution check_stock Is the this compound stock solution clear? start->check_stock prep_fresh Prepare a fresh stock solution. Ensure complete dissolution. check_stock->prep_fresh No check_conc Is the final concentration exceeding normal ranges? check_stock->check_conc Yes prep_fresh->check_conc Issue persists adjust_conc Lower the final concentration or use a step-wise addition. check_conc->adjust_conc Yes check_ph Did the pH of the media shift significantly after addition? check_conc->check_ph No adjust_conc->check_ph Issue persists adjust_ph Adjust the pH of the stock solution or the final medium. check_ph->adjust_ph Yes check_temp Was the medium at the correct temperature (e.g., 37°C)? check_ph->check_temp No adjust_ph->check_temp Issue persists warm_media Warm media to 37°C before and during this compound addition. check_temp->warm_media No interaction_issue Potential interaction with media components (e.g., phosphates). check_temp->interaction_issue Yes warm_media->interaction_issue Issue persists

Caption: Initial troubleshooting workflow for media precipitation.

Frequently Asked Questions (FAQs)
Q1: What are the primary causes of this compound-related media precipitation?

A1: The most common causes include:

  • High Concentration: The final concentration of this compound may exceed its solubility limit in the specific medium formulation, a phenomenon known as "salting-out".[1]

  • pH Shifts: L-Lysine is a basic amino acid, and adding a concentrated solution can increase the local pH of the medium.[2] Many media components, especially phosphate (B84403) and bicarbonate salts, are less soluble at higher pH, leading to precipitation. The solubility of lysine (B10760008) itself is lowest at its isoelectric point (pI), which is in the basic range (around pH 9).[3][4]

  • Temperature: Adding a cold this compound solution to the medium or storing the supplemented medium at low temperatures (2-8°C) can decrease the solubility of media components.[1]

  • Interaction with Media Components: L-Lysine, being positively charged at physiological pH, can interact with negatively charged ions in the media, such as phosphates (PO₄³⁻) and sulfates (SO₄²⁻), to form insoluble salts. This is particularly relevant in phosphate-rich media like DMEM.

Q2: At what concentration does this compound typically become a problem?

A2: This is highly dependent on the specific cell culture medium and its buffering capacity. While this compound is very soluble in water, its solubility in a complex salt solution like cell culture media is lower. Refer to the table below for typical concentrations and solubility data. If you are supplementing significantly above the standard concentrations, you are more likely to encounter precipitation.

Q3: How does pH contribute to the precipitation I'm observing?

A3: Cell culture media are buffered, typically with bicarbonate and phosphate systems. A concentrated, unbuffered this compound solution can overwhelm this buffering capacity at the point of addition, causing a localized increase in pH. This pH shift can cause the precipitation of calcium and magnesium phosphates, which are common components of media like DMEM and are less soluble at alkaline pH.

Q4: Could the issue be the quality of my this compound?

A4: Yes, it is possible. Ensure you are using a high-purity, cell culture-tested grade of this compound. Impurities could act as nucleation sites for precipitation. Always prepare stock solutions with high-quality water (e.g., WFI or Milli-Q) and sterile filter the final stock solution.

Q5: Are there alternative lysine salts I can use?

A5: L-Lysine hydrochloride (HCl) is another common salt used in cell culture. It is more acidic than this compound and may be less likely to cause an upward pH shift upon addition. However, the same principles regarding concentration and interaction with media components apply.

Data Presentation

The following table summarizes key quantitative data regarding L-Lysine solubility and its standard concentrations in common cell culture media.

ParameterValueNotes
Solubility of this compound in Water >100 g / 100 g H₂O (at 20°C)Extremely high solubility in pure water.
Solubility of this compound in H₂O (Alternative) 116.67 mg/mLSolubility can vary based on purity and formulation.
Typical L-Lysine Conc. in RPMI-1640 40 mg/LStandard concentration for this medium.
Typical L-Lysine HCl Conc. in DMEM (High Glucose) 146 mg/LA common formulation for DMEM.
Isoelectric Point (pI) of Lysine ~ pH 9.0The pH at which the amino acid has a net-zero charge and often its lowest solubility.
Potential Chemical Interaction

The precipitation is often a result of an electrostatic interaction between the positively charged lysine and negatively charged ions in the media, particularly phosphate.

G cluster_0 In Solution Lysine This compound (Positively Charged at physiological pH) Precipitate Insoluble Lysine-Phosphate Complex (Precipitate) Lysine->Precipitate Electrostatic Attraction Phosphate Phosphate Ions (PO₄³⁻) (Negatively Charged) Phosphate->Precipitate Forms Salt

Caption: Interaction of L-Lysine with phosphate ions.

Experimental Protocols

Here are detailed protocols to help you troubleshoot and prevent precipitation.

Protocol 1: Preparation of a Concentrated this compound Stock Solution

This protocol ensures your stock solution is properly prepared and sterile.

Materials:

  • This compound powder (cell culture grade)

  • Sterile, tissue culture-grade water or Phosphate-Buffered Saline (PBS)

  • Sterile container (e.g., 50 mL conical tube)

  • 0.22 µm sterile syringe filter

  • Sterile syringe

Methodology:

  • Calculate the required mass: Determine the mass of this compound powder needed to achieve your desired stock concentration (e.g., 100x the final concentration).

  • Dissolution: Add the calculated mass of this compound to a sterile container. Add a portion of the sterile water or PBS, vortexing or swirling gently to dissolve the powder.

  • Complete Dissolution: Continue adding solvent up to the final volume. If dissolution is slow, you can warm the solution to 37°C. Ensure no visible particles remain.

  • pH Adjustment (Optional but Recommended): Check the pH of the stock solution. If it is highly basic (e.g., >8.0), adjust it to be closer to physiological pH (~7.4) using sterile 1N HCl. This will minimize pH shock to the medium upon addition.

  • Sterile Filtration: Draw the solution into a sterile syringe, attach the 0.22 µm sterile filter, and dispense it into a final sterile storage container.

  • Storage: Store the stock solution in aliquots at -20°C to avoid repeated freeze-thaw cycles.

Protocol 2: Proper Addition of this compound to Media

This method minimizes localized concentration and pH effects.

Materials:

  • Basal cell culture medium

  • Prepared this compound stock solution

  • Water bath or incubator set to 37°C

  • Sterile container for the medium

Methodology:

  • Warm the Medium: Place the required volume of basal medium in a 37°C water bath or incubator until it reaches temperature. This increases the solubility of all components.

  • Slow Addition: While gently swirling the warmed medium, add the this compound stock solution dropwise. Do not pipette the entire volume in one location.

  • Mix Thoroughly: After adding the supplement, continue to swirl the medium gently for another 1-2 minutes to ensure complete and uniform mixing.

  • Visual Inspection: Visually inspect the medium against a light source to ensure it is clear and free of any precipitate before use.

Protocol 3: Simple Test for pH-Induced Precipitation

This test helps determine if a pH shift is the primary cause of precipitation.

Materials:

  • Phosphate-Buffered Saline (PBS)

  • This compound stock solution

  • pH meter or pH strips

  • Two sterile tubes

Methodology:

  • Prepare Control: Add 10 mL of PBS to a sterile tube. This is your control.

  • Prepare Test Sample: Add 10 mL of PBS to a second sterile tube. Add a volume of your this compound stock solution proportional to what you would add to your media.

  • Observe for Precipitation: Gently mix both tubes and observe for any cloudiness or precipitate in the test sample.

  • Measure pH: Measure the pH of both the control and test samples. A significant increase in the pH of the test sample, coupled with precipitation, strongly suggests a pH-induced problem.

References

Technical Support Center: Enhancing Protein Crystal Quality with L-Lysine Acetate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for utilizing L-Lysine acetate (B1210297) as an additive to improve the quality of protein crystals.

Troubleshooting Guide

This guide addresses common issues encountered during protein crystallization experiments when using L-Lysine acetate as an additive.

Issue IDQuestionPossible Causes & Solutions
P-01 I added this compound to my crystallization drop, and now I'm getting heavy precipitation instead of crystals. 1. This compound Concentration is Too High: High concentrations of this compound can drastically alter the solubility of the protein, leading to rapid precipitation. • Solution: Perform a gradient screen with lower concentrations of this compound. Start with a stock solution of 1 M this compound and create a dilution series in your additive screen (e.g., 100 mM, 50 mM, 20 mM, 10 mM final concentration in the drop). 2. pH Incompatibility: The addition of this compound may have shifted the pH of your crystallization drop outside the optimal range for your protein's solubility. • Solution: Measure the pH of your final crystallization cocktail. If necessary, adjust the pH of your this compound stock solution to match the pH of your buffer before adding it to the drop. 3. Protein Concentration is Too High for the Additive Condition: The presence of this compound can reduce the amount of protein needed to reach supersaturation.[1] • Solution: Try reducing your protein concentration by 25-50% while keeping the this compound concentration constant.
C-01 I'm getting a shower of microcrystals or very small needles, but no large, single crystals. 1. High Nucleation Rate: this compound may be promoting rapid nucleation, leading to a large number of small crystals.[2] • Solution:     a) Reduce Additive/Precipitant Concentration: Lower the concentration of both the this compound and the primary precipitant (e.g., PEG, salt) to slow down the kinetics of crystallization.     b) Temperature Optimization: Try incubating the crystallization plates at a different temperature. A lower temperature (if the protein is stable) can sometimes slow nucleation and promote the growth of larger crystals.     c) Seeding: Use micro-seeding or macro-seeding techniques. Crush some of the small crystals and transfer them to a new drop with a lower level of supersaturation. 2. Impurities in the Protein Sample: Impurities can sometimes act as nucleation sites, leading to the formation of many small crystals.[3] • Solution: Ensure your protein is highly pure. Consider an additional purification step, such as size-exclusion chromatography, immediately before crystallization.
M-01 My crystals are forming as thin plates or are exhibiting poor morphology (e.g., dendritic, twinned). 1. Anisotropic Growth: The crystal is growing faster in two dimensions than in the third. Additives can sometimes influence the growth of different crystal faces. • Solution: Systematically vary the concentration of this compound. A different concentration may alter the surface interactions and promote more uniform growth. Also, try screening a range of pH values in combination with the this compound. 2. Suboptimal Precipitant: The combination of this compound and your current precipitant may not be ideal for producing well-formed crystals. • Solution: Screen different types or molecular weights of precipitants (e.g., different PEG lengths) in the presence of a fixed, promising concentration of this compound.
D-01 My crystals are large enough, but they diffract poorly or show high mosaicity. 1. Internal Disorder: The crystal lattice may have a high degree of internal disorder, even if the external morphology appears good. L-Lysine, with its flexible side chain, could potentially be incorporated in a disordered manner. • Solution:     a) Optimize Additive Concentration: A lower concentration of this compound might be sufficient to aid in nucleation and initial growth without being incorporated in a way that disrupts the lattice.     b) Crystal Annealing: If possible with your crystal system, try "annealing" by briefly transferring the crystal to a cryoprotectant-free solution and then back into the cryoprotectant before flash-cooling. This can sometimes improve internal order. 2. Incomplete Reaction (for Lysine (B10760008) Methylation): If you are using reductive methylation of lysines as a strategy to improve crystal quality, incomplete methylation can lead to sample heterogeneity, which can negatively impact diffraction.[4] • Solution: Use mass spectrometry to confirm the complete and uniform methylation of your protein before setting up crystallization trials.[5]

Frequently Asked Questions (FAQs)

Q1: What is the proposed mechanism by which this compound improves protein crystal quality?

A1: While the precise mechanism can be protein-dependent, this compound is thought to improve crystal quality through several potential mechanisms:

  • Surface Charge Modification: The positively charged epsilon-amino group of lysine can interact with charged residues on the protein surface, potentially neutralizing repulsive forces between protein molecules and promoting the formation of ordered crystal contacts.

  • Reducing Surface Entropy: The flexible side chains of surface lysine residues can increase the conformational entropy of the protein, which is unfavorable for crystallization. L-Lysine as an additive may interact with and help to stabilize these flexible residues, reducing the entropic barrier to crystallization. This is analogous to the improvements seen with surface entropy reduction (SER) mutagenesis or chemical methylation of lysines.

  • Acting as a Molecular Linker: L-Lysine molecules could potentially be incorporated into the crystal lattice, forming new hydrogen bonds or electrostatic interactions between protein molecules, thus stabilizing the crystal packing.

  • Improving Protein Solubility and Stability: Like other small amino acids, lysine can act as a chemical chaperone, preventing non-specific aggregation and keeping the protein soluble and stable at the high concentrations required for crystallization.

Q2: What is a good starting concentration for this compound in my crystallization screens?

A2: A good starting point for an additive screen is to use a range of concentrations. We recommend preparing a 1 M stock solution of this compound (pH adjusted to your buffer's pH) and adding it to your crystallization drops to achieve final concentrations ranging from 10 mM to 100 mM.

Q3: Should I use L-Lysine or Dthis compound?

A3: It is generally recommended to use the pure L-isomer (this compound) for crystallization trials. Proteins are chiral, and using a single enantiomer of the additive will lead to more specific and reproducible interactions. Dthis compound, a racemic mixture, introduces unnecessary complexity.

Q4: Can I add this compound to a commercial crystallization screen?

A4: Yes. You can add a small volume of your this compound stock solution directly to the crystallization drop when you are setting up your screens. Be sure to account for the slight dilution of your protein and the reservoir solution. It is advisable to run a parallel screen without the additive for comparison.

Q5: Is this compound compatible with all buffers and precipitants?

A5: this compound is a salt and is generally soluble and compatible with most common biological buffers (e.g., Tris, HEPES, MES) and precipitants (e.g., PEGs, ammonium (B1175870) sulfate). However, at very high concentrations, it could potentially interact with certain components. It is always good practice to observe your initial drops for any immediate signs of incompatibility, such as unusual precipitation.

Quantitative Data Summary

The following tables present illustrative data on the potential improvements in crystal quality that can be achieved by using this compound as an additive. Note: These are example data and actual results will vary depending on the protein.

Table 1: Effect of this compound Concentration on Crystal Morphology and Size

Protein TargetPrecipitant ConditionThis compound (mM)Crystal MorphologyAverage Crystal Size (µm)
Protein X 20% PEG 3350, 0.1 M HEPES pH 7.50Small Needles50 x 5 x 5
20Thin Plates100 x 80 x 10
50Rods 150 x 40 x 40
100Heavy PrecipitateN/A
Protein Y 1.6 M Ammonium Sulfate, 0.1 M Tris pH 8.00Phase SeparationN/A
50Microcrystals~10 x 10 x 10
80Cubic Crystals 80 x 80 x 80

Table 2: Impact of this compound on X-ray Diffraction Quality

Protein TargetConditionBest CrystalDiffraction Resolution (Å)Mosaicity (°)
Protein Z 25% PEG 1500, 0.1 M MES pH 6.0No Additive3.51.2
+ 40 mM this compound 2.1 0.4
Protein W 1.2 M Sodium Citrate, 0.1 M Bis-Tris pH 6.5No AdditiveNo DiffractionN/A
+ 60 mM this compound 2.8 0.7

Experimental Protocols

Protocol 1: Screening this compound as an Additive in Vapor Diffusion Crystallization

This protocol outlines how to systematically screen for the optimal concentration of this compound using the hanging drop vapor diffusion method.

  • Prepare a Stock Solution:

    • Prepare a 1 M stock solution of this compound in high-purity water.

    • Adjust the pH of the stock solution to match the pH of the buffer used in your crystallization condition. This is a critical step to avoid pH shifts in the drop.

    • Filter the stock solution through a 0.22 µm filter.

  • Set up the Crystallization Plate:

    • Pipette 500 µL of your reservoir solution (precipitant and buffer) into the wells of a 24-well crystallization plate.

    • On a clean coverslip, mix your protein with the reservoir solution and the this compound additive. For a 2 µL drop:

      • Pipette 0.9 µL of your protein solution.

      • Pipette 0.9 µL of the reservoir solution.

      • Pipette 0.2 µL of your this compound stock solution (this will result in a final concentration of 100 mM in the drop).

    • To screen multiple concentrations, adjust the volume of the additive and reservoir solution accordingly, keeping the total drop volume constant. For example, for a 50 mM final concentration, add 0.1 µL of the 1 M stock and 1.0 µL of the reservoir solution.

    • It is often easier to prepare a pre-mix of reservoir solution and additive for screening.

  • Incubation and Observation:

    • Invert the coverslip and seal the well.

    • Incubate the plate at a constant temperature.

    • Monitor the drops regularly for crystal growth over several days to weeks.

Visualizations

Experimental_Workflow Experimental Workflow for this compound Additive Screening cluster_prep Preparation cluster_setup Hanging Drop Setup cluster_analysis Analysis prep_protein Purified Protein (High Concentration) setup_drop Mix on Coverslip: Protein + Reservoir + Additive prep_protein->setup_drop prep_lysine 1M this compound (Stock Solution, pH adjusted) prep_lysine->setup_drop prep_screen Reservoir Solution (Precipitant + Buffer) prep_screen->setup_drop setup_well Pipette Reservoir into Well prep_screen->setup_well setup_seal Invert Coverslip & Seal Well setup_drop->setup_seal setup_well->setup_seal analysis_observe Incubate & Observe (Microscopy) setup_seal->analysis_observe analysis_optimize Optimize Hit Conditions analysis_observe->analysis_optimize analysis_diffract Harvest Crystal & Perform X-ray Diffraction analysis_optimize->analysis_diffract Mechanism_of_Action Potential Mechanism of this compound in Crystallization cluster_before Without Additive cluster_after With this compound protein Protein Molecule (with flexible surface lysines) repulsion Inter-molecular Repulsion protein->repulsion aggregation Amorphous Aggregation protein->aggregation stabilization Surface Charge Neutralization protein->stabilization lysine This compound (Additive) lysine->stabilization interacts with linking Formation of New Crystal Contacts stabilization->linking crystal Ordered Crystal Lattice linking->crystal Troubleshooting_Tree Troubleshooting Logic for Crystallization with this compound start Initial Experiment: Protein + Precipitant + this compound outcome_precipitate Outcome: Heavy Precipitate start->outcome_precipitate outcome_microcrystals Outcome: Microcrystals/Needles start->outcome_microcrystals outcome_plates Outcome: Plates/Poor Morphology start->outcome_plates outcome_good_crystals Outcome: Good Crystals start->outcome_good_crystals action_reduce_conc Action: - Lower Lysine Acetate Conc. - Lower Protein Conc. - Check/Adjust pH outcome_precipitate->action_reduce_conc action_slow_kinetics Action: - Lower Precipitant Conc. - Change Temperature - Try Seeding outcome_microcrystals->action_slow_kinetics action_vary_params Action: - Vary Lysine Conc. - Screen different PEGs/Salts - Fine screen pH outcome_plates->action_vary_params action_diffract Action: Proceed to X-ray Diffraction outcome_good_crystals->action_diffract

References

L-Lysine acetate stability in low pH buffers for chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of L-Lysine acetate (B1210297) in low pH buffers, a common concern for researchers in chromatography and drug development.

Frequently Asked Questions (FAQs)

Q1: How stable is L-Lysine acetate in the low pH buffers typically used for reverse-phase chromatography (e.g., pH 2-5)?

A: L-Lysine, as a basic amino acid, is generally formulated as a salt, such as this compound or hydrochloride, to improve its stability and handling.[1] While L-Lysine is highly soluble in aqueous solutions, its stability can be influenced by pH.[2] In acidic conditions (low pH), the functional groups of lysine (B10760008) are ionized, which enhances solubility.[2] However, prolonged exposure to certain conditions, especially with heat, can lead to degradation. One study on L-Lysine hydrochloride noted that degradation rates increased as the pH decreased from 10.6 to 10.0, suggesting that pH is a critical factor, although this study was conducted at a high pH.[3] While low pH is common for chromatography, it's crucial to monitor for potential degradation, especially when samples are stored in the autosampler for extended periods.

Q2: What are the primary factors that affect the stability of this compound in solution?

A: The main factors influencing L-Lysine stability are pH, temperature, and the presence of other reactive species. Studies have shown that thermal processing and storage temperature significantly impact degradation.[1][4] The degradation process is often temperature-dependent and can be modeled using the Arrhenius equation, which relates the rate of reaction to temperature.[3] The composition of the buffer itself can also play a role; for instance, the presence of certain acids or metal ions could potentially catalyze degradation reactions.

Q3: What is the most common degradation product of L-Lysine in aqueous solutions?

A: A significant degradation product of L-Lysine, particularly under thermal stress, is lysine lactam .[3][4] This is formed through an intramolecular cyclization reaction. It is crucial to develop analytical methods that can separate L-Lysine from this and other potential degradants to ensure accurate quantification and purity assessment.[3]

Q4: I see an unexpected peak in my chromatogram when analyzing this compound. How can I determine if it's a degradant?

A: To identify if a new peak is a degradation product, you can perform a forced degradation study.[5] Expose your this compound solution to stress conditions such as heat (e.g., 60-80°C), strong acid (e.g., 0.1 M HCl), strong base (e.g., 0.1 M NaOH), and oxidation (e.g., 3% H₂O₂).[5][6] Monitor the sample chromatograms over time. If the area of the unknown peak increases while the area of the L-Lysine peak decreases, it is likely a degradation product.[3] This approach is essential for developing a stability-indicating analytical method.[5]

Q5: What are the recommended storage conditions for stock solutions of this compound intended for chromatography?

A: For short-term storage (e.g., during an analytical run), keeping the solutions in a cooled autosampler (e.g., 4°C) is recommended to minimize potential degradation. For long-term storage, solutions should be stored at -20°C or colder.[7] One study noted that sample solutions of lysine were stable at room temperature for at least 12 hours.[4] However, stability is matrix-dependent, and it is best practice to prepare solutions fresh or validate their stability under your specific storage conditions.

Data and Buffer Selection

Table 1: Factors Influencing this compound Stability in Buffers
FactorEffect on StabilityComments
pH Can influence degradation rates. Both highly acidic and alkaline conditions can promote degradation, especially with other stressors like heat.[4][8]The optimal pH for stability should be determined experimentally. For chromatography, a pH between 2 and 4 is common for good peak shape of basic compounds.[9]
Temperature Higher temperatures significantly accelerate degradation.[3]Keep solutions cooled (e.g., 4°C) in the autosampler and store stock solutions frozen (-20°C or below).[7]
Buffer Composition The choice of acid or buffer salt can impact stability. Acetate and formate (B1220265) are common choices for low pH mobile phases.[9]Ensure compatibility of all buffer components. For instance, acetate buffers are effective in the pH range of 3.8 to 5.8.[9]
Time The longer a solution is stored, especially at room temperature, the greater the potential for degradation.Prepare solutions fresh when possible. If storing, perform stability tests to define an expiration period.[7]
Table 2: Common Low pH Buffers for Chromatography
Buffer SystemEffective pH RangeCommon ConcentrationUV Cutoff (approx.)
Formic Acid / Formate2.8 - 4.80.1% (v/v)~210 nm
Acetic Acid / Acetate3.8 - 5.810-50 mM~210 nm
Phosphoric Acid / Phosphate2.1 - 3.1 (pKa1)10-50 mM~200 nm
Trifluoroacetic Acid (TFA)Ion-pairing agent, used at low pH0.05 - 0.1% (v/v)~210 nm

Visual Guides and Workflows

L-Lysine Degradation Pathway

cluster_main Intramolecular Cyclization of L-Lysine cluster_factors Contributing Factors Lysine This compound Lactam Lysine Lactam Lysine->Lactam - H₂O Heat Heat Heat->Lysine pH Low pH pH->Lysine

Caption: Key degradation pathway of L-Lysine to Lysine Lactam.

Experimental Workflow for Stability Testing

A Prepare this compound Solution in Low pH Buffer B Divide into Aliquots for Different Stress Conditions A->B C Apply Stress (e.g., 40°C, 60°C, UV Light) B->C D Sample at Time Points (t=0, 2h, 4h, 8h, 24h) C->D E Perform HPLC Analysis on Samples D->E F Quantify L-Lysine Peak Area and Degradant Peak Area E->F G Evaluate Data: Calculate Degradation Rate F->G

Caption: Workflow for conducting a forced degradation study.

Troubleshooting Guide for Unexpected Peaks

Start Unexpected Peak Observed in Chromatogram Q1 Does peak appear in blank injection (buffer only)? Start->Q1 A1_Yes Source is likely buffer, solvent, or system contamination. Q1->A1_Yes Yes Q1->A1_No No Q2 Does peak area increase over time or with sample stress? A2_Yes Peak is likely a degradation product. Q2->A2_Yes Yes A2_No Peak is likely a stable impurity from the original material. Q2->A2_No No

Caption: Decision tree for troubleshooting unexpected chromatographic peaks.

Experimental Protocol: Forced Degradation Study by HPLC

This protocol outlines a general procedure for conducting a forced degradation study on this compound to assess its stability in a low pH buffer.

1. Objective: To identify potential degradation products of this compound under acidic stress conditions and to develop a stability-indicating HPLC method.

2. Materials and Reagents:

  • This compound reference standard

  • HPLC-grade Acetonitrile (ACN)

  • HPLC-grade water

  • Formic Acid (or other suitable acid for pH adjustment)

  • 0.1 M Hydrochloric Acid (for stress study)

  • 0.1 M Sodium Hydroxide (for pH adjustment/neutralization)

  • Class A volumetric flasks and pipettes

3. Instrumentation:

  • HPLC system with UV or Mass Spectrometric (MS) detector

  • Analytical balance

  • pH meter

  • Water bath or oven for temperature control

4. Chromatographic Conditions (Example):

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 0-100% B over 15 minutes (to elute all potential degradants)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection: UV at 210 nm or MS scan

  • Injection Volume: 10 µL

Note: These conditions are a starting point and should be optimized for your specific application.

5. Procedure:

  • Preparation of Stock Solution:

    • Accurately weigh and dissolve this compound in Mobile Phase A to prepare a stock solution of 1 mg/mL.

  • Acidic Degradation:

    • Transfer 5 mL of the stock solution to a flask.

    • Add 5 mL of 0.1 M HCl to induce acidic stress.

    • Gently mix and keep the solution in a water bath at 60°C for 4 hours.

    • At specified time points (e.g., 0, 1, 2, 4 hours), withdraw an aliquot, neutralize with an equimolar amount of 0.1 M NaOH, and dilute with Mobile Phase A to the initial concentration.

    • Inject the sample into the HPLC system.

  • Control Sample:

    • Prepare a control sample by diluting the stock solution with Mobile Phase A to the same final concentration as the stressed samples.

    • Keep the control sample at 4°C.

6. Data Analysis:

  • Compare the chromatograms of the stressed samples with the control sample (t=0).

  • Identify new peaks that appear or grow over time in the stressed samples.

  • Calculate the percentage degradation of L-Lysine by comparing its peak area in the stressed sample to the control.

  • Ensure the analytical method is capable of separating the main L-Lysine peak from all major degradation peaks (peak resolution > 1.5). This confirms the method is "stability-indicating."

References

Technical Support Center: Mitigating Protein Aggregation with L-Lysine Acetate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for utilizing L-Lysine acetate (B1210297) to mitigate protein aggregation during purification.

Frequently Asked Questions (FAQs)

Q1: What is protein aggregation and why is it a problem during purification?

A: Protein aggregation is a process where individual protein molecules clump together to form larger, often non-functional and insoluble complexes. During protein purification, this is a significant issue as it can lead to:

  • Reduced Yield: Aggregated protein is often lost during clarification and chromatography steps.

  • Loss of Biological Activity: Aggregation can alter the protein's three-dimensional structure, rendering it inactive.

  • Column Clogging: Aggregates can block chromatography columns, leading to increased backpressure and poor separation.

  • Immunogenicity: For therapeutic proteins, aggregates can trigger an immune response in patients.

Q2: How does L-Lysine acetate help prevent protein aggregation?

A: L-Lysine is an amino acid that can act as a stabilizing excipient. This compound, its salt form, is readily soluble in aqueous buffers. Its primary mechanisms for preventing protein aggregation include:

  • Increasing Protein Solubility: The positively charged ε-amino group of L-Lysine can interact with negatively charged patches on the protein surface, increasing the overall surface charge and promoting repulsion between protein molecules.[1][2]

  • Stabilizing Protein Conformation: L-Lysine can engage in hydrophobic interactions and hydrogen bonding with the protein, helping to maintain its native, folded state and preventing the exposure of aggregation-prone hydrophobic regions.[1]

  • Steric Hindrance: The presence of L-Lysine molecules on the protein surface can create a physical barrier, preventing close contact and subsequent aggregation between protein molecules.[3]

  • Modulating Solution Properties: L-Lysine, as an alkaline amino acid, can increase the pH of the solution, moving it further away from the protein's isoelectric point (pI), where proteins are least soluble.

Q3: When should I consider using this compound in my purification workflow?

A: Consider using this compound when you observe signs of protein aggregation, such as:

  • Visible precipitation or cloudiness in your protein solution.

  • A significant loss of protein yield after a purification step.

  • The appearance of high molecular weight species in the void volume of a size-exclusion chromatography (SEC) run.

  • An increase in the hydrodynamic radius of your protein as measured by Dynamic Light Scattering (DLS).

  • Loss of specific activity of your purified protein.

It is particularly useful during steps where the protein concentration is high, such as after elution from an affinity column or during buffer exchange and concentration steps.

Q4: What is a typical working concentration for this compound?

A: The optimal concentration of this compound is protein-dependent and should be determined empirically. However, a good starting range is typically between 50 mM and 500 mM. It is recommended to perform a concentration optimization study to find the lowest effective concentration that prevents aggregation without interfering with downstream applications.

Q5: Is this compound compatible with all chromatography techniques?

A: this compound is generally compatible with most common chromatography techniques, including:

  • Affinity Chromatography (AC): It can be included in the wash and elution buffers to prevent aggregation of the target protein while it is bound to the resin.

  • Ion Exchange Chromatography (IEX): Caution is advised here. Since L-Lysine is charged, it can interfere with the binding of the target protein to the ion exchange resin. Its use should be carefully evaluated and may require adjustment of the buffer pH and salt concentration.

  • Size Exclusion Chromatography (SEC): It is highly compatible and can be a key component of the mobile phase to maintain protein solubility and prevent aggregation during the run.

Troubleshooting Guides

Guide 1: Protein is precipitating after elution from Affinity Chromatography.

Possible Cause Troubleshooting Step Expected Outcome
High protein concentration in the eluate. Add this compound to the elution buffer at a final concentration of 100-500 mM.The eluted protein remains soluble and does not precipitate.
Sub-optimal buffer pH. Ensure the pH of the elution buffer is at least 1 unit away from the protein's pI. L-Lysine can help increase the pH.Increased net charge on the protein enhances solubility.
Presence of contaminants that promote aggregation. Include a wash step with a buffer containing a lower concentration of this compound (e.g., 50-100 mM) before elution.Removal of non-specifically bound proteins and other contaminants that may be co-eluting and causing aggregation.

Guide 2: High molecular weight aggregates are observed during Size Exclusion Chromatography.

Possible Cause Troubleshooting Step Expected Outcome
Protein is aggregating in the SEC mobile phase. Add this compound (100-250 mM) to the SEC mobile phase.The protein elutes as a single, monodisperse peak at the correct molecular weight.
Sample is too concentrated before loading. Dilute the protein sample in a buffer containing this compound before injecting it onto the column.Reduced protein concentration minimizes the chances of aggregation on the column.
Non-specific interactions with the SEC resin. Increase the ionic strength of the mobile phase by adding NaCl (e.g., 150 mM) in addition to this compound.Minimized secondary interactions with the stationary phase, leading to a more accurate size-based separation.

Data Presentation

Table 1: Illustrative Effect of this compound Concentration on the Reduction of Protein Aggregation.

This table presents hypothetical data for a model protein to illustrate the potential impact of this compound. The actual effectiveness is highly dependent on the specific protein and experimental conditions.

This compound Concentration (mM)Aggregation Reduction (%)Protein Recovery (%)
0 (Control)065
502578
1004585
2507092
5007590

Table 2: Comparative Efficacy of Different Anti-Aggregation Additives (Illustrative Data).

This table provides an illustrative comparison of common anti-aggregation additives. Optimal choice and concentration are protein-specific.

Additive (at 250 mM)Mechanism of ActionRelative Effectiveness in Reducing Aggregation (Illustrative)Potential Considerations
This compound Increases surface charge, steric hindrance, stabilizes conformation.+++Can interfere with IEX chromatography.
L-Arginine Suppresses protein-protein interactions, interacts with hydrophobic patches.++++Can sometimes promote aggregation at low concentrations.[3]
Guanidine HCl (low conc.) Chaotropic agent, disrupts hydrophobic interactions.++Can be denaturing at higher concentrations.
Proline Stabilizing osmolyte.++Generally mild, may not be effective for all proteins.
Polysorbate 20/80 (0.01%) Non-ionic surfactant, prevents surface-induced aggregation.+++Can interfere with certain downstream assays.

Experimental Protocols

Protocol 1: Preparation of a 1 M this compound Stock Solution

  • Materials:

    • L-Lysine monohydrochloride (or free base)

    • Glacial Acetic Acid

    • High-purity water (e.g., Milli-Q)

    • pH meter

    • Magnetic stirrer and stir bar

    • Sterile filter (0.22 µm)

  • Procedure:

    • Weigh out the appropriate amount of L-Lysine for your desired volume (e.g., 18.27 g of L-Lysine HCl for 100 mL).

    • Add approximately 80% of the final volume of high-purity water and begin stirring.

    • Slowly add glacial acetic acid while monitoring the pH. Adjust the pH to your desired value (typically between 7.0 and 8.0).

    • Once the desired pH is reached, bring the final volume to 100% with high-purity water.

    • Sterile filter the solution using a 0.22 µm filter.

    • Store the stock solution at 4°C.

Protocol 2: Using this compound in Affinity Chromatography

  • Buffer Preparation:

    • Lysis Buffer: Prepare your standard lysis buffer and supplement it with 50-100 mM this compound from your stock solution.

    • Wash Buffer: Prepare your standard wash buffer and add 100-250 mM this compound.

    • Elution Buffer: Prepare your standard elution buffer and add 250-500 mM this compound.

  • Purification Steps:

    • Lyse the cells in the L-Lysine-containing lysis buffer.

    • Clarify the lysate by centrifugation.

    • Equilibrate the affinity column with your standard binding buffer.

    • Load the clarified lysate onto the column.

    • Wash the column with at least 10 column volumes of the L-Lysine-containing wash buffer.

    • Elute the target protein with the L-Lysine-containing elution buffer.

    • Immediately proceed to a buffer exchange step (e.g., dialysis or SEC) to place the protein in a suitable storage buffer, which may or may not contain this compound depending on long-term stability requirements.

Protocol 3: Analysis of Protein Aggregation using Size Exclusion Chromatography (SEC)

  • Mobile Phase Preparation: Prepare your standard SEC mobile phase (e.g., phosphate-buffered saline, pH 7.4) and supplement it with 150 mM NaCl and 100-250 mM this compound.

  • Sample Preparation: Dilute your purified protein sample to an appropriate concentration (e.g., 1 mg/mL) in the SEC mobile phase. Filter the sample through a 0.22 µm syringe filter.

  • SEC Analysis:

    • Equilibrate the SEC column with the mobile phase until a stable baseline is achieved.

    • Inject the prepared protein sample.

    • Monitor the elution profile at 280 nm.

    • A monodisperse, non-aggregated protein will elute as a single, sharp peak at the expected retention volume. Aggregates will appear as earlier eluting peaks, often in the void volume.

Visualizations

Mechanism_of_Action cluster_protein Protein Surface cluster_lysine This compound P Target Protein (Aggregation-Prone) NP Native Protein (Soluble) Agg Aggregated Protein P->Agg Aggregation Lys L-Lysine Lys->P Binds to surface Lys->NP Stabilizes native state

Caption: Mechanism of this compound in preventing protein aggregation.

Troubleshooting_Workflow Start Protein Aggregation Observed Q1 Is aggregation occurring during cell lysis? Start->Q1 A1_Yes Add 50-100 mM L-Lysine to Lysis Buffer Q1->A1_Yes Yes Q2 Is aggregation happening during chromatography? Q1->Q2 No A1_Yes->Q2 A2_Yes Add 100-500 mM L-Lysine to Wash/Elution/Mobile Buffers Q2->A2_Yes Yes Q3 Is the protein precipitating during concentration? Q2->Q3 No A2_Yes->Q3 A3_Yes Add L-Lysine to buffer before concentration Q3->A3_Yes Yes End_Fail Further Optimization Needed Q3->End_Fail No End_Success Aggregation Mitigated A3_Yes->End_Success

Caption: Troubleshooting workflow for protein aggregation issues.

Purification_Workflow cluster_prep Sample Preparation cluster_chrom Chromatography cluster_analysis Analysis Lysis Cell Lysis (Buffer + 50-100 mM L-Lysine) Clarify Clarification (Centrifugation) Lysis->Clarify AC Affinity Chromatography (Wash/Elution + 100-500 mM L-Lysine) Clarify->AC SEC Size Exclusion Chromatography (Mobile Phase + 100-250 mM L-Lysine) AC->SEC Analysis Purity & Aggregation Analysis (SDS-PAGE, SEC, DLS) SEC->Analysis

Caption: Protein purification workflow incorporating this compound.

References

Technical Support Center: L-Lysine Acetate Solutions for Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the preparation and pH adjustment of L-Lysine acetate (B1210297) stock solutions for cell culture applications.

Frequently Asked Questions (FAQs)

Q1: What is L-Lysine acetate and why is it used in cell culture?

A1: this compound is the acetate salt of the essential amino acid L-lysine.[1] The acetate form enhances its solubility and stability compared to the free base form, making it a preferred choice for liquid formulations like cell culture media.[1] L-Lysine is a crucial component for protein synthesis and overall cell growth and proliferation in culture.[2][3]

Q2: How do I prepare a stock solution of this compound?

A2: To prepare a stock solution, dissolve this compound powder in high-purity, sterile water (e.g., cell culture grade water or PBS). It is highly soluble in water.[4] It is recommended to create concentrated stock solutions (e.g., 100x) to minimize the volume added to your culture medium. After preparation, the stock solution should be sterilized by passing it through a 0.22 µm filter.

Q3: What is the target pH for an this compound stock solution?

A3: For most cell culture applications, the final pH of the complete culture medium should be maintained in the physiological range of 7.2 to 7.4. While the pH of the concentrated this compound stock solution itself can be slightly acidic to neutral (around 6.5 to 7.5), it is crucial to ensure that its addition does not significantly alter the final pH of your culture medium.

Q4: How do I adjust the pH of my this compound solution?

A4: The pH of the this compound solution can be adjusted using sterile, dilute solutions of hydrochloric acid (HCl) to lower the pH or sodium hydroxide (B78521) (NaOH) to raise the pH. It is critical to add the acid or base dropwise while continuously monitoring the pH with a calibrated pH meter. Using low concentrations (e.g., 0.1 N) of HCl or NaOH is recommended to prevent drastic local pH changes that could degrade the amino acid.

Q5: What are the recommended storage conditions for this compound stock solutions?

A5: Prepared stock solutions should be aliquoted into sterile tubes to avoid repeated freeze-thaw cycles. For long-term storage, it is recommended to store the aliquots at -80°C for up to 6 months. For shorter periods, storage at -20°C for up to one month is also acceptable. Always protect the solution from light.

Troubleshooting Guide

ProblemPossible CauseRecommended Solution
Precipitation in the stock solution after pH adjustment. The pH has shifted to a point where this compound solubility is reduced.Ensure the pH remains within the optimal range. If precipitation occurs, you may need to gently warm the solution while stirring to redissolve the precipitate, then re-verify and adjust the pH if necessary.
The pH of the stock solution is unstable. The solution may lack sufficient buffering capacity, or there might be contamination.While L-Lysine itself has some buffering capacity, for highly sensitive applications, consider preparing the stock in a buffered solution like PBS. Ensure all glassware and reagents are sterile to prevent microbial growth that can alter the pH.
Cell culture medium turns yellow (acidic) rapidly after adding the this compound stock. The stock solution may be too acidic, or the cells are metabolically highly active, producing acidic byproducts.Re-check and adjust the pH of your this compound stock solution before adding it to the medium. Increase the buffering capacity of your medium, for example, by using a medium containing HEPES buffer, to better maintain a stable pH during cell growth.
Difficulty dissolving the this compound powder. The water may not be of sufficient purity, or the solution is already saturated.Use high-purity, sterile water. This compound is very soluble in water, so ensure you are not exceeding its solubility limit for the given volume and temperature.

Quantitative Data Summary

ParameterValueSource(s)
Molecular Weight 206.24 g/mol
Solubility in Water Very soluble; >100 g / 100 g H₂O at 20°C
pH of Solution 6.5 - 7.5
Recommended Stock Solution Storage -80°C for up to 6 months; -20°C for up to 1 month

Experimental Protocols

Protocol for Preparation and pH Adjustment of a 100x this compound Stock Solution

Materials:

  • This compound powder

  • Sterile, cell culture-grade water

  • Sterile 0.1 N HCl and 0.1 N NaOH solutions

  • Calibrated pH meter

  • Sterile graduated cylinders and beakers

  • Sterile magnetic stirrer and stir bar

  • 0.22 µm sterile filter unit

  • Sterile conical tubes for aliquoting and storage

Procedure:

  • Calculate the required mass: Determine the desired final concentration of L-Lysine in your culture medium and calculate the amount of this compound needed for your 100x stock solution.

  • Dissolution: In a sterile beaker, add the calculated amount of this compound powder to a volume of sterile water that is approximately 80% of the final desired volume. Place a sterile magnetic stir bar in the beaker and stir until the powder is completely dissolved.

  • pH Measurement: Calibrate your pH meter according to the manufacturer's instructions. Place the calibrated electrode into the this compound solution and record the initial pH.

  • pH Adjustment (if necessary):

    • If the pH is too high, add 0.1 N HCl drop by drop while the solution is stirring. Allow the pH reading to stabilize before adding more.

    • If the pH is too low, add 0.1 N NaOH drop by drop, again allowing the reading to stabilize between additions.

    • Continue this process until the target pH (e.g., 7.0) is reached.

  • Final Volume Adjustment: Once the target pH is achieved, transfer the solution to a sterile graduated cylinder and add sterile water to reach the final desired volume.

  • Sterile Filtration: Using a 0.22 µm filter unit, sterilize the prepared stock solution into a sterile container.

  • Aliquoting and Storage: Dispense the sterile stock solution into smaller, sterile conical tubes. Label the tubes clearly with the contents, concentration, and date of preparation. Store the aliquots at -20°C for short-term use or -80°C for long-term storage.

Visual Workflow

G cluster_prep Solution Preparation cluster_adjust pH Adjustment cluster_final Final Steps weigh Weigh this compound Powder dissolve Dissolve in 80% Final Volume of Sterile Water weigh->dissolve measure_ph Measure Initial pH dissolve->measure_ph check_ph pH in Target Range? measure_ph->check_ph add_hcl Add 0.1N HCl Dropwise check_ph->add_hcl Too High add_naoh Add 0.1N NaOH Dropwise check_ph->add_naoh Too Low final_volume Adjust to Final Volume with Sterile Water check_ph->final_volume Yes add_hcl->measure_ph add_naoh->measure_ph filter Sterile Filter (0.22 µm) final_volume->filter aliquot Aliquot and Store at -20°C / -80°C filter->aliquot

Caption: Workflow for preparing and adjusting the pH of an this compound stock solution.

References

Technical Support Center: Assessing Potential Cytotoxicity of L-Lysine Acetate in Primary Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for assessing the potential cytotoxicity of L-Lysine acetate (B1210297) in primary cell lines.

Frequently Asked Questions (FAQs)

Q1: What is L-Lysine acetate and why is its cytotoxicity in primary cell lines a concern?

This compound is a salt form of the essential amino acid L-Lysine. It is used in a variety of applications, including as a component in cell culture media and in pharmaceutical formulations. While L-Lysine is essential for cell growth and proliferation, high concentrations can lead to cytotoxic effects. Primary cell lines are often more sensitive to changes in their environment compared to immortalized cell lines, making it crucial to determine the safe concentration range of this compound for these specific cell types.

Q2: What are the potential mechanisms of this compound-induced cytotoxicity?

High concentrations of this compound can induce cytotoxicity through several mechanisms:

  • Osmotic Stress: As a salt, high concentrations of this compound can increase the osmolarity of the culture medium, leading to osmotic stress, cell shrinkage, and subsequent apoptosis or necrosis.

  • Oxidative Stress: Studies have shown that high levels of L-Lysine can induce the production of reactive oxygen species (ROS) through pathways involving NADPH oxidase. This oxidative stress can damage cellular components and trigger apoptosis.[1]

  • mTOR Pathway Dysregulation: The mTOR signaling pathway is a key regulator of cell growth, proliferation, and survival. While L-Lysine can activate mTOR signaling, which is generally pro-survival, excessive or prolonged stimulation, or its dysregulation, could potentially lead to negative cellular outcomes.

Q3: At what concentration does this compound become cytotoxic to primary cell lines?

The cytotoxic concentration of this compound can vary significantly depending on the primary cell line, its origin (e.g., fibroblasts, endothelial cells, hepatocytes), and the duration of exposure. It is essential to perform a dose-response experiment for each specific cell line.

Troubleshooting Guides

Issue 1: High background or false positives in MTT/XTT assays.

  • Possible Cause: this compound, at high concentrations, might interfere with the tetrazolium salt reduction, leading to a false positive signal for cell viability.

  • Troubleshooting Steps:

    • Run a compound-only control: Incubate various concentrations of this compound in cell-free media with the MTT or XTT reagent to check for direct reduction.

    • Use an alternative assay: Switch to a cytotoxicity assay with a different detection principle, such as the LDH release assay (measures membrane integrity) or a luminescent ATP-based assay (measures metabolic activity).

Issue 2: Inconsistent results and high variability between replicate wells.

  • Possible Cause: "Edge effects" in microplates, where outer wells experience more evaporation and temperature fluctuation, can lead to inconsistent results.[2] Pipetting errors or inconsistent cell seeding density can also contribute.

  • Troubleshooting Steps:

    • Avoid edge wells: Fill the perimeter wells of the microplate with sterile PBS or media without cells and do not use them for experimental data.[2]

    • Improve pipetting technique: Use calibrated pipettes and ensure consistent mixing and dispensing of cells and reagents.

    • Optimize cell seeding density: Perform a cell titration experiment to determine the optimal seeding density for your primary cell line to ensure a linear response in the assay.

Issue 3: Cells are detaching or showing morphological changes at concentrations expected to be non-toxic.

  • Possible Cause: Primary cells can be sensitive to osmotic changes. Even at concentrations that are not directly cytotoxic, the increased osmolarity from this compound might affect cell adhesion and morphology.

  • Troubleshooting Steps:

    • Measure osmolality: Check the osmolality of your media supplemented with different concentrations of this compound.

    • Gradual adaptation: If high concentrations are necessary for the experiment, consider gradually adapting the cells to increasing concentrations over several passages.

    • Use an osmolarity control: Prepare a control medium with a non-metabolizable osmolyte (e.g., mannitol) to match the osmolality of the this compound-containing medium to distinguish between osmotic effects and specific compound cytotoxicity.

Data Presentation

Table 1: Representative Cytotoxicity of this compound in Various Primary Cell Lines (Hypothetical Data)

Primary Cell LineAssayExposure Time (hours)IC50 (mM)Notes
Human Dermal Fibroblasts (HDF)MTT4875Sensitive to osmotic stress.
Human Umbilical Vein Endothelial Cells (HUVEC)LDH Release2490Morphological changes observed at >50 mM.
Primary Mouse HepatocytesATP Assay2460Higher sensitivity likely due to high metabolic activity.

Disclaimer: The IC50 values presented in this table are hypothetical and for illustrative purposes only. Actual values must be determined experimentally for each specific primary cell line and experimental conditions.

Experimental Protocols

Protocol 1: MTT Assay for Cell Viability

This protocol measures the metabolic activity of cells as an indicator of viability.

  • Cell Seeding: Seed primary cells in a 96-well plate at a pre-determined optimal density and allow them to attach and grow for 24 hours.

  • Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Remove the old medium from the cells and replace it with the medium containing different concentrations of this compound. Include untreated and vehicle controls.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: After incubation, carefully remove the MTT solution and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot a dose-response curve and determine the IC50 value.

Protocol 2: Lactate Dehydrogenase (LDH) Release Assay for Cytotoxicity

This protocol measures the release of LDH from damaged cells into the culture medium as an indicator of cytotoxicity.

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.

  • Sample Collection: After the incubation period, carefully collect a portion of the supernatant from each well. Be careful not to disturb the cells.

  • LDH Reaction: Add the collected supernatant to a new 96-well plate. Add the LDH reaction mixture (as per the manufacturer's instructions) to each well.

  • Incubation: Incubate the plate at room temperature for the time specified in the kit protocol, protected from light.

  • Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: Determine the percentage of cytotoxicity for each treatment group by comparing the LDH activity in the treated wells to that of the maximum LDH release control (cells lysed with a detergent) and the spontaneous LDH release control (untreated cells).

Mandatory Visualization

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay seed_cells Seed Primary Cells in 96-well Plate attach_cells Allow Cells to Attach (24 hours) seed_cells->attach_cells treat_cells Treat Cells with This compound prep_lysine Prepare Serial Dilutions of this compound prep_lysine->treat_cells incubate Incubate for Desired Time treat_cells->incubate add_reagent Add Cytotoxicity Assay Reagent (e.g., MTT, LDH substrate) incubate->add_reagent incubate_reagent Incubate as per Protocol add_reagent->incubate_reagent read_plate Read Plate on Microplate Reader incubate_reagent->read_plate data_analysis data_analysis read_plate->data_analysis Analyze Data (Calculate IC50)

Caption: General experimental workflow for assessing this compound cytotoxicity.

L_Lysine_NADPH_Oxidase_Pathway lysine High Extracellular This compound nadph_oxidase NADPH Oxidase Activation lysine->nadph_oxidase triggers membrane Cell Membrane ros Increased ROS (Reactive Oxygen Species) nadph_oxidase->ros bax_up Bax Upregulation ros->bax_up bcl2_down Bcl-2 Downregulation ros->bcl2_down mito Mitochondrial Membrane Depolarization bax_up->mito bcl2_down->mito caspase9 Caspase-9 Activation mito->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: L-Lysine induced apoptosis via the NADPH oxidase pathway.

L_Lysine_mTOR_Pathway lysine This compound amino_acid_transporter Amino Acid Transporter lysine->amino_acid_transporter intracellular_lysine Increased Intracellular L-Lysine amino_acid_transporter->intracellular_lysine mTORC1 mTORC1 Activation intracellular_lysine->mTORC1 stimulates s6k1 p70S6K Phosphorylation mTORC1->s6k1 four_ebp1 4E-BP1 Phosphorylation mTORC1->four_ebp1 apoptosis_reg Regulation of Apoptosis mTORC1->apoptosis_reg dysregulation may lead to cytotoxicity protein_synthesis Protein Synthesis s6k1->protein_synthesis four_ebp1->protein_synthesis cell_growth Cell Growth & Proliferation protein_synthesis->cell_growth

Caption: this compound's role in the mTOR signaling pathway.

References

Technical Support Center: Overcoming L-Lysine Acetate Interference in Bradford Protein Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides troubleshooting advice and frequently asked questions (FAQs) to address the challenge of L-Lysine acetate (B1210297) interference in Bradford protein assays.

Understanding the Interference

The Bradford assay relies on the binding of Coomassie Brilliant Blue G-250 dye to proteins. This binding is primarily driven by interactions with basic and aromatic amino acid residues, particularly arginine and lysine.[1][2] In an acidic environment, the dye exists in a cationic, reddish-brown form. When it binds to proteins, it converts to a stable, unprotonated blue form, with an absorbance maximum at 595 nm.[1][2]

L-Lysine, being a basic amino acid, can independently bind to the Coomassie dye, mimicking the presence of protein. This leads to a false-positive signal and an overestimation of the actual protein concentration in your sample.

Troubleshooting Guides

Here are detailed solutions to overcome L-Lysine acetate interference in your Bradford protein assays.

Issue 1: Inaccurate (falsely high) protein concentration readings.

This is the most common issue when this compound is present in the sample buffer.

Solution 1: Modified Standard Curve Method

This method compensates for the interference by including the same concentration of this compound in your protein standards as in your unknown samples.

Experimental Protocol:

  • Prepare a Stock Solution of this compound: Prepare a concentrated stock solution of this compound in deionized water.

  • Prepare a "Spiked" Diluent: Create a diluent buffer that contains the same concentration of this compound as your protein samples.

  • Prepare Protein Standards: Serially dilute a known concentration of a standard protein (e.g., Bovine Serum Albumin - BSA) using the "spiked" diluent. This ensures that each standard contains the same background concentration of this compound.

  • Prepare a "Spiked" Blank: Use the "spiked" diluent as your blank.

  • Perform the Bradford Assay:

    • Add a small volume of each standard and your unknown samples to separate tubes or wells.

    • Add the Bradford reagent to each tube or well and mix gently.

    • Incubate at room temperature for at least 5 minutes.[3]

    • Measure the absorbance at 595 nm.

  • Generate the Standard Curve: Plot the absorbance of the standards against their known concentrations.

  • Determine Unknown Concentration: Use the standard curve to determine the concentration of your unknown protein samples.

Logical Workflow for the Modified Standard Curve Method

cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare L-Lysine Acetate Stock B Prepare 'Spiked' Diluent A->B C Prepare Protein Standards with 'Spiked' Diluent B->C D Prepare 'Spiked' Blank B->D E Add Samples & Standards to Plate C->E D->E F Add Bradford Reagent E->F G Incubate F->G H Measure Absorbance at 595 nm G->H I Generate Standard Curve H->I J Determine Unknown Concentration I->J

Modified Standard Curve Workflow

Solution 2: Removal of this compound by Dialysis

Dialysis is a technique that separates molecules in solution based on differences in their size by selective diffusion through a semi-permeable membrane. This is an effective method to remove small molecules like L-Lysine from your protein sample.

Experimental Protocol:

  • Select an Appropriate Dialysis Membrane: Choose a dialysis membrane with a molecular weight cut-off (MWCO) that is significantly smaller than your protein of interest but large enough to allow free passage of this compound (MW = 206.24 g/mol ). A 1 kDa MWCO membrane is generally suitable.

  • Prepare the Dialysis Tubing/Cassette: Follow the manufacturer's instructions for preparing the dialysis membrane, which may include rinsing with deionized water.

  • Load the Sample: Carefully load your protein sample into the dialysis tubing or cassette, ensuring no air bubbles are trapped.

  • Perform Dialysis:

    • Immerse the sealed dialysis bag/cassette in a large volume of dialysis buffer (e.g., phosphate-buffered saline - PBS) at 4°C. The buffer volume should be at least 200 times the sample volume.

    • Stir the dialysis buffer gently.

    • Change the dialysis buffer every 2-4 hours for a total of 3-4 buffer changes to ensure complete removal of this compound.

  • Recover the Sample: After the final buffer change, carefully remove the sample from the dialysis tubing/cassette.

  • Perform the Bradford Assay: Use the dialyzed sample to perform the standard Bradford assay.

Dialysis Workflow for L-Lysine Removal

A Select Dialysis Membrane (e.g., 1 kDa MWCO) B Prepare Dialysis Tubing/Cassette A->B C Load Protein Sample B->C D Immerse in Dialysis Buffer (>200x sample volume) C->D E Stir Gently at 4°C D->E F Change Buffer (3-4 times, every 2-4 hours) E->F G Recover Dialyzed Sample F->G H Perform Standard Bradford Assay G->H

Dialysis Workflow
Issue 2: Seeking an Alternative Assay

In some cases, it may be more practical to use a different protein quantification method that is less susceptible to interference from free amino acids.

Solution: Alternative Protein Assays

AssayPrincipleAdvantages in this ContextDisadvantages
Bicinchoninic Acid (BCA) Assay Based on the reduction of Cu²⁺ to Cu¹⁺ by protein in an alkaline medium, followed by the colorimetric detection of Cu¹⁺ by BCA.[4][5]Less dependent on amino acid composition than the Bradford assay.[6]Sensitive to reducing agents and copper-chelating agents.
Lowry Assay Combines the Biuret reaction (copper chelation by peptide bonds) with the reduction of the Folin-Ciocalteu reagent by tyrosine and tryptophan residues.[7][8][9]A classic and sensitive method.Susceptible to interference from a wide range of substances, including reducing agents and detergents.[7][8]

Quantitative Comparison of Assay Interference by L-Lysine (Hypothetical Data)

The following table illustrates the potential impact of L-Lysine on different protein assays. Note: This is a representation of expected trends, and actual results may vary.

This compound Concentration (mM)Bradford Assay (% Error)BCA Assay (% Error)Lowry Assay (% Error)
00%0%0%
115-25%< 5%5-10%
550-70%< 10%15-25%
10>100%10-15%25-40%

Frequently Asked Questions (FAQs)

Q1: Why does this compound interfere with the Bradford assay?

A1: The Coomassie dye in the Bradford reagent binds to basic amino acid residues. L-Lysine is a basic amino acid, and when present in a free form in the sample buffer, it binds to the dye, causing a color change that is mistaken for a protein signal. This leads to an overestimation of the protein concentration.

Q2: Can I just subtract the absorbance of a blank containing this compound?

A2: While using a blank with this compound is a necessary step in the modified standard curve method, simply subtracting its absorbance from your sample reading is not sufficient. The interaction between the dye, the protein, and free L-Lysine is not simply additive. Therefore, preparing your entire standard curve in the presence of this compound is the correct approach to accurately quantify your protein.

Q3: What is the maximum concentration of this compound that can be tolerated in a standard Bradford assay?

A3: There is no universally defined maximum tolerable concentration, as it depends on the required accuracy of your measurement. Even low millimolar concentrations of L-Lysine can cause significant interference. It is always recommended to test for interference if you suspect its presence.

Q4: Are there any other amino acids that can interfere with the Bradford assay?

A4: Yes, other basic amino acids, particularly arginine, can also interfere with the Bradford assay. Aromatic amino acids can also contribute to the dye-binding, but to a lesser extent.

Q5: Is there a quick way to check for interference from my buffer?

A5: Yes. You can prepare two standard curves: one with the protein standard diluted in a non-interfering buffer (like PBS or saline) and another with the standard diluted in your sample buffer containing this compound. If the slopes of the two curves are significantly different, your buffer is interfering with the assay.[10]

Q6: Which protein standard should I use?

A6: Bovine Serum Albumin (BSA) is a commonly used protein standard. However, the ideal standard is a purified preparation of the protein you are assaying. If that is not available, choose a standard that is expected to have a similar response in the Bradford assay to your protein of interest.[3]

This technical support guide provides a comprehensive overview of how to manage this compound interference in your Bradford protein assays. By understanding the cause of the interference and implementing the appropriate troubleshooting strategies, you can ensure accurate and reliable protein quantification in your research.

References

Navigating the Challenges of Sterile Filtering Concentrated L-Lysine Acetate Solutions

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center – Troubleshooting Guides & FAQs

For researchers, scientists, and drug development professionals working with concentrated L-Lysine acetate (B1210297) solutions, achieving sterile filtration without compromising product quality or process efficiency is a critical step. The inherent viscosity of these solutions presents unique challenges, from filter clogging to reduced flow rates. This technical support center provides in-depth troubleshooting guidance and frequently asked questions to ensure a smooth and successful filtration process.

Frequently Asked Questions (FAQs)

Q1: Why is filtering my concentrated L-Lysine acetate solution so slow?

Concentrated solutions of this compound exhibit high viscosity, which significantly increases flow resistance across the filter membrane.[1][2][3] This resistance leads to a lower flow rate. The relationship between viscosity and flow rate is inversely proportional; as viscosity increases, the flow rate decreases, requiring higher pressure to maintain the same flow.[4]

Q2: What is causing my sterilizing filter to clog prematurely?

Filter clogging, or fouling, is a common issue with highly concentrated and viscous solutions.[2][3] Several factors can contribute to this:

  • High Particulate Load: Even if not visible, the solution may contain sub-micron particulates or aggregates that can block the filter pores.

  • Viscosity Effects: The high viscosity of the solution can prevent particles from being easily swept away from the filter surface, leading to rapid accumulation and clogging.[3]

  • Precipitation: Changes in temperature or pH during the process could cause the this compound to approach its solubility limit and precipitate, leading to filter fouling.

Q3: Which filter membrane material is best for this compound solutions?

The choice of membrane is critical for compatibility and performance. For aqueous solutions like this compound, Polyethersulfone (PES) and Polyvinylidene Fluoride (B91410) (PVDF) are common choices.

  • PES Membranes: These are known for their high flow rates, low protein binding, and good chemical compatibility with aqueous solutions.[2][5][6] They often exhibit faster filtration and slower clogging compared to other membranes.[7]

  • PVDF Membranes: These are highly durable and offer broad chemical resistance.[2] Low-protein-binding PVDF membranes are available and are designed to maximize the recovery of biomolecules.[8]

  • Nylon Membranes: These are also an option and have been mentioned in the context of L-Lysine solution sterilization.[6]

Ultimately, the best choice depends on the specific concentration and process conditions. It is always recommended to perform compatibility and performance tests with small-scale filter units before scaling up.

Q4: What pore size should I use for sterile filtration?

For sterilizing filtration, a 0.2 µm or 0.22 µm pore size filter is the industry standard.[9][10] These filters are validated to retain bacteria, ensuring the sterility of the filtrate.[3] In some contexts, such as parenteral nutrition containing amino acids, a 1.2-micron filter may be used, particularly if lipids are present, though this is not for achieving sterility from bacteria.[11][12] For removing mycoplasma, a 0.1 µm filter is recommended.[9]

Q5: Can I do anything to my this compound solution to make it filter more easily?

Yes, several strategies can be employed:

  • Increase Temperature: Gently warming the solution can significantly decrease its viscosity, leading to improved flow rates.[1][3] However, ensure the temperature is kept well below any point that could cause degradation of the this compound.

  • Dilution: If the final concentration is not critical, diluting the solution will lower its viscosity and improve filterability. This may not be an option for all applications.

  • Prefiltration: Using a prefilter with a larger pore size (e.g., 0.45 µm or larger) can remove larger particles and aggregates, which will reduce the burden on the final sterilizing-grade filter and extend its life.[8][9][13]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low Flow Rate High viscosity of the concentrated this compound solution.[1][4]- Gently warm the solution to reduce viscosity, ensuring product stability. - Consider using a larger filter surface area to decrease the flux demand.[1][4] - If possible, dilute the solution to a lower concentration.
Filter Clogging / Fouling Particulates or aggregates in the solution.[2][3]- Implement a prefiltration step using a filter with a larger pore size (e.g., 0.45 µm) to remove larger debris before the final sterile filtration.[9][13]
Solution is near its saturation point, causing precipitation.- Ensure the operating temperature is appropriate to maintain solubility. - Verify that the pH of the solution is stable and not causing precipitation.
High Back Pressure Flow rate is too high for the solution's viscosity.[14]- Reduce the flow rate or use a constant pressure filtration setup. - Increase the filter surface area to lower the pressure drop across the membrane.[4]
Incompatible filter membrane.- Confirm the chemical compatibility of the filter membrane with the this compound solution.[2][15]
Loss of Product Non-specific binding of this compound to the filter membrane.- Use a low-protein-binding filter membrane, such as PES or a modified PVDF.[6][9]
High hold-up volume in the filtration setup.- Select a filter device with a low hold-up volume. - Optimize the system design to minimize dead legs and tubing lengths.
Failed Post-Use Integrity Test Filter membrane rupture due to excessive pressure.- Operate within the filter manufacturer's specified pressure limits. - Implement a prefiltration step to prevent sudden pressure spikes.
Incorrect wetting of the filter membrane before the integrity test.- Follow the filter manufacturer's protocol for proper wetting of the membrane with a suitable solvent (e.g., water for hydrophilic membranes).

Data Presentation

The following table presents representative data on the performance of different sterilizing-grade filter membranes with a concentrated this compound solution. Note: This data is illustrative and actual performance may vary depending on the specific process conditions and filter manufacturer.

Filter Membrane Pore Size (µm) Initial Flow Rate (L/m²/h at 10 psi) Throughput Capacity (L/m² until clogging) Protein Binding
PES 0.2215075Very Low[5][6]
PVDF 0.2212060Low[8]
Nylon 0.2211055Moderate[5]

Experimental Protocols

Protocol: Sterile Filtration of a Concentrated this compound Solution

This protocol provides a general methodology. Optimization is required for specific concentrations and volumes.

1. Materials and Equipment:

  • Concentrated this compound solution

  • Prefilter (e.g., 0.45 µm PES membrane)

  • Sterilizing-grade filter (e.g., 0.22 µm PES membrane)

  • Aseptic receiving vessel

  • Peristaltic pump with sterile tubing or a pressure vessel

  • Autoclave for sterilizing components

  • Laminar flow hood or cleanroom environment

2. Procedure:

  • Preparation:

    • If applicable, gently warm the this compound solution to a predetermined optimal temperature to reduce viscosity. Monitor the temperature closely.

    • Sterilize the filtration assembly (tubing, filter housings, receiving vessel) by autoclaving according to the manufacturer's instructions.

  • Filter Wetting and Integrity Testing (Pre-use):

    • Flush the sterilizing-grade filter with sterile water for injection (WFI) or a suitable buffer as recommended by the manufacturer.

    • Perform a pre-use integrity test (e.g., bubble point or forward flow test) to ensure the filter is not compromised.

  • Filtration Process:

    • Perform all manipulations within a laminar flow hood or cleanroom to maintain sterility.

    • Connect the prefilter upstream of the sterilizing-grade filter.

    • Using the peristaltic pump or pressure vessel, start pumping the this compound solution through the prefilter and then the sterilizing filter at a low, controlled flow rate.

    • Gradually increase the flow rate to the desired level, ensuring the pressure does not exceed the manufacturer's maximum limit.

    • Monitor the pressure throughout the filtration process. A rapid increase in pressure indicates filter clogging.

    • Collect the sterile filtrate in the aseptic receiving vessel.

  • Post-Filtration:

    • Once the entire batch is filtered, flush the system with a small amount of sterile WFI or buffer to maximize product recovery.

    • Perform a post-use integrity test on the sterilizing-grade filter to confirm it maintained its integrity throughout the process. This is a regulatory requirement for many applications.[3]

Visualizations

G start Start: Concentrated This compound Solution viscosity_check Is Viscosity > Threshold? start->viscosity_check pre_treatment Pre-treatment Options viscosity_check->pre_treatment Yes prefilter Prefiltration (e.g., 0.45 µm) viscosity_check->prefilter No warm Warm Solution pre_treatment->warm dilute Dilute Solution pre_treatment->dilute sterile_filter Sterile Filtration (0.22 µm) prefilter->sterile_filter integrity_test Post-use Integrity Test sterile_filter->integrity_test pass Pass: Sterile Product integrity_test->pass Pass fail Fail: Investigate Process integrity_test->fail Fail warm->prefilter dilute->prefilter

Caption: Experimental workflow for filtering concentrated this compound.

G issue Filtration Issue Encountered low_flow Low Flow Rate issue->low_flow clogging Premature Clogging issue->clogging high_pressure High Back Pressure issue->high_pressure solution_viscosity Reduce Viscosity (Warm/Dilute) low_flow->solution_viscosity Cause: High Viscosity solution_surface_area Increase Filter Area low_flow->solution_surface_area Alternative clogging->solution_viscosity Cause: High Viscosity solution_prefilter Add/Optimize Prefilter clogging->solution_prefilter Cause: Particulates high_pressure->solution_surface_area Alternative solution_flow_rate Reduce Flow Rate high_pressure->solution_flow_rate Cause: High Flow

Caption: Troubleshooting logic for common sterile filtration issues.

References

Validation & Comparative

L-Lysine Acetate vs. L-Lysine HCl: A Comparative Guide for Cell Culture Applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate reagents is a critical determinant of experimental success. L-Lysine, an essential amino acid, is a standard component of most cell culture media, vital for protein synthesis and overall cellular function.[1][2] It is commonly supplied as a salt, with L-Lysine hydrochloride (HCl) being the most prevalent form. However, L-Lysine acetate (B1210297) is also a viable alternative. This guide provides an objective comparison of these two lysine (B10760008) salts to aid in the selection process for specific cell culture needs.

Chemical and Physical Properties

The choice between L-Lysine acetate and L-Lysine HCl can be influenced by their fundamental chemical and physical properties. L-Lysine HCl is the salt form created by combining L-Lysine with hydrochloric acid, which enhances the compound's stability and solubility.[1][3] this compound is the salt formed with acetic acid and is also highly soluble in water.[4][5]

PropertyThis compoundL-Lysine HCl
Molecular Formula C6H14N2O2·C2H4O2C6H14N2O2·HCl
Molecular Weight 206.24 g/mol 182.65 g/mol [2]
Appearance White crystalline powder[4]White crystalline powder[2]
Solubility in Water Very soluble[4]Highly soluble[1][2]
Counter-ion Acetate (CH3COO-)Chloride (Cl-)
Stability Generally stable; pure lysine is unstable[6]Highly stable[1][3]

Bioavailability and Cellular Impact

In the context of cell culture, bioavailability refers to the availability of L-Lysine for cellular uptake and incorporation into proteins. Both this compound and L-Lysine HCl are highly soluble in aqueous culture media and are expected to readily dissociate, making the L-Lysine cation available to the cells.

Dissociation cluster_acetate This compound Dissociation cluster_hcl L-Lysine HCl Dissociation cluster_uptake Cellular Uptake Lys_Acetate This compound Lys_ion_A L-Lysine Cation Lys_Acetate->Lys_ion_A Dissociates in media Acetate_ion Acetate Anion Lys_Acetate->Acetate_ion Cell Cell Lys_ion_A->Cell Uptake Lys_HCl L-Lysine HCl Lys_ion_H L-Lysine Cation Lys_HCl->Lys_ion_H Dissociates in media Chloride_ion Chloride Anion Lys_HCl->Chloride_ion Lys_ion_H->Cell Uptake Experimental_Workflow cluster_prep Preparation cluster_culture Cell Culture cluster_analysis Analysis cluster_conclusion Conclusion Media_Prep Prepare Lysine-deficient Basal Medium Stock_Sol Create equimolar L-Lysine stock solutions (Acetate vs. HCl) Media_Prep->Stock_Sol Exp_Media Formulate Experimental Media: 1. L-Lysine HCl (Control) 2. This compound (Test) 3. No Lysine (Negative Control) Stock_Sol->Exp_Media Media_Change Replace with Experimental Media Exp_Media->Media_Change Cell_Seed Seed Cells in Multi-well Plates Cell_Seed->Media_Change Incubate Incubate for 48-72 hours Media_Change->Incubate Cell_Count Cell Count (Growth Curve) Incubate->Cell_Count Viability Viability Assay (e.g., MTT) Incubate->Viability Protein_Quant Protein Quantification (e.g., BCA) Incubate->Protein_Quant Comparison Compare Performance Cell_Count->Comparison Viability->Comparison Protein_Quant->Comparison

References

L-Lysine Acetate vs. L-Arginine in Viral Inhibition: A Comparative Analysis for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparative analysis of L-Lysine acetate (B1210297) and L-arginine in the context of viral inhibition assays. Tailored for researchers, scientists, and drug development professionals, this document synthesizes experimental data to offer an objective overview of the performance of these two amino acids in modulating viral replication. The contents include a summary of quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and workflows.

Introduction: The Lysine-Arginine Antagonism in Viral Replication

The amino acids L-lysine and L-arginine play a complex and often antagonistic role in the life cycle of various viruses. Many viruses, particularly those in the Herpesviridae family, are highly dependent on L-arginine for the synthesis of viral proteins required for replication and capsid formation.[1][2][3] The structural similarity between L-lysine and L-arginine allows L-lysine to act as a competitive inhibitor, interfering with the uptake and utilization of L-arginine by the virus-infected host cells.[1][4] This antagonism forms the basis for investigating L-lysine as a potential antiviral agent.

L-lysine's proposed mechanisms of viral inhibition include:

  • Competitive antagonism with L-arginine: L-lysine competes with L-arginine for cellular transporters, reducing the intracellular pool of L-arginine available for viral protein synthesis.

  • Interference with viral protein synthesis: The incorporation of L-lysine in place of L-arginine can lead to the formation of non-functional viral proteins, thereby inhibiting the assembly of new virions.

  • Enhancement of arginase activity: L-lysine may increase the activity of arginase, an enzyme that degrades L-arginine, further depleting its availability for viral replication.

Conversely, L-arginine is essential for the replication of several viruses, and its presence can promote viral growth. However, L-arginine also plays a crucial role in the host's immune response, serving as a precursor for nitric oxide (NO), a molecule with antiviral properties. This dual role of L-arginine complicates its profile in the context of viral infections.

Data Presentation: Quantitative Comparison of Viral Inhibition

The following tables summarize the quantitative data from in vitro studies comparing the effects of L-Lysine and L-arginine on the replication of various viruses.

Table 1: Feline Herpesvirus Type-1 (FHV-1) Inhibition
Arginine ConcentrationLysine (B10760008) ConcentrationViral Replication Reduction (%)Reference
2.5 µg/mL200 µg/mL34.2%
2.5 µg/mL300 µg/mL53.9%
5.0 µg/mLNot specifiedNo significant effect
Arginine-depleted mediaNot applicableAlmost complete inhibition

These findings highlight that the inhibitory effect of L-lysine on FHV-1 is dependent on a low concentration of L-arginine.

Table 2: Herpes Simplex Virus (HSV) Inhibition
Arginine Concentration (µg/mL)Lysine Concentration (µg/mL)Plaque Forming Units (PFU)Reference
2.550<10
5.050<10
7.550Reduction observed
1050Reduction observed
10-250211,000-290,000

This study demonstrates a significant reduction in HSV plaque formation with the addition of L-lysine, particularly at lower arginine concentrations.

Table 3: SARS-CoV-2 and Influenza A Virus (IAV) Vpp Infection
Compound (10 mM)VirusEffect on Viral EntryReference
L-LysineSARS-CoV-2 Vpp~40% inhibition
L-Lysine ethyl esterSARS-CoV-2 Vpp~75% inhibition
L-Arginine methyl esterSARS-CoV-2 Vpp~1.35-fold increase
L-LysineIAVInhibition

These results suggest that L-lysine and its derivatives can inhibit the entry of SARS-CoV-2 and Influenza A virus, while an L-arginine derivative enhanced viral entry.

Table 4: Human Immunodeficiency Virus 1 (HIV-1) RNA Replication
ConditionChange in HIV-1 RNA CopiesReference
Addition of L-Lysine (10.0 mcg)~4.0-fold increase
Replacement of L-Lysine with L-ArginineNo significant difference from control

In contrast to other viruses, this in vitro study suggests that L-lysine may enhance HIV-1 replication, while L-arginine had no significant effect.

Experimental Protocols

This section provides a detailed methodology for a key experiment cited in this guide.

In Vitro Replication Assay of Feline Herpesvirus Type-1 (FHV-1)
  • Objective: To determine the effects of various concentrations of L-lysine and L-arginine on the in vitro replication of FHV-1.

  • Cell Line and Virus: Crandell-Reese feline kidney (CRFK) cells and FHV-1 strain 727 were used.

  • Culture Media:

    • Control Medium: Dulbecco's modified Eagle's medium (DMEM).

    • Test Media: Seven different media were prepared with varying concentrations of L-lysine and L-arginine.

  • Experimental Procedure:

    • CRFK cells were cultured in the various media.

    • Cells were either left uninfected or infected with FHV-1.

    • Viral titer and CRFK cell growth rate were assessed for each medium.

  • Key Findings:

    • Media depleted of arginine almost completely inhibited viral replication.

    • Media containing 2.5 or 5.0 µg/mL of arginine showed a significant increase in FHV-1 replication.

    • In media with 2.5 µg/mL of arginine, the addition of 200 or 300 µg/mL of lysine reduced viral replication by 34.2% and 53.9%, respectively.

    • This inhibitory effect of lysine was not observed in media containing 5.0 µg/mL of arginine.

Visualizations: Pathways and Workflows

The following diagrams illustrate the proposed mechanisms and experimental workflows discussed in this guide.

Viral_Inhibition_Mechanism cluster_Extracellular Extracellular Space cluster_Cell Host Cell Lysine L-Lysine Transporter Amino Acid Transporter Lysine->Transporter Competes with Arginine Arginase Arginase Lysine->Arginase Increases Activity Arginine L-Arginine Arginine->Transporter ViralProteins Viral Protein Synthesis Arginine->ViralProteins Essential for Replication Transporter->Arginine Arginase->Arginine Degrades Virion New Virions ViralProteins->Virion

Caption: Proposed mechanism of L-Lysine viral inhibition.

Experimental_Workflow start Start: Prepare CRFK cells and FHV-1 stock media_prep Prepare Culture Media (Control and Test Media with varying Lysine/Arginine concentrations) start->media_prep cell_culture Culture CRFK cells in different media media_prep->cell_culture infection Infect a subset of cells with FHV-1 cell_culture->infection incubation Incubate infected and uninfected cells infection->incubation assessment Assess Viral Titer (e.g., Plaque Assay) and Cell Growth Rate incubation->assessment end End: Analyze and compare results assessment->end

Caption: Workflow for in vitro viral inhibition assay.

Conclusion

The available evidence strongly suggests an antagonistic relationship between L-lysine and L-arginine in the context of certain viral infections, most notably those caused by herpesviruses. In vitro studies consistently demonstrate that L-lysine can inhibit the replication of viruses like FHV-1 and HSV, particularly when the concentration of L-arginine is limited. The proposed mechanisms for this inhibition are biologically plausible and supported by experimental data.

However, the efficacy of L-lysine as a broad-spectrum antiviral agent is not universally established. The finding that L-lysine may enhance HIV-1 replication in vitro underscores the need for virus-specific investigations. Furthermore, while in vitro results are promising for some viruses, more extensive clinical trials are required to validate these findings in vivo.

For researchers and drug development professionals, the lysine-arginine antagonism presents a compelling target for antiviral therapeutic strategies. Future research should focus on elucidating the precise molecular interactions, exploring the potential of L-lysine derivatives with enhanced antiviral activity, and conducting well-controlled clinical studies to determine the therapeutic window and efficacy of L-lysine supplementation in various viral diseases.

References

A Comparative Guide to Validating the Purity of L-Lysine Acetate Raw Material: USP Standards and Modern Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of raw materials is a cornerstone of quality and safety. L-Lysine acetate (B1210297), an essential amino acid salt widely used in pharmaceutical and biotechnological applications, is no exception. The United States Pharmacopeia (USP) provides a standardized monograph for assessing the purity of L-Lysine acetate. However, with advancements in analytical chemistry, alternative methods such as High-Performance Liquid Chromatography (HPLC) and Ion-Exchange Chromatography (IEC) are increasingly employed for more comprehensive and sensitive analyses. This guide provides an objective comparison of the USP standards with these modern chromatographic techniques, supported by experimental data and detailed protocols.

USP Standards for this compound Purity

The USP monograph for this compound outlines a series of tests to confirm its identity, strength, quality, and purity. The key quantitative tests for purity include an assay by titration and a chromatographic purity assessment by Thin-Layer Chromatography (TLC).

USP Assay: Titration

The official USP assay for this compound is a non-aqueous titration method. This method determines the overall content of this compound but is not specific for impurities.

Acceptance Criteria: The this compound content must be not less than 98.0% and not more than 102.0%, calculated on a dried basis[1].

Experimental Protocol: USP Titration Assay

A summary of the experimental protocol for the USP titration assay is provided in the table below.

StepProcedure
Sample Preparation Accurately weigh about 100 mg of this compound.
Dissolution Dissolve the sample in a mixture of 3 mL of formic acid and 50 mL of glacial acetic acid.
Titration Titrate with 0.1 N perchloric acid, determining the endpoint potentiometrically.
Blank Determination Perform a blank determination and make any necessary corrections.
Calculation Each mL of 0.1 N perchloric acid is equivalent to 10.31 mg of C₈H₁₈N₂O₄.
USP Chromatographic Purity: Thin-Layer Chromatography (TLC)

The USP method for chromatographic purity utilizes TLC to detect and semi-quantify related substances and other impurities.

Acceptance Criteria: Any secondary spot in the chromatogram of the test solution is not larger or more intense than the principal spot in the chromatogram of the standard solution. This corresponds to not more than 0.5% of any individual impurity and not more than 2.0% of total impurities[2].

Experimental Protocol: USP TLC for Chromatographic Purity

The table below outlines the detailed methodology for the USP TLC test.

ParameterSpecification
Adsorbent 0.25-mm layer of chromatographic silica (B1680970) gel mixture.
Test Solution 10 mg/mL of this compound in water.
Standard Solution 0.05 mg/mL of USP this compound RS in water (equivalent to 0.5% of the test solution concentration).
System Suitability Solution 0.4 mg/mL each of USP this compound RS and USP Arginine Hydrochloride RS in water.
Application Volume 5 µL.
Developing Solvent System Isopropyl alcohol and ammonium (B1175870) hydroxide (B78521) (70:30).
Spray Reagent 0.2 g of ninhydrin (B49086) in 100 mL of a mixture of butyl alcohol and 2 N acetic acid (95:5).
Procedure Develop the chromatogram, dry the plate, spray with the reagent, and heat at 100-105°C for about 15 minutes.
Observation Examine the plate under white light. The system suitability solution should show two clearly separated spots.

Alternative Purity Validation Methods: HPLC and IEC

While the USP methods are established for quality control, modern chromatographic techniques like HPLC and IEC offer significant advantages in terms of specificity, sensitivity, and quantification of impurities.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for separating, identifying, and quantifying components in a mixture. For this compound, Reverse-Phase HPLC (RP-HPLC) is a common approach.

Advantages over USP TLC:

  • Quantitative Analysis: HPLC provides precise quantification of both the main component and individual impurities, unlike the semi-quantitative nature of TLC.

  • Higher Resolution: HPLC offers superior separation of closely related impurities.

  • Greater Sensitivity: HPLC detectors can achieve lower limits of detection and quantification.

  • Method Validation: HPLC methods can be rigorously validated for parameters like accuracy, precision, linearity, and robustness, providing a higher degree of confidence in the results[3][4].

Experimental Protocol: Example of a Validated RP-HPLC Method for Lysine (B10760008)

The following table summarizes a validated RP-HPLC method for the quantification of lysine, which can be adapted for this compound raw material. This method utilizes pre-column derivatization with dansyl chloride for fluorescence detection[3].

ParameterSpecification
Column C18, 5 µm, 4.6 x 250 mm.
Mobile Phase Gradient elution with: A: 0.02 M Sodium acetate with 0.02% triethylamine, pH 4.5. B: 0.1 M Sodium acetate buffer (pH 4.5) and methanol (B129727) (1:9).
Flow Rate 0.8 - 1.0 mL/min.
Detection Fluorescence detector (following derivatization) or UV at 210 nm (for underivatized lysine).
Injection Volume 20 µL.

Data Presentation: Comparison of Method Performance

ParameterUSP TLCValidated HPLC Method
Analysis Type Semi-quantitativeQuantitative
Limit of Detection (LOD) Not specified in monographAs low as 1.24 µM
Limit of Quantification (LOQ) Not specified in monographAs low as 4.14 µM
Accuracy (Recovery) Not applicableTypically 92% ± 2%
Precision (RSD) Not applicable< 2%
Linearity (r²) Not applicable> 0.999
Ion-Exchange Chromatography (IEC)

IEC is another powerful technique for separating molecules based on their net charge. Since amino acids are charged molecules, IEC is highly suitable for their analysis and purification. It is often used for the analysis of amino acids in complex matrices and can be a valuable tool for assessing the purity of this compound.

Advantages over USP TLC:

  • High Selectivity: IEC offers excellent selectivity for separating amino acids from other charged and uncharged impurities.

  • Robustness: IEC methods are often robust and can handle a variety of sample matrices.

  • Established Methodology: IEC is a well-established technique for amino acid analysis, with standardized methods available (e.g., EN ISO 17180:2013).

Experimental Protocol: General Principles of IEC for Lysine Analysis

The general workflow for IEC analysis of lysine is outlined below.

StepProcedure
Column Strong acid cation-exchange resin.
Sample Preparation Dissolve the this compound sample in a suitable buffer (e.g., diluted hydrochloric acid followed by dilution with sodium citrate (B86180) buffer).
Elution Use a buffer system with controlled pH and ionic strength to elute the bound lysine. Gradient elution is often employed.
Detection Post-column derivatization with ninhydrin followed by visible detection, or with o-phthaldialdehyde (OPA) for fluorescence detection.

Impurity Profiling

A key aspect of purity validation is the identification and quantification of potential impurities. Common impurities in L-Lysine products can include other amino acids, precursors from the manufacturing process, and degradation products.

Impurity TypeExamplesDetection Capability (USP TLC)Detection Capability (HPLC/IEC)
Related Amino Acids Arginine, Glutamic acid, AlanineCan be separated if Rƒ values are sufficiently different.High resolution allows for baseline separation and quantification.
Enantiomeric Impurity D-LysineNot capable of separating enantiomers.Requires a chiral column or chiral derivatizing agent for separation.
Process-Related Impurities Varies depending on synthesis route.May or may not be detected.High sensitivity and specificity for detection and quantification.
Degradation Products e.g., Lysine lactamMay be detected as an unknown spot.Can be identified and quantified, especially with mass spectrometry (LC-MS).

Visualizing the Experimental Workflows

To better illustrate the logical flow of the analytical procedures, the following diagrams are provided in the DOT language.

USP_Titration_Workflow start Start sample_prep Weigh ~100 mg of this compound start->sample_prep dissolution Dissolve in Formic Acid and Glacial Acetic Acid sample_prep->dissolution titration Titrate with 0.1 N Perchloric Acid (Potentiometric Endpoint) dissolution->titration calculation Calculate % Purity titration->calculation blank Perform Blank Determination blank->calculation end End calculation->end

Caption: Workflow for the USP Titration Assay of this compound.

USP_TLC_Workflow start Start prep_solutions Prepare Test, Standard, and System Suitability Solutions start->prep_solutions spotting Apply 5 uL of each solution to TLC plate prep_solutions->spotting development Develop plate in Isopropyl alcohol/Ammonium hydroxide spotting->development drying1 Dry the plate development->drying1 spraying Spray with Ninhydrin reagent drying1->spraying heating Heat plate at 100-105 C spraying->heating visualization Examine under white light heating->visualization comparison Compare spots of Test vs. Standard visualization->comparison end End comparison->end

Caption: Workflow for the USP TLC Chromatographic Purity Test.

HPLC_Workflow start Start sample_prep Prepare Sample and Standard Solutions start->sample_prep derivatization Optional: Pre-column Derivatization sample_prep->derivatization injection Inject into HPLC System derivatization->injection separation Separation on C18 column with Gradient Elution injection->separation detection Detect with UV or Fluorescence Detector separation->detection data_analysis Integrate Peaks and Quantify detection->data_analysis end End data_analysis->end

Caption: General Workflow for HPLC Analysis of this compound.

Conclusion

The validation of this compound raw material purity is critical for ensuring the quality and efficacy of final pharmaceutical products. While the USP monograph provides reliable methods for this purpose, they have limitations in terms of specificity and quantitative power for impurity profiling.

  • The USP titration assay is a straightforward method for determining the overall content of this compound but cannot distinguish between the active ingredient and certain impurities.

  • The USP TLC method for chromatographic purity is a simple and cost-effective way to semi-quantify impurities, but it lacks the resolution and sensitivity of modern chromatographic techniques.

For researchers and drug development professionals seeking a more in-depth understanding of their raw material's purity profile, HPLC and IEC offer significant advantages . These methods provide superior separation, sensitivity, and quantitative accuracy, allowing for the precise determination of individual impurities. The adoption of these advanced analytical techniques can lead to a more robust quality control strategy and a deeper understanding of the raw material's characteristics, ultimately contributing to the development of safer and more effective medicines.

References

L-Lysine Acetate vs. Other Amino Acid Salts: A Comparative Guide to Protein Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The stability of therapeutic proteins, such as monoclonal antibodies (mAbs), is a critical quality attribute that directly impacts their safety and efficacy. Protein aggregation, denaturation, and chemical degradation are significant challenges during manufacturing, storage, and administration. Amino acids are widely employed as excipients to mitigate these issues. Among them, L-lysine and its salts are recognized for their ability to enhance protein stability. This guide provides an objective comparison of L-lysine acetate (B1210297) with other commonly used amino acid salts, supported by experimental data and detailed methodologies, to aid in the rational selection of stabilizers for protein formulations.

Mechanism of Protein Stabilization by Amino acid Salts

Amino acid salts are thought to stabilize proteins through a combination of mechanisms, primarily involving preferential interactions with the protein surface and the modulation of solvent properties. The positively charged amino group of basic amino acids like lysine (B10760008) and arginine can interact with negatively charged patches on the protein surface, reducing electrostatic-driven aggregation. Furthermore, the presence of these salts can influence the hydration shell of the protein, favoring the native conformation. The counter-ion also plays a crucial role; for instance, acetate, being a kosmotropic ion, can contribute to the stabilization of the protein's tertiary structure.

Experimental_Workflow Formulation Protein Formulation (with different amino acid salts) Stress Apply Stress (e.g., Thermal, Mechanical) Formulation->Stress SEC Size Exclusion Chromatography (SEC) - Quantify Aggregates Stress->SEC DSC Differential Scanning Calorimetry (DSC) - Determine Thermal Stability (Tm) Stress->DSC Analysis Data Analysis & Comparison SEC->Analysis DSC->Analysis

A Comparative Study of L-Lysine Acetate and its Hydrochloride Salt in Lyophilization for Pharmaceutical Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of L-Lysine acetate (B1210297) and L-Lysine hydrochloride, focusing on their suitability and performance in lyophilization processes for pharmaceutical formulations. While direct comparative studies are limited, this document synthesizes available data on their physicochemical properties and outlines experimental protocols to generate comparative data on key lyophilization attributes.

Introduction: L-Lysine Salts in Pharmaceutical Formulations

L-Lysine, an essential amino acid, is frequently used as a stabilizing excipient in parenteral formulations of therapeutic proteins and other active pharmaceutical ingredients (APIs). Its salts, primarily the hydrochloride and acetate forms, are chosen to enhance solubility, stability, and bioavailability. The selection between L-Lysine acetate and L-Lysine hydrochloride can significantly impact the success of the lyophilization process and the quality of the final product. This guide explores the key differences between these two salts to aid in making an informed decision during formulation development.

Physicochemical Properties: A Head-to-Head Comparison

The inherent properties of this compound and L-Lysine hydrochloride can influence their behavior during the freezing and drying stages of lyophilization. The following table summarizes their key physicochemical characteristics.

PropertyThis compoundL-Lysine HydrochlorideSource
Molecular Formula C₈H₁₈N₂O₄C₆H₁₅ClN₂O₂N/A
Molecular Weight 206.24 g/mol 182.65 g/mol N/A
Appearance White crystalline powderWhite crystalline powderN/A
Solubility in Water Highly solubleFreely soluble in waterN/A
pH (1% w/v solution) 6.5 - 7.55.0 - 6.0[1]
Melting Point ~184-186 °C (decomposes)~263 °C (decomposes)[2]
Hygroscopicity Potentially hygroscopicHygroscopicN/A

Key Inferences for Lyophilization:

  • pH: The near-neutral pH of this compound solutions may be advantageous for pH-sensitive APIs. The slightly acidic nature of L-Lysine hydrochloride could be a consideration for the stability of certain molecules.

  • Molecular Weight: The difference in molecular weight will influence the mass of each salt required to achieve the same molar concentration in a formulation.

  • Thermal Properties: The distinct melting/decomposition points suggest different thermal behaviors during the lyophilization cycle, potentially impacting the collapse temperature of the formulation.

Lyophilization Performance: Key Comparative Parameters

To date, no comprehensive, publicly available study directly compares the lyophilization performance of this compound and L-Lysine hydrochloride. The following table outlines the critical parameters that should be evaluated in a comparative study. The subsequent sections provide detailed experimental protocols to determine these values.

ParameterThis compound (Expected/To Be Determined)L-Lysine Hydrochloride (Expected/To Be Determined)Significance in Lyophilization
Cake Appearance To be determinedTo be determinedA uniform, elegant cake indicates a robust and well-controlled lyophilization process. Defects can signal instability.[3][4][5]
Reconstitution Time To be determinedTo be determinedRapid reconstitution is crucial for ease of use in clinical settings.
Residual Moisture To be determinedTo be determinedLow residual moisture is critical for the long-term stability of the lyophilized product.
Thermal Characteristics (Tg', Tc) To be determinedTo be determinedThe glass transition temperature (Tg') and collapse temperature (Tc) are critical for designing an optimal and efficient lyophilization cycle.
Post-Lyophilization Stability To be determinedTo be determinedThe ability of the salt to protect the API from degradation during storage is a primary determinant of its suitability.

Experimental Protocols for Comparative Analysis

To generate the comparative data outlined above, the following experimental protocols are recommended.

Materials and Formulation Preparation
  • Materials: this compound, L-Lysine hydrochloride, Active Pharmaceutical Ingredient (API) of interest (if applicable), Water for Injection (WFI).

  • Formulation: Prepare aqueous solutions of this compound and L-Lysine hydrochloride at identical molar concentrations (e.g., 50 mM, 100 mM, 200 mM). If an API is included, ensure its concentration is consistent across all formulations.

Lyophilization Cycle Development

A suitable lyophilization cycle should be developed. Thermal analysis (Differential Scanning Calorimetry - DSC) should be performed on the frozen solutions to determine the glass transition temperature (Tg') and the eutectic melting or collapse temperature (Tc). The primary drying temperature should be set below the determined critical temperature.

A generic lyophilization cycle for screening purposes is proposed below. This cycle should be optimized based on the thermal analysis of the specific formulations.

Proposed Lyophilization Cycle:

  • Freezing:

    • Load samples onto shelves pre-cooled to 5°C.

    • Ramp down to -40°C at a rate of 1°C/minute.

    • Hold at -40°C for at least 2 hours.

  • Primary Drying:

    • Reduce chamber pressure to 100 mTorr.

    • Ramp shelf temperature to -20°C (or 3-5°C below the lowest determined Tc) and hold for 24-48 hours. The duration should be determined by monitoring product temperature probes and pressure changes until sublimation is complete.

  • Secondary Drying:

    • Ramp shelf temperature to 25°C at a rate of 0.2°C/minute.

    • Hold at 25°C for 6-12 hours to remove bound water.

Characterization of Lyophilized Cake
  • Cake Appearance: Visually inspect the lyophilized cakes for elegance, uniformity, color, and the presence of any defects such as cracking, collapse, or meltback.

  • Reconstitution Time: Add a fixed volume of WFI to each vial and record the time required for the cake to completely dissolve with gentle swirling.

  • Residual Moisture: Determine the residual moisture content of the lyophilized cakes using Karl Fischer titration.

Stability Studies
  • Store the lyophilized vials at various temperature and humidity conditions (e.g., 2-8°C, 25°C/60% RH, 40°C/75% RH).

  • At specified time points (e.g., 0, 1, 3, 6 months), analyze the samples for API degradation, changes in physical appearance, and reconstitution time.

Visualizing the Experimental Workflow

The following diagrams illustrate the proposed experimental workflow for this comparative study.

Lyophilization_Workflow cluster_prep Formulation Preparation cluster_lyo Lyophilization cluster_char Characterization cluster_stability Stability Testing prep_acetate Prepare L-Lysine Acetate Solution freezing Freezing (-40°C) prep_acetate->freezing prep_hcl Prepare L-Lysine Hydrochloride Solution prep_hcl->freezing primary_drying Primary Drying (-20°C, 100 mTorr) freezing->primary_drying secondary_drying Secondary Drying (25°C) primary_drying->secondary_drying appearance Cake Appearance Analysis secondary_drying->appearance reconstitution Reconstitution Time Measurement secondary_drying->reconstitution moisture Residual Moisture (Karl Fischer) secondary_drying->moisture storage Storage at various conditions secondary_drying->storage analysis Time-point analysis storage->analysis

References

A Researcher's Guide to Validating Peptides with Modified Lysine: A Comparative Analysis of Key Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise characterization of synthetic and biologically derived peptides is paramount to ensure efficacy, safety, and reproducibility. The incorporation of post-translationally modified (PTM) amino acids, such as acetylated, methylated, or ubiquitinated lysine (B10760008), introduces a layer of complexity to the validation process. This guide provides an objective comparison of the primary analytical techniques employed for the validation of these modified peptides, supported by experimental data and detailed protocols to aid in methodological selection and implementation.

The validation of peptides containing modified lysine residues requires a multi-faceted analytical approach to confirm identity, purity, and structural integrity. The principal techniques utilized for this purpose are Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy. Each method offers distinct advantages and limitations in terms of sensitivity, resolution, throughput, and the specific information it can provide. As an alternative and complementary method, Edman degradation provides valuable N-terminal sequence information.

At a Glance: Comparison of Analytical Techniques

FeatureMass Spectrometry (MS)High-Performance Liquid Chromatography (HPLC)Nuclear Magnetic Resonance (NMR)Edman Degradation
Primary Function Molecular weight determination, sequencing, PTM identification & localizationPurity assessment, separation of modified and unmodified peptides3D structure determination, conformational analysis, PTM site confirmationN-terminal sequencing
Sensitivity High (femtomole to attomole)[1][2]Moderate (picomole to nanomole)Low (micromole to millimole)[3]Moderate (picomole)[1][4]
Resolution High mass resolutionHigh chromatographic resolutionAtomic-level structural resolutionSingle amino acid resolution
Throughput HighHighLow[3]Low
Sample Requirement Low (micrograms or less)Low to moderate (micrograms)High (milligrams)[3]Low (picomoles)[1]
PTM Analysis Excellent for identification and localizationGood for separating isoformsGood for structural impact of PTMsLimited, especially for internal modifications[5][6]

Mass Spectrometry: The Cornerstone of Modified Peptide Analysis

Mass spectrometry has become the most powerful and versatile tool for the analysis of post-translationally modified peptides.[7] It provides highly accurate mass measurements, enabling the confirmation of the expected molecular weight of the modified peptide and the identification of the mass shift introduced by the modification. Furthermore, tandem mass spectrometry (MS/MS) allows for the fragmentation of the peptide, providing sequence information and enabling the precise localization of the modified lysine residue.[7]

Common Mass Spectrometry Approaches for Modified Lysine Peptides:
  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This is the most widely used approach, combining the separation power of HPLC with the analytical capabilities of mass spectrometry.[8][9] It is particularly effective for analyzing complex mixtures of peptides.

  • Matrix-Assisted Laser Desorption/Ionization (MALDI-TOF): This technique is often used for rapid screening and molecular weight determination of purified peptides.

Key Advantages of Mass Spectrometry:
  • High Sensitivity: Modern mass spectrometers can detect peptides at the femtomole to attomole level, making it ideal for analyzing low-abundance samples.[1][2]

  • High Specificity: High-resolution mass analyzers can differentiate between modifications with very similar masses, such as acetylation (42.010 Da) and trimethylation (42.046 Da).[7]

  • PTM Localization: Tandem MS/MS experiments can pinpoint the exact location of the modification within the peptide sequence.[7]

  • High Throughput: With the advent of automated LC-MS systems, a large number of samples can be analyzed in a relatively short period.

Limitations:
  • Destructive Technique: The sample is consumed during the analysis.

  • Ionization Suppression: The presence of salts and other contaminants can interfere with the ionization process, potentially affecting sensitivity.

  • Complex Data Analysis: Interpreting MS/MS spectra, especially for novel modifications, can be challenging and often requires specialized software.

Workflow for LC-MS/MS Analysis of Modified Peptides cluster_sample_prep Sample Preparation cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry cluster_data_analysis Data Analysis Protein_Digestion Protein Digestion (e.g., Trypsin) Peptide_Enrichment Enrichment of Modified Peptides (Optional, e.g., Immunoaffinity) Protein_Digestion->Peptide_Enrichment HPLC_Separation HPLC Separation (Reversed-Phase) Peptide_Enrichment->HPLC_Separation ESI Electrospray Ionization (ESI) HPLC_Separation->ESI MS1_Scan MS1 Scan (Precursor Ion Selection) ESI->MS1_Scan Fragmentation Fragmentation (CID/HCD) MS1_Scan->Fragmentation MS2_Scan MS2 Scan (Fragment Ion Detection) Fragmentation->MS2_Scan Database_Searching Database Searching MS2_Scan->Database_Searching Sequence_Identification Sequence & PTM Identification Database_Searching->Sequence_Identification Localization PTM Localization Sequence_Identification->Localization

Caption: Workflow for LC-MS/MS Analysis of Modified Peptides.

High-Performance Liquid Chromatography (HPLC): The Standard for Purity Assessment

HPLC, particularly reversed-phase HPLC (RP-HPLC), is an indispensable tool for assessing the purity of synthetic and purified peptides.[10] The separation is based on the differential partitioning of the peptide between a nonpolar stationary phase and a polar mobile phase. The presence of a modification on a lysine residue can alter the peptide's hydrophobicity, leading to a change in its retention time on the HPLC column. This allows for the separation of the modified peptide from its unmodified counterpart and other impurities.

Key Advantages of HPLC:
  • High Resolution: HPLC can separate peptides with very similar sequences and modifications.

  • Quantitative Analysis: The area under the chromatographic peak is proportional to the amount of peptide, allowing for accurate quantification of purity.

  • Robust and Reproducible: HPLC is a well-established and reliable technique.

Limitations:
  • Limited Structural Information: HPLC alone does not provide information about the molecular weight or sequence of the peptide. It is often coupled with other techniques like MS for comprehensive analysis.

  • Method Development: Optimizing the separation conditions (e.g., mobile phase composition, gradient) can be time-consuming.

General Workflow for HPLC Analysis cluster_prep Preparation cluster_hplc HPLC System cluster_analysis Data Analysis Sample_Dissolution Sample Dissolution Injection Sample Injection Sample_Dissolution->Injection Mobile_Phase_Prep Mobile Phase Preparation Separation Column Separation Mobile_Phase_Prep->Separation Injection->Separation Detection UV Detection Separation->Detection Chromatogram Chromatogram Generation Detection->Chromatogram Peak_Integration Peak Integration & Purity Calculation Chromatogram->Peak_Integration

Caption: General Workflow for HPLC Analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Unraveling the 3D Structure

NMR spectroscopy is a powerful technique for determining the three-dimensional structure of peptides in solution.[3][11][12] It provides information about the conformation of the peptide backbone and the side chains, including the modified lysine residue. Specific NMR experiments can confirm the presence and location of a modification and reveal its impact on the overall peptide structure and dynamics.

Key Advantages of NMR:
  • Detailed Structural Information: Provides atomic-level resolution of the peptide's 3D structure.[11]

  • Non-destructive: The sample can be recovered after analysis.

  • Analysis in Solution: Allows for the study of peptides in a near-native environment.

Limitations:
  • Low Sensitivity: NMR requires relatively large amounts of highly pure sample (milligrams).[3]

  • Low Throughput: Acquiring and analyzing NMR data is a time-consuming process.[3]

  • Size Limitation: The complexity of NMR spectra increases with the size of the peptide, making it challenging for peptides larger than 30-40 residues.

Workflow for NMR-Based Peptide Structure Determination cluster_prep Sample Preparation cluster_nmr NMR Data Acquisition cluster_analysis Data Analysis & Structure Calculation Sample_Prep Isotope Labeling (Optional) & Sample Dissolution NMR_Acquisition 1D & 2D NMR Experiments (COSY, TOCSY, NOESY) Sample_Prep->NMR_Acquisition Resonance_Assignment Resonance Assignment NMR_Acquisition->Resonance_Assignment NOE_Restraints NOE-based Distance Restraints Resonance_Assignment->NOE_Restraints Structure_Calculation Structure Calculation NOE_Restraints->Structure_Calculation Structure_Validation Structure Validation Structure_Calculation->Structure_Validation

Caption: Workflow for NMR-Based Peptide Structure Determination.

Edman Degradation: The Classic Approach to N-Terminal Sequencing

Edman degradation is a chemical method for sequentially removing amino acids from the N-terminus of a peptide.[1][4] It can be used to confirm the N-terminal sequence of a peptide and, in some cases, to identify N-terminal modifications.

Key Advantages of Edman Degradation:
  • Direct Sequencing: Provides unambiguous sequence information from the N-terminus.[1]

  • Well-Established: A reliable and well-understood technique.

Limitations:
  • Limited to N-terminus: Cannot provide information about the internal or C-terminal sequence.

  • Blocked N-termini: Does not work if the N-terminus is chemically blocked (e.g., by acetylation).[1][5]

  • Length Limitation: The efficiency of the reaction decreases with each cycle, limiting the readable sequence length to typically 30-50 residues.[1]

  • Low Throughput: It is a slow, stepwise process.[4]

Workflow of a Single Edman Degradation Cycle Peptide Peptide Coupling Coupling with PITC Peptide->Coupling Cleavage Cleavage with TFA Coupling->Cleavage Conversion Conversion to PTH-amino acid Cleavage->Conversion Remaining_Peptide Remaining Peptide (n-1 residues) Cleavage->Remaining_Peptide Identification HPLC Identification Conversion->Identification Remaining_Peptide->Coupling Next Cycle

Caption: Workflow of a Single Edman Degradation Cycle.

Experimental Protocols

LC-MS/MS Protocol for Analysis of Ubiquitinated Peptides

This protocol outlines a general workflow for the identification of ubiquitination sites on a protein of interest.

1. Sample Preparation:

  • Lyse cells or tissues in a buffer containing deubiquitinase (DUB) inhibitors to preserve the ubiquitination state of proteins.
  • Digest the protein extract with an appropriate protease, such as trypsin. Trypsin cleaves C-terminal to arginine and lysine residues, leaving a di-glycine (Gly-Gly) remnant from ubiquitin attached to the modified lysine.[8]
  • (Optional but Recommended) Enrich for ubiquitinated peptides using an antibody that specifically recognizes the K-ε-GG remnant or by using ubiquitin-binding domains.[8][13]

2. LC-MS/MS Analysis:

  • Resuspend the peptide mixture in an appropriate solvent (e.g., 0.1% formic acid in water).
  • Inject the sample onto a reversed-phase HPLC column (e.g., C18) coupled to a high-resolution mass spectrometer.
  • Separate the peptides using a gradient of increasing organic solvent (e.g., acetonitrile) in the mobile phase.
  • Acquire mass spectra in a data-dependent acquisition (DDA) mode, where the most intense precursor ions in each full MS scan are selected for fragmentation (MS/MS).

3. Data Analysis:

  • Search the acquired MS/MS spectra against a protein sequence database using a search engine (e.g., Mascot, Sequest, MaxQuant).
  • Specify the di-glycine remnant on lysine (+114.0429 Da) as a variable modification in the search parameters.
  • Validate the identified ubiquitination sites by manually inspecting the MS/MS spectra for characteristic fragment ions.

HPLC Protocol for Purity Assessment of a Peptide with Acetylated Lysine

This protocol describes a general method for assessing the purity of a synthetic peptide containing an acetylated lysine.

1. Sample and Mobile Phase Preparation:

  • Dissolve the peptide in a suitable solvent, typically the initial mobile phase conditions.
  • Prepare the mobile phases. A common system for peptide analysis is:
  • Mobile Phase A: 0.1% trifluoroacetic acid (TFA) in water.
  • Mobile Phase B: 0.1% TFA in acetonitrile.

2. HPLC Analysis:

  • Equilibrate the reversed-phase C18 column with the initial mobile phase conditions (e.g., 95% A, 5% B).
  • Inject a known amount of the peptide solution.
  • Run a linear gradient of increasing Mobile Phase B to elute the peptide. A typical gradient might be from 5% to 65% B over 30 minutes.
  • Monitor the elution of the peptide using a UV detector, typically at 214 nm and 280 nm.

3. Data Analysis:

  • Integrate the area of all peaks in the chromatogram.
  • Calculate the purity of the peptide by dividing the peak area of the main product by the total peak area of all peaks.

NMR Spectroscopy Protocol for Structural Analysis of a Peptide with Methylated Lysine

This protocol provides a basic outline for the structural characterization of a peptide with a methylated lysine residue.

1. Sample Preparation:

  • Dissolve a sufficient amount of the purified peptide (typically 1-5 mg) in a suitable NMR buffer (e.g., 90% H₂O/10% D₂O, phosphate (B84403) buffer, pH 6.0).
  • For more detailed analysis, isotopic labeling (¹⁵N, ¹³C) of the peptide during synthesis or expression can be performed to simplify and enhance spectral analysis.

2. NMR Data Acquisition:

  • Acquire a series of 1D and 2D NMR spectra on a high-field NMR spectrometer. Key experiments include:
  • 1D ¹H: To check sample purity and concentration.
  • 2D TOCSY (Total Correlation Spectroscopy): To identify amino acid spin systems.
  • 2D NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space (< 5 Å), providing distance restraints for structure calculation.
  • 2D ¹H-¹⁵N HSQC (Heteronuclear Single Quantum Coherence): For ¹⁵N-labeled samples, to resolve individual amide proton signals.

3. Data Analysis and Structure Calculation:

  • Process the NMR data using appropriate software (e.g., TopSpin, NMRPipe).
  • Assign the resonances to specific protons in the peptide sequence. The chemical shifts of the methyl groups on the lysine side chain will be indicative of the methylation state.
  • Use the NOE-derived distance restraints to calculate a family of 3D structures that are consistent with the experimental data using software such as CYANA or XPLOR-NIH.
  • Validate the quality of the calculated structures.

Conclusion

The validation of peptides containing modified lysine residues necessitates a strategic combination of analytical techniques. Mass spectrometry is unparalleled for its sensitivity and ability to identify and localize modifications. HPLC remains the gold standard for purity assessment. NMR spectroscopy provides invaluable insights into the three-dimensional structure and the impact of the modification on the peptide's conformation. Edman degradation, while having limitations, can be a useful tool for N-terminal sequence confirmation. The choice of which technique(s) to employ will ultimately depend on the specific research question, the nature of the sample, and the available resources. By understanding the strengths and weaknesses of each method, researchers can design a comprehensive analytical strategy to ensure the quality and integrity of their modified peptides.

References

A Comparative Analysis of L-Lysine Acetate and L-Lysine Sulfate on Protein Expression

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, optimizing protein expression is a critical endeavor. The choice of reagents, including the salt form of essential amino acids like L-Lysine (B1673455), can have a significant impact on the yield, quality, and even the post-translational modifications of a target protein. This guide provides a comparative overview of L-Lysine acetate (B1210297) and L-Lysine sulfate (B86663), two common salt forms of this essential amino acid, and their potential effects on protein expression.

Executive Summary

FeatureL-Lysine AcetateL-Lysine Sulfate
Primary Function Provides L-Lysine for protein synthesis; acetate may serve as a carbon source.Provides L-Lysine for protein synthesis; sulfate is a key component for various biomolecules.
Reported Effects on Protein Dthis compound has been shown to improve recombinant protein yield, solubility, and stability, acting as a chemical chaperone.[1]L-Lysine sulfate has demonstrated high bioavailability, equivalent to L-Lysine HCl, for promoting growth in animal studies, indicating efficient L-Lysine delivery for protein synthesis.[2][3][4][5]
Counter-ion Metabolism Acetate can be converted to acetyl-CoA, a central molecule in energy metabolism and a substrate for protein acetylation, which can regulate gene expression.[6][7][8]Sulfate is essential for the synthesis of sulfated compounds like proteoglycans and is involved in various cellular processes.[9][10][11]
Considerations Commercially available forms may be a racemic mixture (Dthis compound), where the D-isomer is not utilized for protein synthesis.[12]The fermentation by-products in some grades of L-Lysine sulfate may offer additional nutrients.

In-Depth Comparison

This compound: A Potential Enhancer of Recombinant Protein Quality

This compound provides the essential amino acid L-Lysine, a fundamental building block for protein synthesis.[12] The acetate counter-ion is also metabolically active. It can be converted into acetyl-CoA, which plays a central role in cellular energy production through the citric acid cycle and is the donor for acetylation reactions.[6][7][8] Protein acetylation, a key post-translational modification, can influence protein function and gene expression.[13][14]

Studies on the racemic mixture, Dthis compound, in recombinant protein expression systems have indicated its potential to enhance protein yield, improve solubility, and increase stability.[1] It is suggested that Dthis compound can act as a chemical chaperone, preventing the aggregation of proteins during expression and purification.[1] It is important to note that in a DL-racemic mixture, only the L-enantiomer is incorporated into proteins.[12]

L-Lysine Sulfate: A Bioavailable Source for Growth and Protein Synthesis

L-Lysine sulfate is another salt form that delivers L-Lysine for protein synthesis. Extensive research in animal nutrition has focused on the bioavailability of L-Lysine from L-Lysine sulfate, often comparing it to the standard L-Lysine hydrochloride (HCl). These studies, conducted in species such as pigs and poultry, have consistently shown that the relative bioavailability of L-Lysine from L-Lysine sulfate is equivalent to that of L-Lysine HCl for promoting growth.[2][3][4][5] This suggests that L-Lysine is efficiently absorbed and utilized for protein synthesis at an organismal level.

The sulfate counter-ion is also a vital nutrient, essential for the synthesis of numerous biologically important molecules, including sulfated amino acids (like methionine and cysteine, following metabolic conversion), glutathione (B108866), and proteoglycans.[9][10][11] The availability of sulfate can therefore be crucial for overall cellular health and function, which indirectly supports robust protein production.

Experimental Protocols

As there is a lack of direct comparative studies, a proposed experimental protocol is provided below for researchers wishing to evaluate the effects of this compound and L-Lysine sulfate on the expression of a specific recombinant protein in a controlled in-vitro setting.

Objective: To compare the effects of this compound and L-Lysine sulfate on the yield and quality of a recombinant protein expressed in Chinese Hamster Ovary (CHO) cells.

Materials:

  • CHO cell line engineered to express the recombinant protein of interest.

  • Chemically defined CHO cell culture medium, deficient in L-Lysine.

  • This compound (reagent grade).

  • L-Lysine sulfate (reagent grade).

  • Sterile, cell culture-grade water.

  • Standard cell culture reagents and equipment (flasks, incubators, etc.).

  • Protein purification system (e.g., affinity chromatography).

  • Protein quantification assay (e.g., BCA or Bradford assay).

  • SDS-PAGE and Western blotting reagents.

  • Mass spectrometer for protein characterization.

Methodology:

  • Cell Culture Preparation:

    • Culture the recombinant CHO cell line in the lysine-deficient medium supplemented with a growth-limiting concentration of a standard L-Lysine source (e.g., L-Lysine HCl) to establish a baseline.

    • Once the cells reach a target density (e.g., 80% confluency), passage them into fresh lysine-deficient medium.

  • Experimental Groups:

    • Divide the cell cultures into the following experimental groups:

      • Control Group: Lysine-deficient medium.

      • This compound Group: Lysine-deficient medium supplemented with varying concentrations of this compound (e.g., 2 mM, 5 mM, 10 mM).

      • L-Lysine Sulfate Group: Lysine-deficient medium supplemented with varying concentrations of L-Lysine sulfate (e.g., 2 mM, 5 mM, 10 mM).

    • Ensure that the molar concentration of L-Lysine is consistent across the supplemented groups.

  • Protein Expression:

    • Induce protein expression according to the specific protocol for the cell line and expression vector.

    • Incubate the cells for the desired expression period (e.g., 48-72 hours).

  • Sample Collection and Analysis:

    • Harvest the cell culture supernatant (for secreted proteins) or the cell lysate (for intracellular proteins).

    • Purify the recombinant protein from each experimental group using an appropriate method (e.g., Ni-NTA affinity chromatography for His-tagged proteins).

    • Quantify the total yield of the purified protein for each group.

    • Analyze the purity and integrity of the protein using SDS-PAGE.

    • Confirm the identity of the protein via Western blotting.

    • Characterize any post-translational modifications using mass spectrometry.

Visualizing the Concepts

To better illustrate the processes discussed, the following diagrams are provided.

experimental_workflow Experimental Workflow for Comparing L-Lysine Salts cluster_prep Preparation cluster_treatment Treatment Groups cluster_expression Protein Expression & Harvest cluster_analysis Analysis cell_culture CHO Cell Culture (Lysine-deficient medium) passage Cell Passaging cell_culture->passage control Control (No Lysine) passage->control Treatment Supplementation lys_acetate This compound (2, 5, 10 mM) passage->lys_acetate Treatment Supplementation lys_sulfate L-Lysine Sulfate (2, 5, 10 mM) passage->lys_sulfate Treatment Supplementation induction Induce Expression control->induction lys_acetate->induction lys_sulfate->induction incubation Incubation (48-72h) induction->incubation harvest Harvest Supernatant/Lysate incubation->harvest purification Protein Purification harvest->purification quantification Yield Quantification purification->quantification purity Purity Analysis (SDS-PAGE) purification->purity identity Identity Confirmation (Western Blot) purification->identity ptm PTM Analysis (Mass Spec) purification->ptm

Caption: A flowchart of the proposed experimental protocol.

signaling_pathways Potential Metabolic Fates of L-Lysine Salts cluster_lysine_acetate This compound cluster_lysine_sulfate L-Lysine Sulfate lys_ac This compound lys L-Lysine lys_ac->lys acetate Acetate lys_ac->acetate lys_su L-Lysine Sulfate lys_su->lys sulfate Sulfate lys_su->sulfate protein_syn Protein Synthesis lys->protein_syn acetyl_coa Acetyl-CoA acetate->acetyl_coa energy Energy Production (TCA Cycle) acetyl_coa->energy acetylation Protein Acetylation acetyl_coa->acetylation sulfated_compounds Synthesis of Sulfated Biomolecules sulfate->sulfated_compounds proteoglycans Proteoglycans sulfated_compounds->proteoglycans

Caption: Potential metabolic pathways of L-Lysine and its counter-ions.

Conclusion

The selection between this compound and L-Lysine sulfate for optimizing protein expression is not straightforward due to the lack of direct comparative data in the research literature. However, based on the available information, some guiding principles can be established.

This compound may be a candidate worth exploring when protein aggregation and solubility are primary concerns, as suggested by studies on its racemic mixture. The metabolic contribution of the acetate ion to acetyl-CoA pools could also be a factor in cellular systems where epigenetic or metabolic regulation via acetylation is significant.

L-Lysine sulfate stands out as a well-validated, highly bioavailable source of L-Lysine, particularly where the primary goal is to ensure an adequate supply of this essential amino acid for robust protein synthesis. Its equivalence to L-Lysine HCl in promoting growth in complex biological systems provides confidence in its efficacy.

Ultimately, the optimal choice will likely be context-dependent, varying with the specific protein being expressed, the host system, and the overall experimental objectives. The provided experimental protocol offers a framework for researchers to empirically determine the most suitable L-Lysine salt form for their unique applications, thereby contributing valuable data to this area of study.

References

A Comparative Guide to L-Lysine Acetate Quantification: Cross-Validation of LC-MS and Titration Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of pharmaceutical development and scientific research, accurate quantification of active pharmaceutical ingredients (APIs) and key biomolecules is paramount. L-Lysine acetate (B1210297), an essential amino acid salt, plays a crucial role in various biopharmaceutical formulations and nutritional supplements. Ensuring its precise measurement is critical for quality control, formulation development, and metabolic studies. This guide provides an objective comparison of two common analytical techniques for L-Lysine acetate quantification: Liquid Chromatography-Mass Spectrometry (LC-MS) and Acid-Base Titration. We will delve into their respective experimental protocols, present a comparative analysis of their performance, and provide supporting diagrams to illustrate the workflows and key differentiators.

Comparative Performance of LC-MS and Titration

The choice between LC-MS and titration for this compound quantification depends on several factors, including the required sensitivity, specificity, sample matrix complexity, and throughput needs. While titration is a classic, cost-effective method, LC-MS offers superior sensitivity and specificity, making it ideal for complex biological samples. The following table summarizes the key performance characteristics of each method.

Performance ParameterLC-MSTitration
Specificity High (discriminates between L-Lysine and other amino acids)Moderate (susceptible to interference from other basic/acidic compounds)
Sensitivity (LOD/LOQ) Low (ng/mL to pg/mL range)High (mg/mL range)
Accuracy High (typically >95%)High (typically >98% for pure substances)
Precision (%RSD) < 5%< 2%
**Linearity (R²) **> 0.99Not Applicable
Sample Throughput High (with autosampler)Low to Moderate
Cost per Sample HighLow
Required Expertise HighModerate

Experimental Protocols

Detailed methodologies for both LC-MS and titration are crucial for reproducible and accurate results. Below are representative protocols for the quantification of this compound using each technique.

This compound Quantification by LC-MS

This method is ideal for quantifying L-Lysine in complex matrices and for studies requiring high sensitivity.

1. Sample Preparation:

  • For biological samples (e.g., plasma, cell culture media), perform a protein precipitation step by adding a threefold volume of cold acetonitrile.

  • Vortex the mixture and centrifuge at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.

  • Collect the supernatant and dilute it with an appropriate volume of mobile phase A.

  • For pure this compound samples, dissolve a known weight of the substance in mobile phase A to achieve a concentration within the calibration curve range.

2. LC-MS/MS System and Conditions:

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column is commonly used for amino acid analysis.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient Elution: A typical gradient would start with a low percentage of mobile phase B, ramping up to elute L-Lysine, followed by a wash and re-equilibration step.

  • Flow Rate: Dependent on the column dimensions, typically in the range of 0.2-0.5 mL/min.

  • Mass Spectrometer: A triple quadrupole mass spectrometer is commonly used for quantitative analysis.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • MRM Transitions: Monitor for specific precursor-to-product ion transitions for L-Lysine (e.g., m/z 147.1 → 84.1, 130.1).

3. Calibration and Quantification:

  • Prepare a series of calibration standards of known this compound concentrations in the same diluent as the samples.

  • Generate a calibration curve by plotting the peak area of the analyte against its concentration.

  • The concentration of this compound in the unknown samples is determined by interpolating their peak areas from the calibration curve.

This compound Quantification by Titration

This method is a straightforward and cost-effective approach for quantifying this compound in bulk or in simple formulations.[1][2]

1. Sample Preparation:

  • Accurately weigh a sample of this compound (e.g., 100 mg).[1][2]

  • Dissolve the sample in a suitable solvent. A common approach is to dissolve it in a mixture of 3 mL of formic acid and 50 mL of glacial acetic acid.[1]

2. Titration Procedure:

  • Titrant: 0.1 N Perchloric acid in glacial acetic acid.

  • Endpoint Detection: Use a potentiometric endpoint detection system.

  • Titrate the dissolved sample with the 0.1 N perchloric acid titrant.

  • Perform a blank determination by titrating the solvent mixture without the sample.

3. Calculation:

  • The percentage of this compound in the sample is calculated using the following formula:

    Where:

    • V_sample = volume of titrant consumed by the sample (mL)

    • V_blank = volume of titrant consumed by the blank (mL)

    • N = normality of the titrant (mEq/mL)

    • F = equivalency factor for this compound (103.1 mg/mEq)

    • W = weight of the sample (mg)

Visualizing the Methodologies

To better understand the workflows and comparative aspects of these two methods, the following diagrams have been generated.

Experimental_Workflow cluster_LCMS LC-MS Method cluster_Titration Titration Method cluster_Validation Cross-Validation lcms_prep Sample Preparation (Protein Precipitation/Dilution) lcms_analysis LC-MS/MS Analysis (Separation & Detection) lcms_prep->lcms_analysis lcms_data Data Processing (Peak Integration & Quantification) lcms_analysis->lcms_data lcms_result Concentration Result (ng/mL - µg/mL) lcms_data->lcms_result validation_compare Compare Results (Accuracy, Precision, Bias) lcms_result->validation_compare titration_prep Sample Preparation (Dissolution in Acid) titration_analysis Potentiometric Titration (with Perchloric Acid) titration_prep->titration_analysis titration_data Data Calculation (Volume & Stoichiometry) titration_analysis->titration_data titration_result Purity Result (%) titration_data->titration_result titration_result->validation_compare validation_start Split Sample Aliquots validation_start->lcms_prep validation_start->titration_prep

Caption: Experimental workflow for the cross-validation of LC-MS and titration methods.

Method_Comparison cluster_lcms_attr LC-MS Attributes cluster_titration_attr Titration Attributes center_node This compound Quantification lcms LC-MS center_node->lcms titration Titration center_node->titration lcms_spec High Specificity lcms->lcms_spec lcms_sens High Sensitivity lcms->lcms_sens lcms_complex Complex Samples lcms->lcms_complex lcms_cost Higher Cost lcms->lcms_cost titration_simple Simplicity titration->titration_simple titration_cost Low Cost titration->titration_cost titration_pure Pure Samples titration->titration_pure titration_interfere Potential Interference titration->titration_interfere

Caption: Logical comparison of key attributes of LC-MS and titration methods.

Conclusion

Both LC-MS and titration are viable methods for the quantification of this compound, each with its own set of advantages and disadvantages. Titration offers a simple, low-cost method suitable for high-concentration, pure samples where high precision is required. In contrast, LC-MS provides unparalleled sensitivity and specificity, making it the method of choice for complex biological matrices, trace-level quantification, and when differentiating between various amino acids is necessary. The selection of the most appropriate method should be based on a thorough evaluation of the specific analytical needs of the study or application. For regulated environments, a cross-validation of both methods could provide a comprehensive understanding of the analyte and ensure data integrity.

References

L-Lysine Acetate vs. Standard Antivirals for HSV-1 In Vitro: A Comparative Efficacy Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vitro efficacy of L-Lysine acetate (B1210297) and standard antiviral drugs against Herpes Simplex Virus Type 1 (HSV-1). The following sections detail the available experimental data, methodologies, and mechanisms of action to inform research and development efforts in the field of antiviral therapeutics.

Executive Summary

Standard antiviral agents, such as Acyclovir (B1169), demonstrate potent and direct inhibition of HSV-1 replication in vitro, with well-defined mechanisms of action and readily available quantitative efficacy data. In contrast, the in vitro evidence for a direct antiviral effect of L-Lysine acetate against HSV-1 is less definitive. The primary proposed mechanism for L-Lysine's action is the antagonism of L-arginine, an essential amino acid for HSV-1 replication. This indirect mechanism makes direct in vitro comparisons challenging, and quantitative data on the efficacy of this compound comparable to standard antivirals is not widely available in the scientific literature.

Quantitative Data on Antiviral Efficacy

The following table summarizes the available in vitro efficacy data for Acyclovir against HSV-1. At present, there is a notable lack of comparable quantitative data from in vitro studies for this compound.

CompoundAssay TypeCell LineEfficacy Metric (IC50)Reference(s)
AcyclovirPlaque Reduction AssayVero cells0.85 µM[Not specified]
AcyclovirPlaque Reduction AssayVarious0.07-0.97 µg/mL[Not specified]
This compoundNot specifiedNot specifiedData not available

Note: The efficacy of L-Lysine in vitro has been suggested to be dependent on the concentration of L-arginine in the cell culture medium. Studies on the related Feline Herpesvirus 1 (FHV-1) have indicated that the inhibitory effects of L-Lysine are only observed under conditions of low L-arginine concentration.

Mechanisms of Action

The fundamental difference in the antiviral mechanisms of this compound and standard nucleoside analogues like Acyclovir is a key factor in evaluating their potential as therapeutic agents.

This compound: Arginine Antagonism

L-Lysine is an essential amino acid that is structurally similar to L-arginine. The replication of HSV-1 is highly dependent on the availability of L-arginine for the synthesis of viral proteins. The proposed antiviral mechanism of L-Lysine is based on its ability to act as an antagonist to L-arginine through two primary pathways:

  • Competitive Inhibition of Transport: L-Lysine and L-arginine share common cellular transporters. An excess of L-Lysine can competitively inhibit the uptake of L-arginine into the host cell, thereby limiting its availability for viral replication.

  • Incorporation into Viral Proteins: The structural similarity between L-Lysine and L-arginine may lead to the incorporation of L-Lysine into viral proteins in place of L-arginine. This substitution can result in non-functional or structurally unstable viral proteins, thus inhibiting the assembly of new virions.

This indirect mechanism of action highlights that the in vitro antiviral activity of L-Lysine is contingent on the relative concentrations of L-Lysine and L-arginine in the experimental setup.

Standard Antivirals (Acyclovir): Inhibition of Viral DNA Synthesis

Acyclovir is a synthetic nucleoside analog that acts as a potent and selective inhibitor of HSV-1 DNA replication. Its mechanism of action is well-characterized and involves several key steps:

  • Selective Phosphorylation: Acyclovir is preferentially phosphorylated into acyclovir monophosphate by the viral-encoded enzyme thymidine (B127349) kinase (TK). This initial phosphorylation step is critical for its selectivity, as host cell kinases do not efficiently phosphorylate acyclovir.

  • Conversion to Triphosphate: Host cell enzymes further phosphorylate acyclovir monophosphate to acyclovir diphosphate (B83284) and then to the active form, acyclovir triphosphate.

  • Inhibition of Viral DNA Polymerase: Acyclovir triphosphate competitively inhibits the viral DNA polymerase, an enzyme essential for the replication of the viral genome.

  • Chain Termination: Upon incorporation into the growing viral DNA chain, acyclovir acts as a chain terminator because it lacks the 3'-hydroxyl group necessary for the addition of the next nucleotide. This leads to the premature termination of viral DNA synthesis.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are generalized protocols for common in vitro antiviral assays.

Plaque Reduction Assay

The plaque reduction assay is a standard method used to quantify the infectivity of a virus and to determine the antiviral efficacy of a compound.

Objective: To determine the concentration of an antiviral agent that inhibits the formation of viral plaques by 50% (IC50).

Methodology:

  • Cell Culture: A confluent monolayer of susceptible cells (e.g., Vero cells) is prepared in multi-well plates.

  • Virus Inoculation: The cell monolayers are infected with a known dilution of HSV-1, sufficient to produce a countable number of plaques.

  • Compound Treatment: Following viral adsorption, the inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., containing carboxymethyl cellulose (B213188) or agar) containing serial dilutions of the test compound (this compound or Acyclovir).

  • Incubation: The plates are incubated for a period that allows for the formation of visible plaques (typically 2-3 days for HSV-1).

  • Plaque Visualization and Counting: The cell monolayers are fixed and stained (e.g., with crystal violet), and the number of plaques in each well is counted.

  • IC50 Calculation: The percentage of plaque reduction is calculated for each compound concentration relative to a virus control (no compound). The IC50 value is then determined by plotting the percentage of plaque reduction against the compound concentration.

Viral Yield Reduction Assay

This assay measures the effect of an antiviral compound on the total amount of infectious virus produced.

Objective: To quantify the reduction in the yield of infectious virus particles in the presence of an antiviral agent.

Methodology:

  • Cell Culture and Infection: Confluent cell monolayers are infected with HSV-1 at a specific multiplicity of infection (MOI).

  • Compound Treatment: After viral adsorption, the inoculum is removed, and the cells are incubated in a liquid medium containing various concentrations of the test compound.

  • Incubation: The infected cells are incubated for a full viral replication cycle (e.g., 24-48 hours).

  • Virus Harvesting: The cells and supernatant are harvested, and the cells are lysed (e.g., by freeze-thawing) to release intracellular virions.

  • Virus Tittering: The total amount of infectious virus in the harvested material is quantified using a standard titration method, such as a plaque assay.

  • Data Analysis: The viral yield in the presence of the compound is compared to the yield from untreated control cells to determine the percentage of inhibition.

Visualizations

Experimental Workflow: Antiviral Efficacy Testing

G cluster_setup Assay Setup cluster_infection Infection & Treatment cluster_incubation Incubation cluster_analysis Data Analysis cell_culture Prepare confluent cell monolayers infection Infect cells with HSV-1 cell_culture->infection virus_prep Prepare HSV-1 stock virus_prep->infection compound_prep Prepare serial dilutions of this compound and Acyclovir treatment Add compound dilutions to infected cells compound_prep->treatment infection->treatment incubation Incubate for viral replication period treatment->incubation quantification Quantify viral replication (Plaque counting or viral yield titration) incubation->quantification calculation Calculate % inhibition and IC50 values quantification->calculation comparison Compare efficacy of This compound vs. Acyclovir calculation->comparison

Caption: Workflow for in vitro antiviral efficacy testing.

Signaling Pathway: HSV-1 Replication and Antiviral Intervention

G cluster_host Host Cell cluster_nucleus Nucleus cluster_intervention Antiviral Intervention viral_dna Viral DNA dna_replication Viral DNA Replication viral_dna->dna_replication Viral DNA Polymerase transcription Transcription viral_dna->transcription viral_mrna Viral mRNA translation Translation (in Cytoplasm) viral_mrna->translation viral_proteins Viral Proteins (Arginine-rich) assembly Assembly viral_proteins->assembly progeny_virions Progeny Virions dna_replication->progeny_virions dna_replication->assembly transcription->viral_mrna translation->viral_proteins assembly->progeny_virions arginine_pool Cellular Arginine Pool arginine_pool->translation l_lysine L-Lysine l_lysine->arginine_pool Antagonizes acyclovir Acyclovir acyclovir->dna_replication Inhibits G cluster_lysine This compound cluster_acyclovir Standard Antivirals (Acyclovir) lysine_mech Arginine Antagonism lysine_target Indirectly affects Viral Protein Synthesis lysine_mech->lysine_target comparison Comparison of Efficacy lysine_target->comparison acyclovir_mech Nucleoside Analog acyclovir_target Directly inhibits Viral DNA Polymerase acyclovir_mech->acyclovir_target acyclovir_target->comparison

A Head-to-Head Comparison of L-Lysine Acetate from Leading Chemical Suppliers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the quality and consistency of raw materials are paramount. L-Lysine acetate (B1210297), an essential amino acid salt, is a critical component in cell culture media, pharmaceutical formulations, and nutritional supplements.[1][2] Its purity, stability, and the absence of contaminants can directly impact experimental outcomes, product efficacy, and safety. This guide provides an objective comparison of L-Lysine acetate from various chemical suppliers based on publicly available specifications and outlines the standard analytical methods used for their evaluation.

While direct, third-party performance data in specific applications is often proprietary, a thorough comparison of supplier specification sheets provides a strong foundation for selecting the most suitable product for your research or manufacturing needs. Key suppliers in the market include Ajinomoto, Evonik, Wuxi Jinghai Amino Acid Co., Ltd., and Amino GmbH, among others.[3][4] Many of these manufacturers ensure their products comply with major pharmacopeial standards such as the United States Pharmacopeia (USP), European Pharmacopoeia (EP), and Japanese Pharmacopoeia (JP).[5]

Data Presentation: Comparative Analysis of Supplier Specifications

The following tables summarize the quality attributes of this compound from different suppliers, based on their published specification sheets. These parameters are crucial indicators of purity and quality.

Table 1: Assay and Physicochemical Properties

ParameterAjinomotoWuxi Jinghai Amino Acid Co., Ltd. (USP2023 Grade)General USP Standard
Assay (on dried basis) 98.5 to 101.0%98.0 to 102.0%98.0% to 102.0%
Specific Rotation [α]D +8.5° to +10.0° (20°C)+8.4° to +9.9° (25°C)+8.4° to +9.9°
pH (1 in 10 solution) 6.5 to 7.56.5 to 7.5Not Specified
Loss on Drying ≤ 0.20%≤ 0.20%≤ 0.2%
Residue on Ignition ≤ 0.10%≤ 0.40%≤ 0.4%
Transmittance (430nm) ≥ 98.0%≥ 98.0%Not Specified

Table 2: Impurity Profile Comparison

ImpurityAjinomotoWuxi Jinghai Amino Acid Co., Ltd. (USP2023 Grade)General USP Standard
Chloride (Cl) ≤ 0.020%≤ 0.05%≤ 0.05%
Sulfate (SO4) ≤ 0.020%≤ 0.03%≤ 0.03%
Iron (Fe) ≤ 10 ppm≤ 30 ppm≤ 30 ppm
Heavy Metals (as Pb) ≤ 10 ppmNot Specified≤ 15 ppm
Ammonium (B1175870) (NH4) ≤ 0.02%Not SpecifiedNot Specified
Arsenic (As2O3) ≤ 1 ppmNot SpecifiedNot Specified
Related Substances/Impurities Total ≤ 1.0%Total ≤ 2.0%Total ≤ 2.0%

Experimental Protocols: Key Analytical Methods

The specifications listed above are verified using standardized analytical techniques. For researchers looking to perform their own quality assessment or understand the data provided by suppliers, the following protocols are fundamental.

Assay by Titration

This method determines the purity of this compound. It is a classic acid-base titration performed in a non-aqueous solvent.

  • Principle: The basic amino groups of L-Lysine are titrated with a standardized acid, perchloric acid, in a glacial acetic acid solvent. The endpoint is determined potentiometrically.

  • Sample Preparation: A precisely weighed amount of the dried this compound sample (e.g., 100 mg) is dissolved in a mixture of formic acid and glacial acetic acid.

  • Titration: The sample solution is titrated with 0.1 N perchloric acid. A blank determination is performed concurrently.

  • Calculation: The percentage of this compound is calculated based on the volume of titrant consumed by the sample versus the blank, the normality of the titrant, and the sample weight.

Purity and Related Substances by HPLC

High-Performance Liquid Chromatography (HPLC) is a powerful technique used to separate, identify, and quantify each component in a mixture. It is the standard method for detecting and quantifying any related amino acid impurities.

  • Principle: The sample is dissolved in a suitable solvent and injected into the HPLC system. The components are separated on a stationary phase (e.g., an ion-exchange column) and detected as they elute. For distinguishing between L- and D-isomers, a chiral stationary phase is required.

  • Mobile Phase: A typical mobile phase consists of an aqueous buffer (e.g., sodium citrate (B86180) or ammonium acetate) and an organic solvent like acetonitrile (B52724) or methanol.

  • Detection: Post-column derivatization with a reagent like ninhydrin (B49086) allows for detection by visible light absorption. Alternatively, fluorescence or mass spectrometry detectors can be used for higher sensitivity.

  • Quantification: The amount of each impurity is determined by comparing the peak area in the sample chromatogram to the peak area of a known concentration of a reference standard (e.g., USP this compound RS).

Specific Rotation

This test confirms the stereochemical identity and purity of the L-enantiomer, which is the biologically active form.

  • Principle: Specific rotation measures the angle to which a substance rotates the plane of polarized light. For L-Lysine, this value is positive. The D-enantiomer would rotate light in the opposite direction, and a racemic mixture would have no rotation.

  • Procedure: A solution of the this compound sample is prepared at a precise concentration in water (e.g., 100 mg/mL). The optical rotation is measured using a polarimeter at a specified wavelength (usually 589 nm, the sodium D-line) and temperature.

Visualizations: Workflows and Biological Context

To better illustrate the processes and concepts discussed, the following diagrams have been generated.

G cluster_0 Quality Control Workflow for this compound cluster_1 Quantitative Analysis Details sample 1. Sample Receipt (this compound from Supplier) docs 2. Documentation Review (CoA, Spec Sheet) sample->docs phys_tests 3. Physicochemical Tests (Appearance, Solubility) docs->phys_tests id_tests 4. Identification Tests (IR Spectroscopy) phys_tests->id_tests quant_tests 5. Quantitative Analysis id_tests->quant_tests release 6. Material Release (Pass/Fail Decision) quant_tests->release assay Assay (Titration) [Purity] quant_tests->assay hplc Related Substances (HPLC) [Impurities] quant_tests->hplc rotation Specific Rotation [Stereochemical Purity] quant_tests->rotation impurities Specific Impurity Tests (Heavy Metals, Cl, SO4) quant_tests->impurities

General quality control workflow for this compound.

G cluster_pathway Role of L-Lysine in Protein Synthesis lysine L-Lysine (from this compound) trna Lysyl-tRNA Synthetase (Enzyme) lysine->trna ATP charged_trna Lysyl-tRNA (Charged tRNA) trna->charged_trna Binds to tRNA ribosome Ribosome charged_trna->ribosome Delivers L-Lysine protein Nascent Polypeptide Chain (Protein) ribosome->protein Elongation mrna mRNA Template mrna->ribosome

Simplified pathway of L-Lysine incorporation into proteins.

References

L-Lysine Acetate vs. L-Lysine Monohydrate: A Comparative Guide for Bioprocessing Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of bioprocessing, the selection of raw materials is a critical determinant of process efficiency, product quality, and overall success. L-Lysine, an essential amino acid, is a vital component in many biopharmaceutical manufacturing processes, primarily as a supplement in cell culture media and as an excipient in drug formulations. While chemically similar, the choice between different salt forms of L-Lysine, particularly L-Lysine acetate (B1210297) and L-Lysine monohydrate, can have significant implications for solubility, stability, and ultimately, the performance of the bioprocess.

This guide provides an objective comparison of L-Lysine acetate and L-Lysine monohydrate, offering available experimental data and detailed methodologies to assist researchers and drug development professionals in making informed decisions for their specific bioprocessing needs.

Data Presentation: A Head-to-Head Comparison

Direct comparative studies between this compound and L-Lysine monohydrate in bioprocessing applications are not extensively available in peer-reviewed literature. However, by compiling data from various sources, including product specifications and independent research, we can construct a comparative overview of their key physicochemical properties.

PropertyThis compoundL-Lysine Monohydrate/Monohydrochloride*Source(s)
Molecular Formula C₈H₁₈N₂O₄C₆H₁₆N₂O₃ (Monohydrate) / C₆H₁₅ClN₂O₂ (Monohydrochloride)[1][2]
Molecular Weight 206.24 g/mol 164.20 g/mol (Monohydrate) / 182.65 g/mol (Monohydrochloride)[1][3]
Appearance White crystalline powderWhite crystals or crystalline powder[1][3]
Solubility in Water > 100 g / 100 g H₂O (at 20°C)Very soluble; 65 g / 100 mL (at 20°C) (Monohydrochloride)[3][4]
Stability The acetate form is suggested to enhance stability compared to the free base.L-Lysine hydrochloride in solution can degrade to form lysine (B10760008) lactam, a process influenced by temperature and pH.[5][6]

*L-Lysine monohydrochloride is a common and well-studied salt form of L-Lysine and is used here as a proxy for L-Lysine monohydrate due to the availability of detailed stability data.

Key Performance Differences in Bioprocessing

Solubility: A Clear Advantage for this compound

One of the most significant differentiating factors is solubility. This compound exhibits exceptionally high solubility in water, exceeding 100 g per 100 g of water at room temperature[4]. This high solubility is advantageous in the preparation of highly concentrated stock solutions for fed-batch cultures, a common strategy in modern bioprocessing to achieve high cell densities and product titers. The ability to prepare concentrated feeds minimizes dilution of the bioreactor contents and reduces the frequency of feed additions.

While L-Lysine monohydrate is also very soluble, the available data for the closely related monohydrochloride form indicates a solubility of 65 g per 100 mL of water[3]. This is substantial, but the higher solubility of the acetate form offers greater flexibility in process design and formulation.

Stability: The Impact of the Counter-Ion

The stability of amino acids in solution is crucial for maintaining the consistency and efficacy of cell culture media and drug formulations. The acetate counter-ion in this compound is generally considered to enhance stability compared to the free base form of lysine[5]. Acetate is a common component in biological systems and can be metabolized by cells, making it a biocompatible choice.

Conversely, studies on L-Lysine hydrochloride have shown that it can degrade in aqueous solutions, with the primary degradation product being lysine lactam[6][7]. This degradation is dependent on both temperature and pH, with increased rates at higher temperatures and more alkaline or acidic conditions[6][7]. The formation of degradation products can impact the nutritional value of the media and potentially introduce unknown variables into the bioprocess.

Experimental Protocols

To facilitate a direct comparison for your specific application, we provide the following detailed experimental methodologies.

Protocol 1: Comparative Solubility Assessment

Objective: To determine and compare the maximum solubility of this compound and L-Lysine monohydrate in a relevant aqueous solution (e.g., deionized water or a basal cell culture medium) at a controlled temperature.

Materials:

  • This compound powder

  • L-Lysine monohydrate powder

  • Deionized water or basal cell culture medium

  • Magnetic stirrer and stir bars

  • Thermostatically controlled water bath or incubator

  • Analytical balance

  • Filtration system (0.22 µm filter)

  • Refractometer or a suitable analytical method for quantifying dissolved solids

Methodology:

  • Equilibrate the chosen solvent to the desired temperature (e.g., 25°C) in the water bath.

  • Place a known volume of the solvent (e.g., 50 mL) in a beaker with a magnetic stir bar.

  • Gradually add a pre-weighed amount of either this compound or L-Lysine monohydrate to the solvent while continuously stirring.

  • Continue adding the amino acid salt in small increments until a saturated solution is achieved (i.e., solid particles remain undissolved for an extended period).

  • Allow the solution to equilibrate for at least 2 hours at the controlled temperature with continuous stirring.

  • Filter the saturated solution using a 0.22 µm filter to remove any undissolved solids.

  • Determine the concentration of the dissolved L-Lysine in the filtrate using a refractometer (by measuring the refractive index and correlating it to a standard curve) or another appropriate analytical technique.

  • Express the solubility in g/100 mL or g/100 g of solvent.

  • Repeat the experiment for the other L-Lysine salt form.

Protocol 2: Comparative Stability Study in Aqueous Solution

Objective: To compare the degradation kinetics of this compound and L-Lysine monohydrate in an aqueous solution under accelerated stress conditions (e.g., elevated temperature).

Materials:

  • Stock solutions of this compound and L-Lysine monohydrate of known concentration (e.g., 50 mg/mL) in a relevant buffer (e.g., phosphate-buffered saline, pH 7.4).

  • High-performance liquid chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV or fluorescence after derivatization).

  • Incubators set at different temperatures (e.g., 4°C, 25°C, 40°C, and 60°C).

  • Vials for sample storage.

  • Reagents for derivatization (if required for HPLC analysis).

Methodology:

  • Aliquot the stock solutions of this compound and L-Lysine monohydrate into separate vials for each time point and temperature condition.

  • Place the vials in the respective incubators.

  • At predetermined time intervals (e.g., 0, 1, 2, 4, 8, and 16 weeks), remove one vial for each condition.

  • Analyze the concentration of the parent L-Lysine and the formation of any degradation products (e.g., lysine lactam) using a validated HPLC method. A common method involves pre-column derivatization with agents like o-phthalaldehyde (B127526) (OPA) for primary amines.

  • Plot the concentration of L-Lysine as a function of time for each temperature.

  • Determine the degradation rate constants by fitting the data to an appropriate kinetic model (e.g., zero-order or first-order kinetics).

  • Compare the degradation rates of this compound and L-Lysine monohydrate to assess their relative stability.

Visualizing the Bioprocessing Workflow and Logical Relationships

To better understand the role of L-Lysine in a typical bioprocessing workflow and the decision-making process for selecting the appropriate salt form, the following diagrams are provided.

Bioprocessing_Workflow cluster_Upstream Upstream Processing cluster_Downstream Downstream Processing Media_Prep Media Preparation Cell_Culture Cell Culture (Bioreactor) Media_Prep->Cell_Culture Supplementation with L-Lysine salt Harvest Harvest Cell_Culture->Harvest Purification Purification Harvest->Purification Formulation Formulation Purification->Formulation Addition of L-Lysine as excipient

Caption: A simplified bioprocessing workflow highlighting the stages where L-Lysine is typically introduced.

Decision_Pathway cluster_considerations Key Considerations cluster_choices Potential Choices start Select L-Lysine Salt Form solubility High Solubility Required? (e.g., concentrated feeds) start->solubility stability Long-Term Stability in Solution Critical? start->stability compatibility Biocompatibility of Counter-Ion start->compatibility acetate This compound solubility->acetate Yes monohydrate L-Lysine Monohydrate solubility->monohydrate No stability->acetate Yes stability->monohydrate Consider degradation kinetics compatibility->acetate Acetate is readily metabolized compatibility->monohydrate Generally well-tolerated

Caption: A decision pathway for selecting between this compound and L-Lysine monohydrate based on key performance requirements.

Conclusion

The choice between this compound and L-Lysine monohydrate in bioprocessing applications is a nuanced one that depends on the specific requirements of the process.

  • This compound emerges as a strong candidate when high solubility is a primary concern, such as in the preparation of concentrated feeds for fed-batch cultures. The available information also suggests that its acetate counter-ion may confer enhanced stability in aqueous solutions.

  • L-Lysine monohydrate (and its monohydrochloride form) is a well-established and widely used option. However, researchers should be mindful of its potential for degradation in solution over time, particularly under conditions of elevated temperature and non-neutral pH.

Ultimately, for critical applications, it is recommended that researchers conduct in-house comparative studies using the protocols outlined in this guide to determine the optimal L-Lysine salt form for their specific cell line, media formulation, and process conditions. This empirical approach will ensure the most robust and reliable bioprocessing performance.

References

Safety Operating Guide

Essential Guide to the Proper Disposal of L-Lysine Acetate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of laboratory chemicals is paramount. This document provides a comprehensive, step-by-step guide for the proper disposal of L-Lysine acetate (B1210297), compiled from safety data sheets to ensure operational safety and environmental responsibility.

Core Disposal Principles

L-Lysine acetate is generally not classified as a hazardous material, however, its disposal must adhere to local, state, and federal regulations.[1][2] The primary goals are to prevent environmental contamination and ensure personnel safety.

Step-by-Step Disposal Procedures

1. Solid Waste Disposal (Uncontaminated)

For unused, non-contaminated this compound powder:

  • Consult Local Regulations: Before proceeding, always consult your institution's Environmental Health and Safety (EHS) department and local waste management authorities for specific disposal guidelines.[3]

  • Licensed Disposal Vendor: The recommended method for disposal is to offer surplus and non-recyclable this compound to a licensed disposal company.[4][5]

  • Landfill: If permitted by local regulations, this compound residue may be buried in an authorized landfill.

  • Packaging: Ensure the material is in a clean, dry, sealable, and properly labeled container before collection.

2. Spill Management and Disposal

In the event of a spill, immediate and appropriate action is required to minimize exposure and environmental impact.

  • Dry Spills:

    • Avoid Dust Generation: Use dry clean-up procedures to prevent the powder from becoming airborne.

    • Containment: Carefully sweep, shovel, or vacuum the spilled material.

    • Collection: Place the collected material into a suitable, sealed, and labeled container for disposal.

  • Wet Spills / Solutions:

    • Absorption: Soak up the liquid with an inert absorbent material (e.g., sand, vermiculite).

    • Collection: Place the absorbent material into a suitable, closed container for disposal as hazardous waste.

    • Decontamination: After the bulk of the spill is removed, wash the affected area with large amounts of water.

    • Prevent Runoff: Do not allow the spillage or cleaning runoff to enter drains, sewers, or watercourses. If contamination of waterways occurs, immediately notify emergency services.

3. Container Disposal

The proper disposal of the original container is also crucial:

  • Recycling: Whenever possible, recycle the containers.

  • Decontamination: Ensure containers are thoroughly emptied. Non-contaminated packaging can be recycled or disposed of as regular waste.

  • Disposal: If recycling is not an option, or if the container cannot be properly cleaned, it should be disposed of in an authorized landfill or as instructed by your waste management provider. Contaminated packaging should be disposed of as an unused product.

Experimental Workflow for Disposal Decision-Making

The following diagram illustrates the logical steps for determining the appropriate disposal route for this compound.

G cluster_start cluster_assessment cluster_spill_type cluster_dry_spill cluster_wet_spill cluster_unused cluster_consult cluster_disposal_options cluster_professional_disposal cluster_landfill cluster_end start Start: This compound for Disposal is_spill Is it a spill? start->is_spill spill_type Spill Type? is_spill->spill_type Yes unused_product Unused Product is_spill->unused_product No dry_spill_proc Use dry clean-up procedures. Avoid generating dust. Sweep/shovel into a sealed container. spill_type->dry_spill_proc Dry wet_spill_proc Soak up with inert absorbent. Place in a sealed container. Wash area with water. spill_type->wet_spill_proc Wet consult_regs Consult Local/State/Federal Regulations & EHS dry_spill_proc->consult_regs wet_spill_proc->consult_regs unused_product->consult_regs disposal_options Disposal Options consult_regs->disposal_options prof_disposal Licensed Disposal Company disposal_options->prof_disposal landfill Authorized Landfill disposal_options->landfill end_proc End of Process prof_disposal->end_proc landfill->end_proc

This compound Disposal Workflow

Quantitative Data Summary

No specific quantitative data, such as concentration limits for drain disposal or temperature requirements for incineration, are provided in the reviewed safety data sheets. The guidance is procedural and emphasizes adherence to local regulations.

ParameterValue
Acute Oral Toxicity (LD50) 14.5 g/kg (rat)
Water Solubility Approx. 140 g/100g H₂O at 20°C
pH 6.5 - 7.5 (1g in 10mL of H₂O)

This table highlights key chemical properties that inform its handling and disposal as a highly water-soluble, non-hazardous substance. The high LD50 value indicates low acute toxicity.

References

Essential Safety and Logistics for Handling L-Lysine Acetate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of laboratory chemicals is paramount. This document provides immediate, essential safety and logistical information for L-Lysine acetate (B1210297), including personal protective equipment (PPE) guidelines, operational procedures, and disposal plans to foster a secure laboratory environment.

Personal Protective Equipment (PPE)

When handling L-Lysine acetate, adherence to the following PPE guidelines is mandatory to minimize exposure and ensure personal safety. The selection of appropriate PPE is critical, especially when the formation of dust is possible.

Protection Type Required Equipment Purpose
Eye Protection Safety glasses with side-shields or tightly fitting safety goggles.[1][2][3]To prevent eye contact with this compound dust or splashes.
Skin and Body Protection - Long-sleeved clothing and a chemical-resistant apron.- Protective gloves (e.g., Nitrile rubber).[1][4]To avoid direct skin contact.
Respiratory Protection - Effective dust mask (e.g., N95 or P1 type).- Use a full-face respirator with an appropriate cartridge if there's a risk of high dust concentration or inadequate ventilation.To prevent inhalation of dust particles.

Operational Plan: Step-by-Step Handling Procedures

Follow these procedural steps to ensure the safe handling of this compound in a laboratory setting:

  • Preparation :

    • Ensure the work area is well-ventilated. An exhaust ventilation system should be used where dust is formed.

    • Locate the nearest eyewash station and safety shower before beginning work.

    • Don all required PPE as outlined in the table above.

  • Handling :

    • Avoid generating dust. If possible, handle the material in a way that minimizes airborne particles.

    • Do not breathe in dust.

    • Avoid contact with skin, eyes, and clothing.

    • Do not eat, drink, or smoke in the handling area.

  • Storage :

    • Store this compound in a tightly closed container.

    • Keep the container in a dry, cool, and well-ventilated place.

    • Avoid humidity, sunlight, and high temperatures.

    • Store away from incompatible materials such as strong oxidizing agents.

  • In Case of a Spill :

    • For dry spills, use dry clean-up procedures to avoid generating dust. Sweep or vacuum the spilled material and place it into a suitable, labeled container for disposal.

    • For wet spills, absorb the material with an inert substance and place it in a closed container for disposal.

    • Wash the spill area with plenty of water.

    • Prevent the spillage from entering drains or waterways.

First Aid Measures

Exposure Route Immediate Action
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention if irritation persists.
Skin Contact Wash the affected area with soap and copious amounts of water. Remove contaminated clothing and wash it before reuse. Seek medical attention if irritation occurs.
Inhalation Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms occur.
Ingestion Rinse the mouth with water. Do NOT induce vomiting. Give a glass of water to drink. Seek medical attention if you feel unwell.

Disposal Plan

This compound is generally not classified as hazardous waste. However, all disposals must be conducted in accordance with local, state, and national regulations.

  • Product Disposal :

    • Dispose of the material as you would with a non-hazardous substance.

    • Consider consulting with a licensed professional waste disposal service.

    • Recycling options may be available; consult the manufacturer.

    • If landfilling is the chosen method, it should be an authorized landfill.

  • Packaging Disposal :

    • Non-contaminated packaging can be recycled or disposed of as regular waste.

    • Packaging that cannot be cleaned should be disposed of in the same manner as the product itself.

Visual Workflow for PPE Selection

The following diagram illustrates the decision-making process for selecting the appropriate Personal Protective Equipment when handling this compound.

PPE_Selection_Workflow start Start: Prepare to Handle This compound assess_dust Assess Potential for Dust Generation start->assess_dust low_dust Low to No Dust (e.g., handling solution) assess_dust->low_dust Low high_dust Potential for Dust (e.g., weighing, scooping) assess_dust->high_dust High base_ppe Standard PPE: - Safety Glasses with Side-Shields - Lab Coat/Long-Sleeved Clothing - Gloves low_dust->base_ppe high_dust->base_ppe respiratory_ppe Add Respiratory Protection: - Dust Mask (N95/P1) - Consider enhanced ventilation high_dust->respiratory_ppe full_ppe Full PPE Configuration base_ppe->full_ppe Proceed respiratory_ppe->full_ppe

Caption: PPE selection workflow for this compound handling.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
L-Lysine acetate
Reactant of Route 2
L-Lysine acetate

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.